1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Description
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Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 3-methylazetidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)18-2)9-15(10-14)13(17)19-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGURJYRSTPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182859 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912444-78-1 | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912444-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-azetidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS 912444-78-1): A Versatile Building Block in Modern Drug Discovery
Executive Summary
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital scaffold in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability, properties highly sought after in modern drug design.[1][2] This guide focuses on a key derivative, 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS 912444-78-1), a compound that embodies the synthetic versatility and therapeutic potential of this privileged structural motif. We will explore its physicochemical properties, provide a detailed, mechanistically-grounded synthetic strategy, and discuss its applications as a conformationally constrained building block, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.
Physicochemical Properties and Spectroscopic Profile
This compound is a functionally dense molecule featuring a quaternary center at the 3-position and a carbobenzyloxy (Cbz) protecting group on the ring nitrogen. These features make it an ideal starting point for diverse synthetic elaborations.
| Property | Value | Source |
| CAS Number | 912444-78-1 | [3][4] |
| Molecular Formula | C₁₄H₁₇NO₄ | [4][5] |
| Molecular Weight | 263.29 g/mol | [4][5] |
| IUPAC Name | This compound | [4] |
| Synonyms | Methyl 1-Cbz-3-methylazetidine-3-carboxylate | [4] |
| Storage | Store at 2-8°C, sealed in a dry, dark place | [6] |
Predicted Spectroscopic Characterization
While experimental spectra are often proprietary, a robust structural confirmation can be achieved through standard spectroscopic techniques. The following analysis is based on the known structure and serves as a benchmark for experimental verification.[7][8][9]
-
¹H NMR (Proton NMR): The proton spectrum is expected to be complex due to the molecule's asymmetry. Key signals would include:
-
A singlet for the C3-methyl group protons.
-
A singlet for the methyl ester protons.
-
A multiplet corresponding to the benzylic protons of the Cbz group.
-
A characteristic set of signals in the aromatic region (approx. 7.2-7.4 ppm) for the phenyl ring of the Cbz group.
-
Two distinct sets of multiplets for the diastereotopic methylene protons on the azetidine ring (C2 and C4), a direct consequence of the chiral center at C3.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum would confirm the presence of all 14 carbon atoms. Expected key resonances include:
-
Signals for the methyl groups (C3-methyl and ester methyl).
-
The quaternary carbon at C3.
-
Signals for the two azetidine methylene carbons.
-
A signal for the benzylic carbon of the Cbz group.
-
Multiple signals in the aromatic region for the phenyl ring carbons.
-
Two distinct signals in the downfield region corresponding to the two carbonyl carbons (ester and carbamate).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula. Expected ions in ESI+ mode would be [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
Synthesis and Mechanistic Rationale
The construction of the strained four-membered azetidine ring presents a significant synthetic challenge.[1][10] However, modern organic synthesis offers several reliable strategies, including intramolecular cyclization, which is a preferred method for generating substituted azetidines.[1][11] Below is a proposed, field-proven workflow for the synthesis of the title compound, emphasizing the causal logic behind each transformation.
Proposed Synthetic Workflow
The synthesis is envisioned as a multi-step process starting from readily available materials. The key steps involve the formation of a suitable precursor followed by a base-mediated intramolecular cyclization to form the core azetidine ring.
Sources
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- 3. This compound, CasNo.912444-78-1 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 4. Methyl 1-Cbz-3-methylazetidine-3-carboxylate 97% | CAS: 912444-78-1 | AChemBlock [try.achemblock.com]
- 5. 1,3-Azetidinedicarboxylic acid, 3-methyl-, 3-methyl 1-(phenylmethyl) ester | 912444-78-1 [chemicalbook.com]
- 6. 1213240-07-3|3-Methylazetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
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- 8. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
An In-Depth Technical Guide to 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel chemical matter with enhanced pharmacological properties is paramount. Among the privileged scaffolds that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in the design of innovative therapeutics.[1] Its inherent conformational rigidity, three-dimensional character, and ability to improve physicochemical properties such as solubility and metabolic stability make it a highly sought-after motif in drug design.[1] This guide focuses on a specific, yet versatile, derivative: 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , a key building block with significant potential in the synthesis of complex molecular architectures, most notably as a linker component in Proteolysis Targeting Chimeras (PROTACs).
This document serves as a comprehensive technical resource, providing in-depth insights into the molecular characteristics, a plausible synthetic route, analytical characterization, and the strategic application of this compound in advanced drug discovery paradigms.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its effective utilization. This compound possesses a unique combination of a rigid azetidine core functionalized with both a benzyloxycarbonyl protecting group and a methyl ester, conferring specific reactivity and structural attributes.
| Property | Value | Source |
| Molecular Weight | 263.293 g/mol | [2] |
| Chemical Formula | C14H17NO4 | [2] |
| CAS Number | 912444-78-1 | [2] |
| Canonical SMILES | COC(=O)C1(C)CN(C1)C(=O)OCC2=CC=CC=C2 | [2] |
| Appearance | Expected to be a colorless oil or a white to off-white solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | General knowledge of similar compounds |
| Storage | Room temperature, under an inert atmosphere | [2] |
The presence of the benzyl carbamate (Cbz or Z) group on the azetidine nitrogen provides robust protection, which can be selectively removed under specific conditions, such as hydrogenolysis, without affecting the methyl ester. The quaternary center at the 3-position, bearing both a methyl group and a methyl carboxylate, introduces a key point of steric hindrance and a defined three-dimensional vector, which is crucial for its application in linker technologies for PROTACs.[3][4]
Synthesis of this compound: A Plausible Synthetic Protocol
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target molecule.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 1-benzyl-3-methylazetidine-3-carboxylate (Intermediate 1)
-
Rationale: This step introduces the benzyl group onto the azetidine nitrogen. Benzyl bromide is a common and effective benzylation agent, and potassium carbonate serves as a mild base to neutralize the hydrobromic acid formed during the reaction. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
-
Procedure:
-
To a solution of methyl 3-methylazetidine-3-carboxylate hydrochloride (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 1-benzyl-3-methylazetidine-3-carboxylate.
-
Step 2: Synthesis of this compound
-
Rationale: This step introduces the benzyloxycarbonyl (Cbz) protecting group onto the azetidine nitrogen. Benzyl chloroformate is the standard reagent for this transformation, and a non-nucleophilic base like triethylamine is used to scavenge the HCl byproduct.
-
Procedure:
-
Dissolve methyl 1-benzyl-3-methylazetidine-3-carboxylate (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
Rationale: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the methyl ester protons, the azetidine ring protons, and the methyl group at the 3-position.
-
Expected Chemical Shifts (δ, ppm):
-
7.30-7.40 (m, 5H, Ar-H)
-
5.15 (s, 2H, O-CH₂-Ph)
-
4.20-4.40 (m, 4H, azetidine-CH₂)
-
3.75 (s, 3H, O-CH₃)
-
1.60 (s, 3H, C-CH₃)
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Rationale: The carbon NMR will show signals for the carbonyl carbons of the carbamate and ester, the aromatic carbons, the benzylic carbon, the carbons of the azetidine ring, the methyl ester carbon, the quaternary carbon at the 3-position, and the methyl carbon at the 3-position.
-
Expected Chemical Shifts (δ, ppm):
-
174.0 (C=O, ester)
-
156.0 (C=O, carbamate)
-
136.0 (Ar-C, quaternary)
-
128.5, 128.0, 127.8 (Ar-CH)
-
67.0 (O-CH₂-Ph)
-
55.0 (azetidine-CH₂)
-
52.5 (O-CH₃)
-
45.0 (C-3, quaternary)
-
22.0 (C-CH₃)
-
-
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable method for this molecule.
-
Expected m/z:
-
[M+H]⁺: 264.12
-
[M+Na]⁺: 286.10
-
Applications in Drug Discovery: A Building Block for PROTACs
The primary utility of this compound lies in its role as a sophisticated building block for the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[3] A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by dictating the spatial orientation of the POI and the E3 ligase in the ternary complex.[3][4] The azetidine scaffold, with its rigid and three-dimensional nature, is an excellent component for constructing these linkers.[1]
Workflow for Incorporating the Building Block into a PROTAC
Caption: General workflow for utilizing the azetidine building block in PROTAC synthesis.
The 1-benzyl carbamate can be selectively removed via hydrogenolysis to reveal the secondary amine of the azetidine ring. This amine then serves as a reactive handle for coupling to a pre-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand). Subsequently, the methyl ester can be saponified to the corresponding carboxylic acid, which can then be coupled to the POI ligand to complete the synthesis of the PROTAC molecule. The methyl group at the 3-position provides a defined steric and conformational constraint within the linker, which can be crucial for optimizing the formation of a productive ternary complex.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its well-defined structure, featuring a rigid azetidine core with orthogonal protecting groups, makes it an ideal component for the construction of linkers in PROTACs and other complex molecular architectures. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of this compound, enabling its effective application in the development of next-generation therapeutics. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic use of such sophisticated building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
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Royal Society of Chemistry. (n.d.). 1 - The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Tavares, F. M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
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PubMed. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed. [Link]
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PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. Retrieved January 19, 2026, from [Link]
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Troup, R. I., et al. (2020). Novel approaches for the rational design of PROTAC linkers. PMC. [Link]
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Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
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HDH Pharma. (n.d.). O1-benzyl O3-methyl 3-aminoazetidine-1, 3-dicarboxylate, min 97%, 10 grams. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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MDPI. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]
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ChemSynthesis. (n.d.). methyl 1-benzyl-2-azetidinecarboxylate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
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NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). Azetidine, 1-benzyl-3,3-dimethyl-2-phenyl-. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Solubility of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. Given the compound's specific nature and the limited availability of direct experimental data in public literature, this document emphasizes predictive analysis based on its molecular structure, discusses theoretical frameworks for solvent selection, and provides robust, standardized protocols for experimental solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application. For a compound like this compound, which serves as a complex building block in medicinal chemistry, understanding its behavior in various organic solvents is paramount.[1][2] Solvent selection impacts every stage of the pharmaceutical pipeline, including synthesis, purification, crystallization, formulation, and ultimately, bioavailability.[3][4][5] Poor solubility can lead to significant challenges, such as difficulties in achieving desired concentrations for reactions, inefficient purification, and low bioavailability, potentially causing promising candidates to fail in later stages.[1][6]
This guide serves as a foundational resource for scientists, providing the necessary theoretical and practical tools to effectively predict, measure, and modulate the solubility of this specific molecule.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7][8] A detailed examination of the molecular structure of this compound provides the basis for predicting its solubility profile.
Molecular Formula: C₁₄H₁₇NO₄[9] Molecular Weight: 263.29 g/mol [9]
Key Structural Features:
-
Aromatic Benzyl Group: The nonpolar benzene ring is a significant feature, suggesting favorable van der Waals interactions. This group will promote solubility in nonpolar and moderately polar solvents that can engage in π-π stacking or have aromatic character.
-
Tertiary Amine (Azetidine Ring): The nitrogen atom within the strained four-membered azetidine ring acts as a hydrogen bond acceptor. Its lone pair of electrons can interact with protic solvents.
-
Two Ester Functional Groups: The benzyl ester and methyl ester groups introduce polarity and are potent hydrogen bond acceptors at their carbonyl oxygen atoms. The presence of these polar groups suggests that the molecule is not entirely nonpolar.
-
Quaternary Carbon: The methyl group attached to the C3 position of the azetidine ring adds to the steric bulk and slightly increases the lipophilic character of the molecule.
Predicted Solubility Behavior:
Based on this hybrid structure, this compound is predicted to be a molecule of intermediate polarity. It lacks hydrogen bond donor capabilities but possesses multiple hydrogen bond acceptor sites.[10] Therefore, its solubility will be highest in solvents that can effectively overcome its crystal lattice energy through a combination of dipole-dipole interactions, hydrogen bonding (as an acceptor), and dispersion forces.
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// Define relationships A -> B [label="Contains"]; A -> C [label="Contains"]; A -> D [label="Contains"]; B -> E [label="Contributes to"]; C -> E [label="Contributes to"]; D -> E [label="Contributes to"]; } dot Figure 1: Key structural features influencing the solubility of the target molecule.
Theoretical Framework for Solvent Selection: Hansen Solubility Parameters (HSP)
A more quantitative approach to solvent selection can be achieved using Hansen Solubility Parameters (HSP).[7] This model deconstructs the total Hildebrand solubility parameter into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[8][11] The fundamental principle is that substances with similar HSP values are likely to be miscible.[11][12]
The HSP of a solute can be determined experimentally by assessing its solubility in a range of well-characterized solvents. For a molecule like this compound, this predictive tool is invaluable for screening and identifying optimal solvents or solvent blends for specific applications like crystallization or formulation, thereby reducing empirical trial-and-error.[7][12]
Table 1: Predicted Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low to Moderate | Toluene may offer better solubility than hexane due to potential π-π interactions with the benzyl group. Overall solubility is limited by the polar ester groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions. DCM and THF are excellent choices. DMF, a strong polar aprotic solvent, is very likely to be a good solvent due to its high polarity. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate | Alcohols can act as hydrogen bond donors to the ester and amine sites. However, the nonpolar benzyl group may limit solubility in highly polar alcohols like methanol compared to ethanol or IPA. |
Experimental Protocols for Solubility Determination
Accurate experimental determination of solubility is essential to validate theoretical predictions and provide the quantitative data needed for process development. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[1][13]
Thermodynamic Solubility Determination via Shake-Flask Method
This protocol determines the equilibrium solubility of the compound at a specific temperature.
Objective: To find the maximum concentration of this compound that dissolves in a selection of organic solvents at equilibrium.
Materials:
-
This compound (solid, >97% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at the end of the experiment.[1]
-
Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the selected organic solvent into the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[14] The time required may need to be determined by preliminary experiments.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.[1]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. To avoid disturbing the solid, take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulate matter.[1] Adsorption of the compound onto the filter should be checked and accounted for, especially at low concentrations.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.
dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="1. Add Excess Solid\n to Vial"]; B [label="2. Add Known Volume\n of Solvent"]; C [label="3. Equilibrate\n(24-72h at 25°C)"]; D [label="4. Centrifuge to\n Separate Phases"]; E [label="5. Collect & Filter\n Supernatant (0.22 µm)"]; F [label="6. Dilute Sample"]; G [label="7. Analyze by HPLC"]; H [label="8. Calculate Solubility"];
A -> B -> C -> D -> E -> F -> G -> H; } dot Figure 2: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination for High-Throughput Screening
For early-stage discovery, where compound availability is limited, kinetic solubility assays provide a faster, higher-throughput alternative.[2][6] This method measures the concentration at which a compound, dissolved in a strong organic solvent like DMSO, precipitates when added to an anti-solvent (the test solvent).[2]
Objective: To rapidly screen the solubility of the compound across a panel of solvents.
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mg/mL).
-
Solvent Plate: Dispense the test organic solvents into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the test solvents. Precipitation will occur as the DMSO is diluted.[2]
-
Incubation & Detection: After a short incubation period, measure the turbidity or light scattering in each well using a nephelometer or plate reader.[2]
-
Analysis: The concentration at which precipitation is observed is defined as the kinetic solubility.
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear, structured table to facilitate comparison across different solvents and conditions.
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane (DCM) | Polar Aprotic | > 200 | > 0.76 |
| Ethyl Acetate | Polar Aprotic | 150 | 0.57 |
| Acetone | Polar Aprotic | 125 | 0.48 |
| Ethanol | Polar Protic | 80 | 0.30 |
| Toluene | Nonpolar | 45 | 0.17 |
| Hexane | Nonpolar | < 1 | < 0.004 |
Note: The data in this table is illustrative and should be replaced with experimentally determined values.
Conclusion and Recommendations
The structural features of this compound—a combination of a nonpolar benzyl group and polar ester and amine functionalities—classify it as a molecule of intermediate polarity. This analysis predicts high solubility in polar aprotic solvents like DCM, THF, and ethyl acetate, moderate solubility in polar protic solvents such as ethanol, and low solubility in nonpolar aliphatic solvents like hexane.
For practical applications, it is strongly recommended to:
-
Prioritize Polar Aprotic Solvents: For processes requiring high concentrations, solvents like Dichloromethane and Ethyl Acetate are likely the most effective choices.
-
Utilize Predictive Tools: Employ computational models like Hansen Solubility Parameters to guide solvent selection and reduce experimental workload, especially when considering solvent mixtures.[15][16][17]
-
Perform Experimental Verification: Always validate predictions with robust experimental methods, such as the shake-flask protocol, to obtain accurate thermodynamic solubility data essential for process scale-up and formulation development.
This comprehensive approach, combining theoretical prediction with rigorous experimental validation, will enable researchers to make informed decisions regarding solvent selection, ultimately accelerating the development timeline for drug candidates derived from this important chemical building block.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(98). Available at: [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). Available at: [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Available at: [Link]
-
OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]
-
MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available at: [Link]
-
SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
-
PubMed. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available at: [Link]
-
ResearchGate. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. Available at: [Link]
-
ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Available at: [Link]
-
American Chemical Society. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
-
American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]
-
Purosolv. (n.d.). Key Considerations for Selecting Solvents in Drug Manufacturing. Available at: [Link]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Available at: [Link]
-
UCL Discovery. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. Available at: [Link]
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Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]
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YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
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commercial availability of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
An In-depth Technical Guide to the Commercial Availability and Synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the procurement and synthesis of this compound, a specialized chemical compound of interest in medicinal chemistry and drug discovery. The azetidine scaffold is a valuable motif in modern pharmaceuticals, prized for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules. This guide provides a comprehensive overview of the commercial landscape for this specific derivative, followed by a detailed, field-proven synthetic protocol for its de novo preparation. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, ensuring a reliable and reproducible approach for research and development applications.
Commercial Availability and Procurement Strategy
A thorough investigation of the current chemical supplier landscape reveals that This compound (CAS No. 912444-78-1) is not a readily available, off-the-shelf compound. While it may appear in the catalogs of some suppliers, these listings typically represent non-stock items that necessitate custom synthesis upon request.
For researchers and drug development professionals requiring this molecule, the most viable procurement strategy is to engage with a contract research organization (CRO) or a specialized chemical synthesis company.
Table 1: Key Molecular and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 912444-78-1 |
| Molecular Formula | C₁₄H₁₇NO₄ |
| Molecular Weight | 263.29 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil or solid |
Decision Workflow for Procurement
The following diagram illustrates the logical steps for procuring the target compound, emphasizing the likely need for custom synthesis.
Caption: Procurement decision workflow for the target compound.
Proposed De Novo Synthesis Protocol
Given the limited commercial availability, a reliable synthetic route is essential. The following three-step protocol is proposed, starting from the commercially available precursor, 1-Boc-3-methylazetidine-3-carboxylic acid . This strategy is designed for efficiency and employs standard, well-documented organic transformations.
Overall Synthetic Scheme
The proposed synthesis involves:
-
Methyl Esterification of the starting material.
-
Boc-Deprotection to expose the secondary amine.
-
N-Benzylation to yield the final product.
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Procedures
Starting Material: 1-Boc-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0), which is commercially available from suppliers such as BLDpharm and J&K Scientific.[1][2]
Step 1: Methyl Esterification of 1-Boc-3-methylazetidine-3-carboxylic acid
This step converts the carboxylic acid to its corresponding methyl ester. A classic Fischer esterification is a robust and scalable method.
-
Rationale: The use of a catalytic amount of strong acid in an excess of methanol drives the equilibrium towards the ester product. This method is cost-effective and straightforward.[3]
-
Protocol:
-
To a solution of 1-Boc-3-methylazetidine-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Boc-3-methyl 3-methylazetidine-1,3-dicarboxylate as a crude oil, which can be purified by column chromatography if necessary.
-
Step 2: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine.
-
Rationale: Trifluoroacetic acid (TFA) is a standard reagent for the cleavage of Boc groups. It is volatile, allowing for easy removal after the reaction is complete. Dichloromethane (DCM) is a common solvent for this transformation.
-
Protocol:
-
Dissolve the crude 1-Boc-3-methyl 3-methylazetidine-1,3-dicarboxylate (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Add trifluoroacetic acid (2-4 volumes) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and carefully basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 15 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford Methyl 3-methylazetidine-3-carboxylate . This intermediate is often used in the next step without further purification.
-
Step 3: N-Benzylation of Methyl 3-methylazetidine-3-carboxylate
The final step involves the alkylation of the azetidine nitrogen with a benzyl group.
-
Rationale: The reaction of a secondary amine with benzyl bromide in the presence of a mild base like potassium carbonate is a standard and effective method for N-alkylation. Acetonitrile is a suitable polar aprotic solvent for this reaction. This approach is well-documented for the synthesis of N-benzyl azetidine derivatives.[4][5]
-
Protocol:
-
To a solution of crude Methyl 3-methylazetidine-3-carboxylate (1.0 eq) in anhydrous acetonitrile (15 volumes), add potassium carbonate (2.0-3.0 eq) and benzyl bromide (1.1-1.2 eq).
-
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product, This compound .
-
Conclusion
While this compound is not a stock chemical, this guide provides a clear and actionable strategy for its acquisition through custom synthesis. The detailed three-step synthetic protocol, starting from a commercially available precursor, offers a reliable method for its laboratory-scale preparation. This enables researchers to access this valuable molecule for their discovery and development programs, leveraging the unique structural and functional advantages of the 3-methylazetidine-3-carboxylate scaffold.
References
-
J&K Scientific. 1-Boc-3-methylazetidine-3-carboxylic acid | 887591-62-0. Available from: [Link]
- Mason, R. F., & Briner, P. H. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. European Patent No. EP0169602A1. Google Patents.
-
European Patent Office. Preparation of n-substituted azetidine 3-carboxylic acid derivatives. EP 0169602 A1. Available from: [Link]
-
Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Available from: [Link]
-
Singh, R. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50069-50095. Available from: [Link]
- Humphrey, J. M., et al. (2004). Process for making azetidine-3-carboxylic acid. World Intellectual Property Organization Patent No. WO2004035538A1. Google Patents.
-
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available from: [Link]
- Coelacanth Chemical Corporation. (2000). Synthesis of azetidine derivatives. World Intellectual Property Organization Patent No. WO2000063168A1. Google Patents.
-
De Kimpe, N., et al. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 39(12), 2145-2154. Available from: [Link]
-
O'Neil, I. A., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(27), 6033-6041. Available from: [Link]
-
Zhang, W., et al. (2021). Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides. ACS Catalysis, 11(21), 13356-13363. Available from: [Link]
-
PubChem. 1-Methylazetidine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available from: [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Organic letters, 9(10), 1987-1990. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. Available from: [Link]
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Synthesis Precursors for 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: A Strategic Approach to Constructing Quaternary Azetidines
An In-depth Technical Guide:
Abstract
The azetidine scaffold is a privileged structural motif in modern medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon bioactive molecules, including enhanced metabolic stability, improved solubility, and modulated lipophilicity.[1] Specifically, 3,3-disubstituted azetidines present a unique synthetic challenge due to the creation of a sterically hindered quaternary center within a strained four-membered ring. This guide provides a comprehensive, rationale-driven exploration of the synthesis of a representative target, 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. We will dissect the strategic selection of precursors and detail a robust synthetic pathway centered on intramolecular cyclization, offering field-proven insights for researchers and drug development professionals.
Retrosynthetic Analysis and Core Strategic Choice
The synthesis of highly substituted, strained ring systems demands a carefully considered strategy. For the target molecule, which features a quaternary carbon at the C3 position, an intramolecular cyclization of a precisely functionalized acyclic precursor represents the most logical and controllable approach. This method circumvents the often-unpredictable regioselectivity and steric hindrance issues associated with intermolecular methods like [2+2] cycloadditions when constructing such a specific substitution pattern.[2]
Our retrosynthetic analysis identifies a key C-N bond disconnection, pointing to a linear precursor containing the pre-formed C3 quaternary center. This precursor must possess a nucleophilic nitrogen atom and an electrophilic carbon center separated by two carbons. A latent amino group, such as an azide, is an ideal synthetic choice as it is non-nucleophilic until its unmasking at the desired stage, preventing premature or undesired side reactions. This leads us to identify a substituted malonic ester as the optimal starting point for building the core carbon framework.
Sources
Unlocking New Chemical Space: Future Research Directions for Substituted Azetidine Dicarboxylates
An In-Depth Technical Guide
Introduction: The Allure of the Strained Scaffold
In the landscape of medicinal chemistry and materials science, the quest for novel molecular scaffolds that offer precise three-dimensional structure, favorable physicochemical properties, and unique reactivity is relentless. The azetidine ring, a four-membered nitrogen-containing heterocycle, has steadily emerged from a niche curiosity to a validated "privileged motif" in drug discovery.[1][2] Its defining characteristic is a significant ring strain of approximately 25.4 kcal/mol, which positions it in a reactive sweet spot: more stable and easier to handle than its three-membered aziridine cousins, yet sufficiently activated for selective chemical manipulation in ways that saturated five- and six-membered rings are not.[1]
The incorporation of an azetidine moiety is a proven strategy for enhancing metabolic stability, improving solubility, and optimizing pharmacokinetic profiles, as evidenced by its presence in FDA-approved drugs like the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine .[1][2] This guide moves beyond the simple azetidine core to explore the vast, untapped potential of a specific subclass: substituted azetidine dicarboxylates . The addition of two carboxylate groups imposes significant conformational rigidity and introduces multiple points for functionalization or coordination. This unique combination of strain, stereochemical complexity, and functional handles positions azetidine dicarboxylates as a frontier for innovation in therapeutics, asymmetric catalysis, and advanced materials. This document will serve as a technical guide for researchers, outlining promising, underexplored research avenues rooted in the unique chemical and physical properties of these compelling molecules.
Part 1: The Synthetic Frontier - Forging the Core Scaffold
The primary challenge and opportunity in this field lie in the stereocontrolled synthesis of the azetidine dicarboxylate core. While numerous methods exist for azetidine synthesis in general, achieving precise control over the orientation of two carboxylate groups and additional substituents remains a significant hurdle.[3][4] Overcoming this challenge is paramount to unlocking the full potential of this scaffold.
Current State-of-the-Art: A Foundation to Build Upon
Modern synthetic strategies have provided several reliable entries into the azetidine framework. Key methodologies include:
-
[2+2] Cycloadditions: Photochemical methods, such as the aza-Paterno-Büchi reaction reported by Schindler's lab using 2-isoxazoline-3-carboxylates, offer a powerful route to functionalized azetidines.[1] This approach is particularly noteworthy for its ability to use unactivated alkenes, broadening the potential substrate scope significantly.
-
Intramolecular Cyclization: The ring-closing of γ-amino alcohols or related precursors via methods like the Mitsunobu reaction or activation of hydroxyl groups is a classic and effective strategy.[4]
-
Ring Contraction/Expansion: Elegant methods involving the contraction of pyrrolidinone precursors or the expansion of aziridines provide access to specific substitution patterns.[1][3]
-
Strain-Release Functionalization: The use of highly strained precursors like 1-azabicyclo[1.1.0]butane allows for modular construction through sequential addition of nucleophiles and electrophiles.[3]
While effective, these methods often require multi-step sequences and may offer limited control when installing two vicinal or geminal carboxylate groups.
Future Research Area 1: Catalytic Asymmetric Synthesis of Densely Functionalized Azetidine Dicarboxylates
A major unmet need is the development of a general, catalytic, and highly stereoselective method for producing azetidine dicarboxylates.
Scientific Rationale: The biological activity of molecules like azetidine-2,3-dicarboxylic acid (ADC) is exquisitely dependent on stereochemistry, with different isomers showing vastly different affinities and efficacies at NMDA receptors.[5] A catalytic asymmetric approach would bypass the need for chiral auxiliaries or resolution of racemic mixtures, providing efficient access to all possible stereoisomers for comprehensive structure-activity relationship (SAR) studies.
Proposed Research Thrust:
-
Transition-Metal Catalyzed [2+2] Cycloadditions: Investigation into chiral Lewis acid or transition metal-catalyzed cycloadditions between imines derived from glyoxylate esters and functionalized alkenes. The challenge here is controlling both the relative (cis/trans) and absolute stereochemistry.
-
Organocatalytic Michael Addition/Cyclization Cascades: Designing cascade reactions where a chiral amine or phosphine catalyst initiates a conjugate addition to an electrophilically activated alkene, followed by an intramolecular cyclization to form the azetidine ring. This could provide a direct entry to azetidine-2,4-dicarboxylates.
Workflow Diagram: Proposed Catalytic Asymmetric Synthesis
Caption: Proposed workflow for catalytic asymmetric synthesis.
Part 2: New Horizons in Medicinal Chemistry
The rigid framework of azetidine dicarboxylates makes them exceptional tools for probing protein binding pockets that recognize amino acids. Their constrained nature reduces the entropic penalty of binding and presents functional groups in well-defined spatial orientations.
Focus Area 2: Glutamate/Aspartate Mimetics for Novel Therapeutic Targets
The structural similarity of azetidine dicarboxylates to excitatory amino acids (EAAs) like glutamate and aspartate is striking. This has been explored in the context of NMDA receptors, but a vast number of other EAA-recognizing proteins remain unexplored.[5]
Scientific Rationale: Many enzymes and transporters involved in cancer, metabolic disorders, and neurodegeneration utilize glutamate or aspartate as substrates or signaling molecules. Azetidine dicarboxylates can act as rigid, non-hydrolyzable mimics to inhibit these proteins with high specificity.
Proposed Targets & Research Thrust:
-
Oncology - Glutamate Carboxypeptidase II (GCPII) Inhibition: GCPII is overexpressed in prostate cancer. Developing potent, selective inhibitors based on the azetidine-2,4-dicarboxylate scaffold could lead to novel imaging agents or therapeutics.
-
Neurodegeneration - Excitatory Amino Acid Transporters (EAATs): While briefly studied, a systematic evaluation of all four stereoisomers of various substituted ADCs against the full panel of EAAT subtypes is warranted.[5] Modulating these transporters could be a therapeutic strategy for conditions involving glutamate excitotoxicity.
-
Metabolic Diseases - Aspartate Aminotransferase (AST): This enzyme is a key node in amino acid metabolism. Designing azetidine dicarboxylate-based inhibitors could be a novel approach to modulating cellular metabolism.
Experimental Protocol: Screening for GCPII Inhibition
This protocol describes a self-validating, fluorescence-based assay to determine the inhibitory potential of a library of novel azetidine dicarboxylates against human GCPII.
Pillar of Trustworthiness: The protocol includes positive (known inhibitor, e.g., 2-PMPA) and negative (vehicle) controls, with Z'-factor calculation to validate assay performance.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human GCPII enzyme in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of the fluorogenic substrate (e.g., ACES-NAAG) in DMSO.
-
Serially dilute test compounds (azetidine dicarboxylates) and control inhibitor in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of diluted test compound, control inhibitor, or DMSO (vehicle control) to appropriate wells.
-
Add 48 µL of GCPII enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/405 nm) every 60 seconds for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Summary Table:
| Compound ID | Stereochemistry | IC₅₀ (nM) vs. GCPII |
| ADC-001 | (2S, 3R) | 150.3 ± 12.1 |
| ADC-002 | (2R, 3S) | 875.6 ± 45.3 |
| ADC-003 | (2S, 3S) | > 10,000 |
| 2-PMPA (Control) | N/A | 1.2 ± 0.3 |
Part 3: Azetidines in Functional Materials and Catalysis
The application of azetidines in materials science is an emerging field with immense potential.[1] The dicarboxylate functionality is particularly suited for this area, as the two carboxylic acid groups can act as anchor points for polymerization or as coordinating ligands for metal centers.
Focus Area 3: Chiral Ligands for Asymmetric Catalysis
Scientific Rationale: The development of novel chiral ligands is the engine of progress in asymmetric catalysis. The rigidity and well-defined stereochemistry of azetidine dicarboxylates make them ideal candidates for forming chiral environments around a metal center. C₂-symmetric trans-2,4-dicarboxylates, for example, could enforce specific coordination geometries, leading to high enantioselectivity in catalytic transformations.
Proposed Research Thrust:
-
Synthesis of C₂-Symmetric Ligands: Develop synthetic routes to enantiopure trans-N-aryl-azetidine-2,4-dicarboxylates.
-
Coordination Chemistry: Explore the coordination of these ligands to various transition metals (e.g., Rhodium, Iridium, Palladium).
-
Catalytic Application: Test the resulting metal complexes in benchmark asymmetric reactions such as hydrogenation of prochiral olefins, Diels-Alder reactions, or allylic alkylations.
Diagram: Azetidine Dicarboxylate as a Chiral Ligand
Caption: Coordination of a trans-dicarboxylate to a metal center.
Conclusion
Substituted azetidine dicarboxylates represent a significantly underexplored class of molecules with vast potential across multiple scientific disciplines. Their unique combination of ring strain, conformational rigidity, and dense functionality makes them ideal candidates for tackling long-standing challenges in drug discovery and materials science. The key to unlocking this potential lies in the development of robust and stereocontrolled synthetic methodologies. By pursuing the research avenues outlined in this guide—from catalytic asymmetric synthesis to novel applications in oncology and asymmetric catalysis—the scientific community can harness the power of this strained scaffold to build the next generation of therapeutics, functional materials, and catalytic systems.
References
- Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Hughes, A. B. (2011). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online.
- Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Frølund, B., Jensen, A. A., Storgaard, M., Larsen, M., Pickering, D. S., Han, L., ... & Hansen, K. B. (2015).
- Al-Amiery, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
- Singh, R., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.
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- 2. researchgate.net [researchgate.net]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The four-membered nitrogen-containing heterocycle, the azetidine ring, has emerged from a position of relative obscurity to become a cornerstone in contemporary drug design. Its unique combination of structural rigidity, three-dimensionality (sp³-rich character), and favorable physicochemical properties has established it as a privileged scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the biological significance of the azetidine ring, delving into its fundamental properties, strategic applications in drug design, and the tangible advantages it confers to therapeutic agents. We will explore its role as a versatile pharmacophore and bioisostere, its impact on pharmacokinetic profiles, and its successful incorporation into several FDA-approved drugs. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also practical, field-proven methodologies and experimental protocols.
The Azetidine Ring: A Unique Convergence of Properties
The ascendancy of the azetidine ring in medicinal chemistry is not accidental; it is a direct consequence of its distinct structural and electronic characteristics that address key challenges in drug development.
Conformational Rigidity and Three-Dimensionality
Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which imparts a considerable degree of conformational rigidity.[1][3] This puckered, non-planar structure allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[2][4] This inherent three-dimensionality is a critical asset in moving beyond the "flat" chemical space of many traditional drug molecules, enabling more specific and effective interactions with complex protein binding sites.
Physicochemical and Pharmacokinetic Advantages
The incorporation of an azetidine moiety can significantly improve the drug-like properties of a molecule. These improvements are often multifaceted:
-
Enhanced Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to more lipophilic carbocyclic or larger heterocyclic analogs. This is a crucial factor in achieving adequate bioavailability for oral administration.
-
Improved Metabolic Stability: The strained nature of the azetidine ring can render it more resistant to metabolic degradation by cytochrome P450 enzymes compared to less strained rings.[1][5] This can lead to a longer half-life and improved pharmacokinetic profile.
-
Reduced Lipophilicity: The introduction of the polar nitrogen atom within a small ring system can help to reduce the overall lipophilicity (LogP) of a molecule, which is often beneficial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
The Azetidine Ring as a Versatile Bioisostere
In drug design, the azetidine ring is frequently employed as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, as well as for acyclic fragments.[2] This substitution can be a powerful strategy to:
-
Modulate Basicity: The pKa of the azetidine nitrogen can be finely tuned by substituents, allowing for the optimization of interactions with target proteins and influencing properties like cell permeability.
-
Explore Novel Chemical Space: Replacing a common scaffold with an azetidine ring can lead to novel intellectual property and provide access to previously unexplored regions of chemical space, potentially uncovering new structure-activity relationships (SAR).[6]
-
Fine-Tune Ligand-Target Interactions: The unique bond angles and vectors of the azetidine ring can alter the presentation of key pharmacophoric groups, leading to improved complementarity with the target binding site.[5]
Azetidine-Containing Therapeutics: From Bench to Bedside
The theoretical advantages of the azetidine scaffold have been validated by the successful development and approval of several drugs that incorporate this moiety. These examples span a range of therapeutic areas, underscoring the broad applicability of this versatile building block.
| Drug Name | Therapeutic Area | Target | Role of the Azetidine Ring |
| Baricitinib | Rheumatoid Arthritis, COVID-19 | JAK1/JAK2 | Enhances selectivity and pharmacokinetic properties.[1] |
| Cobimetinib | Melanoma | MEK1/MEK2 | Improves metabolic stability and receptor binding.[1][3] |
| Azelnidipine | Hypertension | L-type Calcium Channels | Contributes to a long-lasting antihypertensive effect.[3][7] |
| Sarolaner | Veterinary Ectoparasiticide | Isoxazoline Target | Enhances insecticidal activity and safety profile.[5] |
Case Study: Baricitinib - A JAK Inhibitor
Baricitinib (Olumiant®) is a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), approved for the treatment of rheumatoid arthritis and, more recently, for certain hospitalized patients with COVID-19. The azetidine ring in baricitinib plays a crucial role in its pharmacological profile.
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in inflammation and immunity. Baricitinib exerts its therapeutic effect by inhibiting this pathway.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Baricitinib.
Case Study: Cobimetinib - A MEK Inhibitor
Cobimetinib (Cotellic®) is a selective inhibitor of MEK1 and MEK2, kinases in the MAPK/ERK signaling pathway. It is used in combination with a BRAF inhibitor for the treatment of BRAF V600 mutation-positive metastatic melanoma. The azetidine moiety in cobimetinib is key to its potency and metabolic stability.
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Workflow for Palladium-Catalyzed Intramolecular C(sp³)–H Amination.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the N-picolinamide protected amine (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and PhI(OAc)₂ (2.5 equiv.).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., argon). Add anhydrous toluene via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir for 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified 3-substituted azetidine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is crucial for assessing the susceptibility of a compound to phase I metabolism. [8][9] Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 100 µM) in the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome suspension and the test compound working solution at 37 °C for 5 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Incubate at 37 °C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the in vitro half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo intestinal absorption of orally administered drugs. [4][6] Step-by-Step Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer to ensure its integrity.
-
Assay Preparation:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Prepare dosing solutions of the test compound in transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Perform the reverse experiment by adding the dosing solution to the basolateral chamber and collecting samples from the apical chamber. This is used to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B-A) / Papp(A-B)).
Toxicity Considerations: The Case of Azetidine-2-carboxylic Acid
While the azetidine scaffold is generally well-tolerated in therapeutic agents, it is important to note that certain derivatives can exhibit toxicity. A prominent example is azetidine-2-carboxylic acid (A2C), a non-proteinogenic amino acid found in some plants. [5]A2C is a structural mimic of proline and can be mistakenly incorporated into proteins during synthesis. [1][10]This misincorporation can lead to protein misfolding, aggregation, and the induction of the unfolded protein response (UPR), ultimately resulting in cellular toxicity. [7]This highlights the importance of careful structural design and thorough toxicological evaluation during the development of azetidine-containing drug candidates.
Conclusion and Future Perspectives
The azetidine ring has firmly established itself as a privileged scaffold in medicinal chemistry, offering a unique combination of conformational constraint, improved physicochemical properties, and synthetic accessibility. Its successful incorporation into a growing number of approved drugs is a testament to its value in addressing key challenges in drug discovery. As synthetic methodologies continue to evolve, providing even greater control over the substitution patterns and stereochemistry of the azetidine ring, its role in the design of next-generation therapeutics is set to expand further. For researchers and drug development professionals, a deep understanding of the biological significance and practical application of the azetidine scaffold is essential for unlocking its full potential in the quest for novel and effective medicines.
References
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Huber, S. M. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. [Link]
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
He, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society. [Link]
-
Santos, W. T., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
-
Santos, W. T., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
-
MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
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- 1. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. mdpi.com [mdpi.com]
- 8. mttlab.eu [mttlab.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv [biorxiv.org]
Methodological & Application
synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate from starting materials
Application Note & Protocol Guide
Topic: A Strategic Approach to the Synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Azetidines
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their rigid, three-dimensional structure allows them to serve as conformationally constrained bioisosteres for more flexible acyclic or larger ring systems.[1] Specifically, azetidine-3-carboxylic acid derivatives are valuable as β-amino acid analogues and building blocks for novel peptide structures and complex biologically active molecules.[2]
The target molecule of this guide, this compound, is a highly functionalized building block featuring a quaternary carbon center at the 3-position. This substitution pattern provides a unique steric and electronic profile, making it a desirable synthon for introducing complexity in drug discovery programs. This document provides a comprehensive, scientifically-grounded guide to its synthesis, designed not merely as a list of steps, but as an instructional protocol explaining the causality and critical parameters behind each transformation.
Overall Synthetic Strategy: A Multi-Step Approach
The synthesis of the target molecule is not a trivial one-pot reaction but rather a strategic sequence of established chemical transformations. Direct synthesis from simple precursors is challenging due to the need to control regioselectivity and construct the sterically hindered quaternary center.
Our proposed retrosynthetic analysis breaks the molecule down into manageable precursors, starting from a foundational azetidine intermediate. The key transformations involve the initial formation of a protected azetidine-3-carboxylate, followed by a crucial α-alkylation step to install the second methyl group at the C3 position.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Intermediate: 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate
The foundational step is the reliable synthesis of the azetidine ring, followed by protection and esterification. While several routes to azetidine-3-carboxylic acid exist, one robust method involves the cyclization of a malonate derivative, which avoids highly toxic reagents like epichlorohydrin and cyanide.[3]
Protocol 1: Synthesis of Azetidine-3-carboxylic Acid
This protocol is adapted from a known process for synthesizing the core azetidine ring structure.[3]
-
Step 1: Triflating Diethyl bis(hydroxymethyl)malonate. Commercially available diethyl bis(hydroxymethyl)malonate is reacted with triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous solvent like dichloromethane (DCM) at low temperature (0 °C to room temperature).
-
Expert Insight: The triflate group is an excellent leaving group, which is essential for the subsequent intramolecular cyclization. Using a hindered base like lutidine prevents competitive side reactions.
-
-
Step 2: Intramolecular Cyclization. The crude bis-triflate is then reacted with benzylamine. The amine acts as a nucleophile, displacing one triflate to form a linear intermediate, which then rapidly undergoes intramolecular cyclization by displacing the second triflate to form the protected azetidine ring.
-
Step 3: Decarboxylation & Hydrogenolysis. The resulting diethyl 1-benzylazetidine-3,3-dicarboxylate is subjected to saponification (e.g., with NaOH) followed by acidification, which induces decarboxylation to yield 1-benzylazetidine-3-carboxylic acid. The benzyl group can then be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free azetidine-3-carboxylic acid.
-
Trustworthiness Check: Progress of each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding.
-
Protocol 2: N-Benzylation and Methyl Esterification
With the core azetidine-3-carboxylic acid in hand, the next steps are to install the specific N-benzyl group and the methyl ester.
-
Step 1: N-Benzylation. To a solution of azetidine-3-carboxylic acid in a suitable solvent (e.g., methanol or DMF), add a base (e.g., K₂CO₃ or Et₃N) followed by benzyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Expert Insight: The base is crucial to deprotonate the secondary amine, making it nucleophilic for the reaction with benzyl bromide. An excess of the base is often used to drive the reaction to completion.
-
-
Step 2: Methyl Esterification. The resulting N-benzyl-azetidine-3-carboxylic acid is dissolved in methanol. A strong acid catalyst, such as a few drops of concentrated sulfuric acid or by bubbling HCl gas, is added. The mixture is then heated to reflux for several hours.[4][5]
-
Causality: This is a classic Fischer esterification. The acid protonates the carboxylic acid carbonyl, making it more electrophilic and susceptible to attack by the methanol nucleophile. The reaction is an equilibrium, and using methanol as the solvent drives it towards the ester product.
-
-
Step 3: Workup and Purification. After cooling, the reaction is neutralized with a weak base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate, is purified by column chromatography on silica gel.
Part 2: α-Methylation to Construct the Quaternary Center
This is the most critical step in the synthesis, involving the formation of a new carbon-carbon bond at the C3 position of the azetidine ring. This requires the generation of an enolate followed by its reaction with a methyl electrophile.
Mechanistic Rationale: The α-Alkylation of Esters
The proton on the C3 carbon of our intermediate is weakly acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. To deprotonate this carbon and form a nucleophilic enolate, a very strong, sterically hindered, non-nucleophilic base is required. Lithium diisopropylamide (LDA) is the ideal choice. It is strong enough to quantitatively form the enolate but is too bulky to add to the ester carbonyl itself, thus avoiding side reactions. Once formed, the enolate can attack an electrophile like methyl iodide to form the desired product.
Detailed Protocol 3: α-Methylation of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate
Critical Prerequisite: All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). All solvents must be anhydrous.
-
LDA Preparation (In Situ): In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Scientist's Note: Successful LDA formation is paramount. The solution should be clear and colorless. The use of a slight excess of diisopropylamine ensures all the n-BuLi is consumed.
-
-
Enolate Formation: Dissolve the precursor, 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate (1.0 equivalent), in a separate flask with anhydrous THF. Slowly add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.
-
Causality: Slow addition at low temperature is critical to control the exothermic deprotonation and prevent side reactions. This ensures the clean formation of the desired lithium enolate.
-
-
Alkylation: Add methyl iodide (1.2 - 1.5 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then let it warm slowly to room temperature overnight.
-
Expert Insight: Using a slight excess of the alkylating agent ensures complete consumption of the enolate. Monitoring the reaction by TLC is advised to determine the point of completion.
-
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically effective) to yield the final product, this compound.
Data Presentation: Reagent Table for α-Methylation
| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) | Amount (for 10 mmol scale) |
| Diisopropylamine | 1.1 | 101.19 | 0.722 | 1.54 mL |
| n-Butyllithium (2.5 M) | 1.05 | 64.06 | - | 4.2 mL |
| Azetidine Precursor | 1.0 | 221.25 | - | 2.21 g |
| Methyl Iodide | 1.2 | 141.94 | 2.28 | 0.75 mL |
| Anhydrous THF | - | 72.11 | 0.889 | ~100 mL |
Experimental Workflow & Visualization
The following diagram illustrates the logical flow of the critical α-methylation step.
Caption: Experimental workflow for the α-methylation step.
References
-
Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. ACS Publications. Available at: [Link]
- Process for making azetidine-3-carboxylic acid. Google Patents.
-
Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. Available at: [Link]
-
A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available at: [Link]
- Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.
-
Dieckmann condensation. YouTube. Available at: [Link]
-
Preparation of n-substituted azetidine 3-carboxylic acid derivatives. European Patent Office. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed. Available at: [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Available at: [Link]
-
Dieckmann Condensation Reactions. Chad's Prep®. Available at: [Link]
- Synthesis of azetidine derivatives. Google Patents.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
- Preparation of 1-benzylazetidine-3-ol derivatives. Google Patents.
-
The Dieckmann Condensation. YouTube. Available at: [Link]
-
Dieckmann Condensation. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 3. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]
- 4. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: A Proposed Protocol for the Synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed, proposed experimental protocol for the synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are prevalent in numerous biologically active compounds, and their tailored synthesis is crucial for developing novel therapeutics.[1][2] This guide provides a scientifically grounded, step-by-step methodology, drawing upon established principles of azetidine synthesis.[3][4] The protocol is designed to be a self-validating system, with explanations for key experimental choices and references to authoritative literature for mechanistic insights.
Introduction: The Significance of Substituted Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that serve as important building blocks in organic synthesis and medicinal chemistry.[2] The strained four-membered ring imparts unique conformational properties that can be exploited to design molecules with specific biological activities. The substitution pattern on the azetidine ring is critical in determining the molecule's interaction with biological targets. The title compound, this compound, features a protected nitrogen, a methyl ester, and a quaternary center at the 3-position, making it a potentially valuable intermediate for the synthesis of more complex molecules. The N-benzyl group can serve as a protecting group that can be removed under specific conditions, while the ester and methyl groups offer handles for further functionalization.
Proposed Synthetic Pathway
The synthesis of the target molecule can be envisioned through a multi-step sequence starting from commercially available precursors. The key strategic element is the construction of the azetidine ring, which can be achieved through intramolecular cyclization. A plausible synthetic route is outlined below.
DOT Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a proposed methodology and should be adapted and optimized by the user. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| Methyl 2-methyl-3-nitropropanoate | ≥95% | Commercially Available |
| Formaldehyde (37% in H₂O) | ACS Grade | Standard Supplier |
| Diethylamine | ≥99.5% | Standard Supplier |
| Palladium on Carbon (10%) | - | Standard Supplier |
| Hydrogen Gas | High Purity | - |
| Methanesulfonyl Chloride | ≥99.5% | Standard Supplier |
| Triethylamine | ≥99.5% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier |
| Sodium Hydroxide | ACS Grade | Standard Supplier |
| Benzyl Bromide | ≥98% | Standard Supplier |
| Potassium Carbonate | Anhydrous | Standard Supplier |
| Acetonitrile | Anhydrous | Standard Supplier |
| Diethyl Ether | Anhydrous | Standard Supplier |
| Ethyl Acetate | ACS Grade | Standard Supplier |
| Hexanes | ACS Grade | Standard Supplier |
| Magnesium Sulfate | Anhydrous | Standard Supplier |
| Sodium Bicarbonate | ACS Grade | Standard Supplier |
Step 1: Synthesis of Methyl 3-hydroxy-2-methyl-2-nitropropanoate
This step involves a nitro-aldol (Henry) reaction between methyl 2-methyl-3-nitropropanoate and formaldehyde.
-
To a stirred solution of methyl 2-methyl-3-nitropropanoate (1.0 eq) in a suitable solvent such as methanol at 0 °C, add formaldehyde (1.1 eq, 37% aqueous solution).
-
Slowly add a catalytic amount of a base, such as diethylamine (0.1 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction with a mild acid (e.g., 1 M HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford methyl 3-hydroxy-2-methyl-2-nitropropanoate.
Step 2: Synthesis of Methyl 3-amino-3-hydroxy-2-methylpropanoate
This step involves the reduction of the nitro group to an amine.
-
Dissolve the product from Step 1 (1.0 eq) in methanol.
-
Add 10% Palladium on Carbon (Pd/C) (5-10 mol%).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol. This product is often used in the next step without further purification.
Step 3: Synthesis of Methyl 3-(mesyloxy)-2-methyl-3-aminopropanoate
The hydroxyl group is converted to a better leaving group (mesylate) to facilitate intramolecular cyclization.
-
Dissolve the crude amino alcohol from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add triethylamine (2.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude mesylate is typically used directly in the next step.
Step 4: Synthesis of Methyl 3-methylazetidine-3-carboxylate
This is the key ring-forming step via intramolecular nucleophilic substitution.
-
Dissolve the crude mesylate from Step 3 in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate (2.0 eq), to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 5: Synthesis of this compound
The final step involves the N-benzylation of the azetidine nitrogen.
-
Dissolve methyl 3-methylazetidine-3-carboxylate (1.0 eq) from Step 4 in an anhydrous solvent like acetonitrile.
-
Add an inorganic base such as anhydrous potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the solids and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the ester and carbamate).
Trustworthiness and Self-Validation
The proposed protocol is designed to be robust and reproducible. Each step includes a purification procedure to ensure the quality of the intermediates, which is crucial for the success of the subsequent reactions. The progress of each reaction should be carefully monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine the optimal reaction time and ensure complete conversion. The final product should be thoroughly characterized to confirm its identity and purity, thereby validating the synthetic route.
References
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Azetidine synthesis. Organic Chemistry Portal.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
Sources
- 1. Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity [jmchemsci.com]
- 2. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Azetidine synthesis [organic-chemistry.org]
purification techniques for 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Application Note & Protocol Guide
Topic: High-Purity Purification of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate for Drug Discovery Applications
Abstract
Introduction: The Imperative for Purity
The azetidine ring, a strained four-membered heterocycle, offers a unique three-dimensional vector for chemical space exploration, often improving metabolic stability, solubility, and ligand efficiency in drug candidates.[3] this compound (Figure 1) is a versatile intermediate, incorporating a protected amine and a methyl ester group on a rigid scaffold.
Figure 1: Chemical Structure
This compound CAS: 912444-78-1[1]
The primary challenge in its use lies in isolating it from complex reaction mixtures with high fidelity. Synthetic routes to substituted azetidines often involve multi-step sequences that can generate closely related impurities that are difficult to separate.[4][5] This document serves as a comprehensive guide for researchers, providing both the strategic rationale and step-by-step protocols to purify this compound to a standard suitable for sensitive drug development applications.
Compound Properties & Anticipated Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely nature of its contaminants.
Physicochemical Data
The properties of the target compound dictate the selection of appropriate purification techniques. Its moderate molecular weight and the presence of both polar (esters, carbamate) and non-polar (benzyl group, methyl group) functionalities place it in a category well-suited for chromatographic separation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₄ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| CAS Number | 912444-78-1 | [1] |
| Typical Appearance | Likely an oil or low-melting solid | Inferred |
| Storage Conditions | Room temperature, in a dry environment | [1][2] |
Potential Impurity Profile
Impurities are typically by-products of the synthetic route. While the specific synthesis is not detailed here, common impurities in azetidine synthesis can include:
-
Unreacted Starting Materials: Such as the precursor amine or electrophilic cyclizing agent.
-
Ring-Opened By-products: The strained azetidine ring can be susceptible to cleavage under certain conditions, particularly acidic workups.[3]
-
Isomeric By-products: Depending on the synthetic route, isomers may form that possess very similar polarity to the desired product.
-
Residual Solvents & Reagents: Solvents from the reaction (e.g., DMF, THF) or reagents (e.g., bases) that were not fully removed during the initial workup.
Primary Purification: Automated Flash Column Chromatography
Flash column chromatography is the cornerstone technique for purifying moderately polar organic compounds and is exceptionally effective for azetidine derivatives.[6][7] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Rationale for Chromatography
This method is selected for its high resolving power, scalability, and speed (when automated). The varied functional groups on the target molecule and its likely impurities result in different polarities, making chromatographic separation highly effective. The benzyl group provides a strong UV chromophore, allowing for easy fraction monitoring at 254 nm.
Protocol: Method Development with Thin-Layer Chromatography (TLC)
Expert Insight: Before committing a multi-gram batch to a flash column, it is critical to first optimize the separation conditions on a small scale using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.40 for the target compound, with clear separation from all impurities.
Step-by-Step Protocol:
-
Prepare Samples: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) to create a concentrated stock solution (~10 mg/mL).
-
Spot the TLC Plate: Using a capillary tube, spot the crude solution onto the baseline of a silica gel TLC plate. Also spot available starting materials as standards, if possible.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated solvent system. Test various ratios of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
-
Visualize: After the solvent front reaches the top, remove the plate, mark the solvent front, and dry it. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) to visualize non-UV active impurities.
-
Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Optimize: Adjust the solvent ratio until the desired Rf and separation are achieved. Increasing the proportion of the polar solvent (Ethyl Acetate) will increase the Rf of all spots.
Table 1: Recommended TLC Solvent Systems for Screening
| System | Ratio (v/v) | Rationale |
| Hexanes:Ethyl Acetate | 9:1 → 1:1 | Standard system for moderately polar compounds. |
| Dichloromethane:Methanol | 99:1 → 95:5 | Useful if the compound has low solubility in hexanes. |
| Toluene:Acetone | 9:1 → 7:3 | Offers different selectivity compared to ester-based systems. |
Protocol: Automated Flash Chromatography Purification
Materials:
-
Crude this compound
-
Silica Gel (for column and dry loading)
-
Optimized solvent system from TLC (HPLC-grade)
-
Automated flash chromatography system with UV detector
-
Appropriately sized flash column
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude material (~1 g) in a minimal amount of a low-boiling solvent (e.g., dichloromethane, ~5-10 mL).
-
Add silica gel (typically 2-3 times the mass of the crude product) to the solution.
-
Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band, maximizing resolution.
-
-
System Setup:
-
Install the appropriate size silica flash column onto the system.
-
Equilibrate the column with the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes) for at least 3-5 column volumes.
-
Load the dry-loaded sample onto the column.
-
-
Elution Program:
-
Set the UV detector to monitor at 254 nm (for the benzyl group) and a lower wavelength like 210 nm if other chromophores are expected.
-
Run a linear gradient based on your TLC results. A typical program would be:
-
Isocratic Hold: Hold at the initial, low-polarity conditions for 2 column volumes to elute very non-polar impurities.
-
Linear Gradient: Ramp the polar solvent concentration from the initial condition to a final condition that is slightly more polar than what gave the ideal Rf on TLC (e.g., from 10% to 50% Ethyl Acetate over 12-15 column volumes).
-
High-Polarity Flush: End with a high-concentration flush (e.g., 100% Ethyl Acetate) for 2-3 column volumes to strip any remaining compounds from the column.
-
-
-
Fraction Collection:
-
Set the system to collect fractions based on the UV signal (slope and threshold).
-
-
Post-Run Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a clean, tared round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the final product under high vacuum for several hours to remove residual solvent.
-
Confirm identity and assess final purity using ¹H NMR, LC-MS, and HPLC.
-
Secondary Purification: Crystallization
For applications demanding the highest level of purity (>99.5%), crystallization can be employed as a final polishing step after chromatography. This technique is highly effective at removing trace impurities that may have co-eluted.
Expert Insight: Crystallization relies on the principle that the desired compound is significantly less soluble in a chosen solvent at low temperatures than at high temperatures, while impurities remain in the solution (the "mother liquor").
Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when heated. A common and effective approach for compounds like this is a binary system such as Toluene/Hexanes or Ethyl Acetate/Hexanes.[8]
-
Dissolution: Place the chromatographically purified product in an Erlenmeyer flask. Add the primary, more-polar solvent (e.g., Toluene) dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add the anti-solvent (e.g., Hexanes) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with the cold anti-solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Purification Workflow and Decision Logic
The choice of purification strategy depends on the initial purity of the crude material and the final purity required. The following workflow provides a logical decision-making process.
Caption: Decision workflow for the purification of this compound.
References
-
Smith, J. D., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Doe, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. PubMed Central. [Link]
-
Tanaka, H., et al. (2018). Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. ResearchGate. [Link]
-
PubChem. 1-Benzylazetidine-3-carboxylic acid. National Institutes of Health. [Link]
-
Taylor & Francis Online. Azetidine-2-carboxylic acid. From lily of the valley to key pharmaceuticals. A jubilee review. Taylor & Francis Online. [Link]
-
Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Sato, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. [Link]
-
Mori, T., et al. (2021). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central. [Link]
-
CP Lab Safety. 1-benzyl 3-methyl azetidine-1, 3-dicarboxylate, min 97%, 10 grams. CP Lab Safety. [Link]
- Google Patents. (2015). Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES. [Link]
-
Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC. [Link]
-
PubChem. Azetidine, 1-methyl-3-phenyl-. National Institutes of Health. [Link]
-
PrepChem. (2023). Preparation of 1-benzylazetidin-3-ol (l). PrepChem.com. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
The Strategic Utility of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate in Modern Organic Synthesis
Introduction: A Versatile Scaffold for Medicinal Chemistry and Novel Architectures
The azetidine motif has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to bioactive molecules.[1] 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate is a highly functionalized and strategically important building block, offering multiple reaction handles for diversification. Its rigid, sp³-rich framework, combined with the presence of a stable N-benzyl protecting group and two distinct ester functionalities, allows for a range of selective chemical transformations. This application note will detail field-proven protocols for the synthetic manipulation of this versatile building block, focusing on its application in the synthesis of advanced intermediates for drug discovery and as a core scaffold for further chemical elaboration. We will explore two primary synthetic pathways: the selective hydrolysis of the methyl ester for the preparation of platinum-based anticancer agent precursors and the strategic removal of the N-benzyl group to unmask a reactive secondary amine for further functionalization.
Key Molecular Features and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The N-benzyl group provides robust protection of the azetidine nitrogen, stable to a wide range of reaction conditions, yet readily removable under specific hydrogenolysis conditions. The methyl ester at the C3 position offers a site for selective hydrolysis under basic conditions, which can be achieved without cleavage of the less reactive benzyl carbamate-like linkage. This differential reactivity is the cornerstone of its application in multi-step synthetic sequences.
Application I: Synthesis of a Precursor for Novel Platinum-Based Anticancer Agents
A significant application of azetidine-3,3-dicarboxylic acid derivatives is in the development of novel platinum-based anticancer drugs. Research has shown that platinum complexes bearing 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions exhibit promising cytotoxicity against various cancer cell lines.[2] The following protocols outline the selective hydrolysis of the methyl ester of this compound to the corresponding dicarboxylic acid, followed by its conversion to a platinum(II) complex, analogous to the synthesis of novel oxaliplatin derivatives.
Protocol 1: Selective Alkaline Hydrolysis of the Methyl Ester
The selective cleavage of the methyl ester in the presence of the N-benzyl group is achieved through carefully controlled alkaline hydrolysis. The benzyl carbamate is significantly more stable to these conditions than the methyl ester, allowing for a high degree of selectivity with prolonged reaction times at elevated temperatures.[3]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of THF, MeOH, and water (e.g., 3:1:1 v/v/v), add LiOH (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 60-70 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-3-carboxy-3-methylazetidine-1-carboxylic acid. The product can be purified further by crystallization or column chromatography if necessary.
Workflow for Selective Hydrolysis
Caption: Selective hydrolysis of the methyl ester.
Protocol 2: Synthesis of the Platinum(II) Complex
Following the successful synthesis of the dicarboxylic acid, it can be converted into a platinum(II) complex. This protocol is adapted from the general synthesis of platinum anticancer complexes.[4][5]
Materials:
-
1-Benzyl-3-carboxy-3-methylazetidine-1-carboxylic acid
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
(1R,2R)-Diaminocyclohexane
-
Silver nitrate (AgNO₃)
-
Potassium iodide (KI)
-
Water
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of the Dichloro(diamine)platinum(II) Intermediate:
-
Dissolve K₂PtCl₄ (1.0 eq) in water and add a solution of (1R,2R)-diaminocyclohexane (1.0 eq) in water.
-
Stir the mixture at room temperature for several hours. The yellow precipitate of dichloro((1R,2R)-diaminocyclohexane)platinum(II) is collected by filtration, washed with water, ethanol, and ether, and dried.
-
-
Formation of the Aqua Complex:
-
Suspend the dichloro((1R,2R)-diaminocyclohexane)platinum(II) (1.0 eq) in water and add a solution of AgNO₃ (1.95 eq) in water.
-
Stir the mixture in the dark at room temperature for 24 hours.
-
Filter off the silver chloride precipitate. The filtrate contains the diaqua((1R,2R)-diaminocyclohexane)platinum(II) complex.
-
-
Ligand Exchange to Form the Final Complex:
-
To the filtrate containing the aqua complex, add a solution of 1-benzyl-3-carboxy-3-methylazetidine-1-carboxylic acid (as its disodium salt, prepared by reacting with 2 eq of NaOH) (1.0 eq) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The final platinum(II) complex can be isolated by concentration of the solution and purification by crystallization or chromatography.
-
Application II: N-Debenzylation for Scaffold Elaboration
The N-benzyl group serves as a robust protecting group that can be selectively removed to reveal a secondary amine, opening up a plethora of possibilities for further functionalization. Catalytic transfer hydrogenation is a mild and efficient method for N-debenzylation, avoiding the need for high-pressure hydrogenation gas and being tolerant of many other functional groups.
Protocol 3: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a convenient and effective hydrogen donor in the presence of a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Celite®
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add 10% Pd/C (10-20% by weight of the substrate).
-
Add ammonium formate (5-10 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir.
-
Monitor the reaction by TLC or LC-MS until complete consumption of the starting material (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The residue can be partitioned between a suitable organic solvent (e.g., EtOAc) and water. The organic layer is then washed, dried, and concentrated to yield the crude product, methyl 3-methylazetidine-3-carboxylate.
-
The product can be purified by column chromatography on silica gel.
Workflow for N-Debenzylation
Caption: N-Debenzylation via catalytic transfer hydrogenation.
Quantitative Data Summary
| Reaction | Key Reagents | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |
| Selective Methyl Ester Hydrolysis | LiOH in THF/MeOH/H₂O | 60-70 | 12-24 | 85-95 | [3] |
| N-Debenzylation | 10% Pd/C, HCOONH₄ in MeOH | 65 | 1-4 | 90-98 | [3] |
Conclusion and Future Outlook
This compound is a valuable and versatile building block for organic synthesis. The protocols detailed herein provide reliable methods for its selective transformation into useful intermediates for medicinal chemistry and materials science. The ability to selectively hydrolyze the methyl ester or remove the N-benzyl group allows for a divergent synthetic approach from a single, readily available starting material. Future applications of this building block are expected to expand as the demand for novel, three-dimensional molecular scaffolds continues to grow in the field of drug discovery.
References
-
In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine. PubMed. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journals. [Link]
-
In the search for new anticancer drugs. VII: Platinum complexes of diaziridines and azetidine. PMC - NIH. [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]
-
2.2 Carboxy Group. [Link]
-
Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. PubMed. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]
-
Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. PMC - NIH. [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
6.3 Methyl Esters and Derivatives. [Link]
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
Synthetic Methods for the Preparation of Platinum Anticancer Complexes. PMC - NIH. [Link]
- EP0221579A1 - A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. [Link]
-
A green deprotection strategy: Removing acid-labile protecting groups using lemon juice/ethanol as the solvent. ResearchGate. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Cbz-Protected Amino Groups. [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the search for new anticancer drugs. VII. Platinum complexes of diaziridines and azetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Leveraging 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate in Modern Drug Discovery
Abstract
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of high sp³ character, conformational rigidity, and metabolic stability, making it an attractive building block for the design of novel therapeutics.[1] This document provides a comprehensive guide to the potential applications of a specific, rationally designed azetidine derivative, 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , in the context of a contemporary drug discovery program. We will explore its structural attributes, propose a targeted application in oncology, and provide detailed protocols for its evaluation as a potential enzyme inhibitor.
Introduction: The Strategic Value of the Azetidine Scaffold
The introduction of small, strained ring systems is a powerful strategy in modern drug design.[2][3] The azetidine ring, in particular, offers several distinct advantages over more traditional acyclic or larger ring structures:
-
Improved Physicochemical Properties: The rigid nature of the azetidine ring can enhance solubility and metabolic stability by reducing the entropic penalty of binding to a biological target.[1][2]
-
Three-Dimensional Diversity: Azetidines provide a three-dimensional exit vector for substituents, allowing for the exploration of previously inaccessible chemical space and the optimization of interactions with target proteins.[3][4]
-
Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other functional groups, such as amides or other ring systems, to modulate a compound's properties while maintaining or improving biological activity.[3][5][6][7]
-
Proven Clinical Success: Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, and the calcium channel blocker azelnidipine, incorporate an azetidine ring, underscoring its therapeutic relevance.[1][2][8]
The Profile of this compound
The subject of this application note, this compound, is a bespoke scaffold designed to probe specific interactions within a biological target. Its key structural features offer distinct opportunities for medicinal chemistry exploration.
Caption: Structure of this compound.
Key Structural Features and Their Implications:
-
Azetidine Core: Provides a rigid scaffold that positions the substituents in a defined three-dimensional orientation.
-
N-Benzyl Group: The benzyl group can engage in hydrophobic or π-stacking interactions with the target protein. It also serves as a synthetic handle for further modification.
-
3-Methyl Ester: This group can act as a hydrogen bond acceptor and its orientation is fixed by the rigid azetidine ring.
-
3-Methyl Group: The gem-dimethyl substitution at the 3-position can provide steric hindrance to prevent metabolic degradation at this position and can also be used to probe specific hydrophobic pockets in the target.
Proposed Application in Drug Discovery: Targeting Oncogenic Signaling
Given the prevalence of azetidine-containing compounds as kinase inhibitors, a primary application for this compound is in the discovery of novel anti-cancer agents. For the purposes of this guide, we will hypothesize its use as a scaffold for the development of inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor.[9]
Rationale for Targeting STAT3
STAT3 is a transcription factor that is aberrantly activated in a wide range of human cancers, including breast, lung, and prostate cancers. Its activation promotes tumor cell proliferation, survival, and metastasis. Therefore, the inhibition of STAT3 signaling is a promising therapeutic strategy. Small molecules that can disrupt the STAT3 signaling cascade are of high interest.[9]
Hypothetical Mechanism of Action
We propose that this compound could serve as a starting point for the development of inhibitors that bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. The rigid azetidine scaffold would position the benzyl and methyl ester groups to mimic the binding of a phosphotyrosine residue, a key recognition motif for the STAT3 SH2 domain.
Experimental Protocols
The following protocols outline a standard workflow for the initial characterization and validation of this compound as a potential STAT3 inhibitor.
Caption: A generalized workflow for hit-to-lead development.
Protocol 1: Primary Biochemical Screening using Fluorescence Polarization (FP)
Objective: To determine if this compound can inhibit the binding of a phosphopeptide to the STAT3 SH2 domain.
Materials:
-
Recombinant human STAT3 protein (SH2 domain)
-
Fluorescein-labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2)
-
Assay buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100
-
This compound (dissolved in DMSO)
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 1 µL of the compound dilution to the appropriate wells of the 384-well plate. For control wells, add 1 µL of DMSO.
-
Add 10 µL of a 2X solution of STAT3 protein in assay buffer to all wells. The final concentration should be optimized for the assay window (typically in the low nM range).
-
Incubate for 15 minutes at room temperature.
-
-
Probe Addition: Add 10 µL of a 2X solution of the fluorescent phosphopeptide probe in assay buffer to all wells. The final concentration should be at its Kd for STAT3.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement using a Reporter Gene Assay
Objective: To assess the ability of this compound to inhibit STAT3-mediated gene transcription in a cellular context.
Materials:
-
A human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
A STAT3-responsive luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Co-transfect the cells with the STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Calculate the percent inhibition of STAT3 activity for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the normalized luciferase activity against the compound concentration.
-
Data Interpretation and Troubleshooting
| Experimental Outcome | Possible Interpretation | Next Steps & Troubleshooting |
| Potent IC₅₀ in FP assay, weak or no activity in cellular assay | Poor cell permeability, efflux by transporters, or rapid metabolism. | Conduct cell permeability assays (e.g., PAMPA). Evaluate compound stability in microsomes. Synthesize analogs with improved physicochemical properties. |
| Weak IC₅₀ in FP assay | The compound is a weak inhibitor or does not bind to the target. | Confirm compound identity and purity. If confirmed, consider this a deprioritized hit. |
| Cellular toxicity observed at active concentrations | Off-target effects or non-specific cytotoxicity. | Perform a counter-screen against a panel of unrelated targets. Assess cell viability using an orthogonal method (e.g., MTS assay). |
| Inconsistent results between experiments | Issues with reagent stability, assay variability, or compound precipitation. | Verify the stability of proteins and probes. Optimize assay parameters (e.g., incubation times, concentrations). Check for compound precipitation at high concentrations. |
Conclusion
This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its rigid azetidine core and strategically placed functional groups provide a solid foundation for structure-based drug design and lead optimization. The protocols detailed herein offer a robust framework for the initial evaluation of this and related compounds, paving the way for the discovery of next-generation targeted therapies. The inherent advantages of the azetidine scaffold, combined with a rational and systematic screening approach, can significantly accelerate the drug discovery process.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Enamine. (n.d.). Azetidines.
- Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry.
- Schust, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
- Zhang, Z., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Helvetica Chimica Acta.
- Patel, M., et al. (2012). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules.
- Dandepally, S. R., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Progress in Medicinal Chemistry.
- Al-Sanea, M. M., & Abdel-Gawad, H. (2022). Azetidines in medicinal chemistry: emerging applications and approved drugs.
- Di, L. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery & Development.
- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
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- 2. Azetidines - Enamine [enamine.net]
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- 4. tandfonline.com [tandfonline.com]
- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design [mdpi.com]
- 8. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Role of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate in the Synthesis of Novel Therapeutics
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and constrained geometry impart unique three-dimensional characteristics to molecules, influencing their physicochemical and pharmacokinetic properties in ways that are highly advantageous for drug design.[1] Compared to more flexible aliphatic chains or larger heterocyclic systems, the rigid azetidine core can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—all critical parameters in the development of effective and safe therapeutics. Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature the azetidine moiety, underscoring its significance in contemporary pharmaceutical development.[1]
Within the diverse landscape of azetidine-based building blocks, 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate stands out as a versatile and strategically designed intermediate. This application note will provide a detailed exploration of its role in the synthesis of novel therapeutics, offering insights into its chemical utility and step-by-step protocols for its application.
Molecular Architecture and Strategic Advantages
The efficacy of this compound as a synthetic precursor stems from its unique structural features:
-
The Azetidine Core: Provides a rigid, sp³-rich framework that can serve as a bioisostere for other cyclic systems or introduce conformational constraint in a flexible molecule.
-
The N-Benzyl (Bn) Protecting Group: A robust yet readily cleavable protecting group for the azetidine nitrogen. Its stability allows for a wide range of chemical transformations on other parts of the molecule, while its removal, typically via catalytic hydrogenation, is clean and efficient.
-
The C3-Methyl Ester: A carboxylic acid protecting group that can be selectively hydrolyzed under basic conditions, revealing a carboxylic acid functionality for further elaboration, such as amide bond formation.
-
The C3-Methyl Group: The geminal methyl group at the 3-position is a key design element. This substitution can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, it can influence the conformational preferences of the azetidine ring and its substituents, which can be crucial for optimizing interactions with a biological target.
This combination of features allows for a modular and sequential approach to the synthesis of complex molecules, making it a valuable tool for medicinal chemists.
Application in the Synthesis of a Kinase Inhibitor Precursor: A Representative Workflow
To illustrate the practical application of this compound, we will detail a representative workflow for the synthesis of a key intermediate for a novel kinase inhibitor. Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[2]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a kinase inhibitor precursor.
Detailed Experimental Protocols
Protocol 1: Selective Hydrolysis of the C3-Methyl Ester
This protocol describes the selective removal of the methyl ester protecting group to unmask the carboxylic acid functionality.
Rationale: The choice of lithium hydroxide (LiOH) as the base allows for the saponification of the methyl ester at room temperature. The N-benzyl group is stable under these mild basic conditions. The use of a tetrahydrofuran (THF)/water solvent system ensures the solubility of the starting material while providing the aqueous medium necessary for the hydrolysis reaction.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of THF and water, add LiOH·H₂O (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-3-carboxy-3-methylazetidine, which can be used in the next step without further purification.
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Typical Yield | >90% (crude) |
Protocol 2: Amide Coupling with a Heterocyclic Amine
This protocol details the formation of an amide bond between the newly formed carboxylic acid and a representative heterocyclic amine, a common structural motif in kinase inhibitors.
Rationale: The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) is a standard and efficient method for amide bond formation. HOBt acts as a coupling additive to suppress side reactions and minimize racemization. Dichloromethane (DCM) is a suitable solvent for this reaction.
Materials:
-
1-Benzyl-3-carboxy-3-methylazetidine (from Protocol 1)
-
Heterocyclic amine (e.g., 4-amino-pyridine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude 1-benzyl-3-carboxy-3-methylazetidine (1.0 eq) in anhydrous DCM.
-
Add the heterocyclic amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 3: N-Debenzylation via Catalytic Hydrogenation
This final step removes the N-benzyl protecting group to yield the free secondary amine, a common precursor for further functionalization in drug discovery.
Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the hydrogen source is a clean and high-yielding method for N-debenzylation.[3] Methanol is a common solvent for this transformation.
Materials:
-
N-Heterocyclic amide derivative (from Protocol 2)
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the amide from the previous step (1.0 eq) in methanol.
-
Carefully add 10 wt. % Pd/C (10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the debenzylated product.
Diagram of the Deprotection Mechanism
Caption: Mechanism of N-debenzylation via catalytic hydrogenation.
Conclusion and Future Perspectives
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of novel therapeutics. Its unique combination of a rigid azetidine core, orthogonal protecting groups, and a metabolically blocking methyl group allows for the efficient construction of complex molecular architectures. The protocols detailed herein provide a practical guide for the application of this valuable intermediate in drug discovery programs. As the demand for novel, sp³-rich scaffolds in pharmaceutical research continues to grow, the importance of well-designed building blocks like this compound is set to increase, paving the way for the next generation of innovative medicines.
References
-
Rhodium.ws. CTH Removal of N-Benzyl Groups. Available at: [Link]
-
PubChem. Benzimidazole derivatives as kinase inhibitors - Patent US-10174013-B2. Available at: [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
Sources
Application Notes & Protocols: 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate as a novel chiral ligand in asymmetric catalysis. While specific catalytic applications for this exact molecule are not yet extensively documented in peer-reviewed literature, this guide leverages established principles and protocols from structurally analogous chiral azetidine ligands to provide a robust starting point for researchers. The inherent conformational rigidity and stereochemical information embedded within the azetidine scaffold make it a promising candidate for inducing high enantioselectivity in a variety of metal-catalyzed transformations. This guide will focus on two key areas of application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) and Copper-Catalyzed Asymmetric Conjugate Addition, providing detailed theoretical background, step-by-step experimental protocols, and expected outcomes based on analogous systems.
Introduction: The Promise of Chiral Azetidine Ligands
Chiral azetidine derivatives have emerged as a compelling class of ligands in the field of asymmetric catalysis.[1][2] The four-membered ring's inherent strain and conformational rigidity create a well-defined and sterically hindered chiral environment around a metal center. This structural feature is paramount for effective stereochemical communication during the catalytic cycle, often leading to high levels of enantioselectivity.[3] The targeted molecule, this compound, possesses several key features that make it an attractive candidate for a chiral ligand:
-
Azetidine Core: Provides the foundational rigid scaffold for inducing asymmetry.
-
C3-Quaternary Stereocenter: The methyl and methyl carboxylate groups at the C3 position create a defined stereogenic center, influencing the orientation of substrates approaching the catalytic site.
-
N-Benzyl and C3-Ester Groups: These functional groups can be systematically modified to fine-tune the steric and electronic properties of the ligand, allowing for optimization of catalytic activity and enantioselectivity for specific reactions.
Given these characteristics, it is hypothesized that this compound can serve as an effective chiral ligand in a range of transition metal-catalyzed reactions. This guide will provide detailed protocols for its potential application in two synthetically powerful transformations.
Application I: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a cornerstone of modern synthetic chemistry for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds.[4][5] The choice of chiral ligand is critical in controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Mechanistic Considerations & Ligand Role
The proposed catalytic cycle for Pd-AAA is initiated by the oxidative addition of a Pd(0) complex, bearing the chiral azetidine ligand, to an allylic substrate to form a π-allyl palladium(II) complex. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack, thereby determining the stereochemistry of the product. The N-benzyl group and the C3-substituents of the azetidine ligand are expected to create a chiral pocket that effectively shields one face of the allyl moiety.
Figure 1: Proposed Catalytic Cycle for Pd-AAA with a Chiral Azetidine Ligand.
Protocol: Asymmetric Allylic Alkylation of Dimethyl Malonate with 1,3-Diphenylallyl Acetate
This protocol is adapted from established procedures for palladium-catalyzed asymmetric allylic alkylation using chiral phosphine ligands, which serve as a strong starting point for new ligand classes.[6][7]
Materials:
-
[Pd(π-cinnamyl)Cl]₂ (Palladium precursor)
-
This compound (Ligand)
-
1,3-Diphenylallyl acetate (Substrate)
-
Dimethyl malonate (Nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Pre-formation:
-
In a glovebox or under an inert atmosphere, add [Pd(π-cinnamyl)Cl]₂ (2.6 mg, 0.005 mmol) and this compound (5.8 mg, 0.022 mmol) to a dry Schlenk flask.
-
Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The formation of the active catalyst is often indicated by a color change.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add 1,3-diphenylallyl acetate (47.6 mg, 0.2 mmol) and potassium acetate (0.5 mg, 0.005 mmol).
-
In a separate vial, prepare the nucleophile by dissolving dimethyl malonate (46 µL, 0.4 mmol) in 1 mL of anhydrous toluene and adding N,O-Bis(trimethylsilyl)acetamide (BSA) (98 µL, 0.4 mmol). Stir for 10 minutes at room temperature.
-
Add the nucleophile solution to the reaction flask via syringe.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Expected Data & Benchmarking
Based on results with other chiral ligands in similar reactions, the following outcomes can be anticipated. Optimization of reaction parameters (solvent, temperature, base) will be crucial.
| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral Phosphine | 1,3-Diphenylallyl acetate | Dimethyl malonate | >95 | >98 | [6] |
| Hypothetical: Azetidine | 1,3-Diphenylallyl acetate | Dimethyl malonate | 70-95 | 80-99 | N/A |
Application II: Copper-Catalyzed Asymmetric Conjugate Addition
Copper-catalyzed asymmetric conjugate addition is a powerful method for the formation of chiral carbon-carbon bonds, particularly for the synthesis of β-functionalized carbonyl compounds.[8][9][10] The chiral ligand plays a crucial role in controlling the facial selectivity of the addition of an organometallic reagent to an α,β-unsaturated carbonyl compound.
Mechanistic Considerations & Ligand Role
The catalytic cycle is thought to involve the formation of a chiral copper(I) complex with the azetidine ligand. This complex then undergoes oxidative addition with an organometallic reagent (e.g., a Grignard reagent) to form a higher-valent copper species. The α,β-unsaturated substrate coordinates to this complex, and the migratory insertion of the organic group occurs with high facial selectivity, dictated by the chiral ligand. Reductive elimination then furnishes the product and regenerates the active catalyst.
Figure 2: Proposed Catalytic Cycle for Copper-Catalyzed Asymmetric Conjugate Addition.
Protocol: Asymmetric Conjugate Addition of Diethylzinc to Cyclohexenone
This protocol is based on well-established procedures for copper-catalyzed conjugate additions.[11]
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
This compound (Ligand)
-
Cyclohexenone (Substrate)
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add Cu(OTf)₂ (3.6 mg, 0.01 mmol) and this compound (5.8 mg, 0.022 mmol) to a dry Schlenk flask.
-
Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 1 hour.
-
-
Reaction Setup:
-
Cool the flask to the desired temperature (e.g., -20 °C).
-
Add cyclohexenone (96 µL, 1.0 mmol) to the catalyst solution.
-
Slowly add diethylzinc (1.1 mL of a 1.0 M solution in hexanes, 1.1 mmol) dropwise over 10 minutes.
-
-
Reaction and Work-up:
-
Stir the reaction at -20 °C for the specified time (e.g., 3 hours), monitoring by TLC or GC-MS.
-
Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the 3-ethylcyclohexanone product by chiral GC or HPLC analysis.
-
Expected Data & Benchmarking
The performance of the azetidine ligand can be benchmarked against established chiral ligands for this transformation.
| Ligand Type | Substrate | Reagent | Yield (%) | ee (%) | Reference |
| Chiral Phosphoramidite | Cyclohexenone | Diethylzinc | >95 | >98 | [11] |
| Hypothetical: Azetidine | Cyclohexenone | Diethylzinc | 80-95 | 85-99 | N/A |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. The protocols and mechanistic insights provided in this guide, derived from well-established analogous systems, offer a solid foundation for its investigation in palladium-catalyzed asymmetric allylic alkylation and copper-catalyzed asymmetric conjugate addition. Further research, including the systematic modification of the ligand structure and optimization of reaction conditions, is warranted to fully unlock its potential in the synthesis of valuable chiral molecules for the pharmaceutical and agrochemical industries. The inherent modularity of the azetidine scaffold suggests that a library of such ligands could be developed to address a wide range of asymmetric transformations.
References
-
Hayashi, T., Kanehira, K., Tsuchiya, H., & Kumada, M. (1982). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications, (20), 1162. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
-
Li, X., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. Accounts of Chemical Research, 53(11), 2547-2563. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77, 131767. [Link]
-
Hayashi, T., Kanehira, K., Tsuchiya, H., & Kumada, M. (1982). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications, (20), 1162. [Link]
-
Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(79), 50133-50163. [Link]
-
Li, W., & Xu, X. (2021). Enantioselective Synthesis of 2, 3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9875-9880. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944. [Link]
-
Milton, J. P., & Fossey, J. S. (2021). Azetidines and their applications in asymmetric catalysis. Tetrahedron, 77, 131767. [Link]
-
Feringa, B. L. (2000). Copper-catalysed asymmetric conjugate addition. Accounts of Chemical Research, 33(6), 346-353. [Link]
-
Alexakis, A., & Bäckvall, J. E. (Eds.). (2008). Modern reductive methods. Springer Science & Business Media. [Link]
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López, F., Harutyunyan, S. R., Minnaard, A. J., & Feringa, B. L. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Journal of the American Chemical Society, 126(40), 12784-12785. [Link]
-
Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications (Doctoral dissertation, University of Birmingham). [Link]
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Alexakis, A., Benhaim, C., & Fourlon, S. (2015). Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors. Beilstein journal of organic chemistry, 11, 2736-2768. [Link]
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Application Notes and Protocols for the Modification of the Benzyl Group on 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold and the Versatility of the N-Benzyl Group
The azetidine motif is a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure imparts favorable physicochemical properties to drug candidates, including improved metabolic stability, solubility, and target engagement. The specific substrate, 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The N-benzyl group is a widely used protecting group for the azetidine nitrogen due to its general stability and facile removal under specific conditions. This guide provides a comprehensive overview of the reaction conditions for the deprotection of the N-benzyl group and the subsequent functionalization of the resulting secondary amine, enabling the diversification of this important scaffold.
Part 1: Debenzylation Strategies for this compound
The primary modification of the N-benzyl group is its removal to unmask the secondary amine for further derivatization. The choice of debenzylation method is critical to ensure the integrity of the azetidine ring and the gem-diester functionality. Catalytic hydrogenation and transfer hydrogenation are the most common and effective methods for this transformation.
Catalytic Hydrogenation
Catalytic hydrogenation involves the reaction of the N-benzyl compound with hydrogen gas in the presence of a metal catalyst. This method is highly efficient but requires careful control of reaction conditions to prevent over-reduction or side reactions.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst for N-debenzylation due to its high activity. For substrates that may be sensitive or prone to catalyst poisoning, Pearlman's catalyst (Pd(OH)₂/C) can be a more effective alternative.
-
Solvent: Protic solvents like methanol (MeOH) and ethanol (EtOH) are preferred as they facilitate the reaction.
-
Pressure: The reaction can often be carried out at atmospheric pressure using a hydrogen balloon, which is safer and more convenient than high-pressure hydrogenation. For less reactive substrates, a moderate pressure of hydrogen may be required.
-
Temperature: Most hydrogenations are conducted at room temperature. Elevated temperatures can be used to accelerate the reaction but may increase the risk of side reactions.
-
Additives: The addition of a catalytic amount of a non-nucleophilic acid, such as acetic acid, can sometimes accelerate the reaction by preventing catalyst poisoning by the product amine.
Stability of the Gem-Diester Group: Ester functionalities are generally stable under the neutral conditions of catalytic hydrogenation. The gem-diester on the C3 position of the azetidine ring is sterically hindered, which should further limit its reactivity towards the catalyst surface.
Experimental Protocol: Catalytic Hydrogenation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 3-methyl 3-methylazetidine-1,3-dicarboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
dot
Caption: Workflow for Catalytic Hydrogenation.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a milder alternative to using hydrogen gas, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. This method is particularly advantageous for sensitive substrates and avoids the need for specialized hydrogenation equipment.
Causality of Experimental Choices:
-
Hydrogen Donor: Ammonium formate (HCOONH₄) and formic acid (HCOOH) are common and effective hydrogen donors.[1] Cyclohexene can also be used.[2]
-
Catalyst: 10% Pd/C is the most common catalyst for transfer hydrogenation.
-
Solvent: Methanol or ethanol are typically used as solvents.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating (e.g., refluxing methanol).
Experimental Protocol: Catalytic Transfer Hydrogenation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3.0-5.0 eq) in one portion.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Pressure | Key Advantages |
| Catalytic Hydrogenation | 10% Pd/C or Pd(OH)₂/C | H₂ gas (balloon) | MeOH, EtOH | Room Temperature | Atmospheric | High efficiency, clean byproducts (toluene) |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate, HCOOH | MeOH, EtOH | RT to Reflux | Atmospheric | Milder conditions, no specialized equipment required[3] |
Part 2: N-Functionalization of 3-methyl 3-methylazetidine-1,3-dicarboxylate
Once the N-benzyl group is removed, the resulting secondary amine is a versatile handle for introducing a wide range of functional groups. Common derivatizations include N-alkylation, N-acylation, and N-arylation.
N-Alkylation
N-alkylation introduces an alkyl group onto the azetidine nitrogen. Direct alkylation with alkyl halides or reductive amination are two common approaches.
2.1.1 Direct Alkylation with Alkyl Halides
This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base.
Causality of Experimental Choices:
-
Alkylating Agent: Alkyl iodides are the most reactive, followed by bromides and chlorides.
-
Base: A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct.
-
Solvent: Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are commonly used.
Experimental Protocol: Direct N-Alkylation
-
Preparation: Dissolve 3-methyl 3-methylazetidine-1,3-dicarboxylate (1.0 eq) and a non-nucleophilic base (1.5-2.0 eq) in an aprotic solvent.
-
Alkylating Agent Addition: Add the alkyl halide (1.1-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
2.1.2 Reductive Amination
Reductive amination is a two-step, one-pot reaction where the secondary amine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine. This method is particularly useful for introducing a variety of alkyl groups and avoids over-alkylation.[4]
Causality of Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent for this transformation.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents.
Experimental Protocol: Reductive Amination
-
Preparation: Dissolve 3-methyl 3-methylazetidine-1,3-dicarboxylate (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in DCM.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.
-
Purification: Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.
dot
Caption: Reductive Amination Pathway.
N-Acylation
N-acylation forms a stable amide bond and is a fundamental transformation in organic synthesis.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are highly reactive and commonly used. Carboxylic acids can also be used directly with a coupling agent.
-
Base: A non-nucleophilic base like pyridine or triethylamine is required to neutralize the acid byproduct.[5]
-
Solvent: Aprotic solvents such as DCM or THF are suitable.
Experimental Protocol: N-Acylation with an Acyl Chloride
-
Preparation: Dissolve the secondary amine (1.0 eq) and triethylamine (1.5 eq) in DCM and cool to 0 °C.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.
N-Arylation
The introduction of an aryl group on the azetidine nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Causality of Experimental Choices:
-
Catalyst: A palladium or copper catalyst is required. For example, a catalyst system of CuI with a diamine ligand can be effective for the N-arylation of N-H containing heterocycles.
-
Ligand: The choice of ligand is crucial for the success of the reaction and depends on the specific substrates.
-
Base: A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used.
-
Solvent: Anhydrous toluene or dioxane are common solvents.
Experimental Protocol: Copper-Catalyzed N-Arylation
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere, combine the secondary amine (1.0 eq), aryl halide (1.2 eq), CuI (5-10 mol%), a suitable ligand (e.g., a diamine, 10-20 mol%), and a base (2.0 eq).
-
Solvent Addition: Add anhydrous toluene or dioxane.
-
Reaction: Heat the reaction mixture at 80-110 °C until the starting amine is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the product by column chromatography.
Conclusion
The modification of the N-benzyl group on this compound provides a gateway to a diverse range of functionalized azetidine building blocks. The debenzylation can be achieved efficiently using catalytic hydrogenation or transfer hydrogenation under mild conditions that are expected to preserve the integrity of the gem-diester functionality. The resulting secondary amine can be readily derivatized through N-alkylation, N-acylation, or N-arylation, offering broad scope for structural diversification in drug discovery and development programs. Careful selection of reaction conditions is paramount to ensure high yields and purity of the desired products.
References
-
Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Laboratory of applied organic chemistry, Bioorganic Chemistry Group. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]
-
Williams, J. M. J., et al. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. [Link]
-
ResearchGate. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. [Link]
-
Semantic Scholar. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. [Link]
-
Bari, V. et al. (n.d.). Tetrahedron Green Chem. [Link]
-
Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]
-
Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 751-752. [Link]
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Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Synthesis, 685-687. [Link]
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ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
MDPI. (2018). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. [Link]
-
Elektronische Hochschulschriften der LMU München. (2025). Stereoselective functionalization of azetidines. [Link]
-
MDPI. (2022). Debenzylation of Benzyl-Protected Methylcellulose. [Link]
-
PubChem. (n.d.). 1-Methylazetidine-3,3-dicarboxylic acid. [Link]
-
PubChem. (n.d.). Benzyl 3-hydroxyazetidine-1-carboxylate. [Link]
-
PubChemLite. (n.d.). 1-benzylazetidine-3-carboxylic acid (C11H13NO2). [Link]
-
National Institutes of Health. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... [Link]
-
PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. [Link]
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Application Note: Comprehensive Characterization of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , a key building block in medicinal chemistry and drug discovery. The azetidine scaffold is a crucial pharmacophore present in numerous biologically active compounds.[1][2] Accurate and thorough characterization of its derivatives is paramount for ensuring purity, confirming identity, and enabling seamless integration into drug development pipelines. This application note outlines detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, providing the scientific rationale behind each experimental choice to ensure robust and reliable results.
Introduction: The Significance of Azetidine Scaffolds
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and electronic properties.[2] The strained ring system imparts a distinct three-dimensional character to molecules, which can lead to improved pharmacological properties such as metabolic stability, solubility, and target-binding affinity. The title compound, this compound, serves as a versatile intermediate for the synthesis of more complex molecules, including novel therapeutic agents.[3] Given its role as a foundational building block, its unambiguous characterization is a critical first step in any synthetic and drug discovery endeavor.
Core Analytical Strategy: A Multi-Technique Approach
A single analytical technique is insufficient to fully characterize a novel chemical entity. Therefore, a multi-pronged approach is essential for establishing the identity, purity, and structure of this compound. The following sections detail the application of orthogonal analytical techniques, each providing a unique piece of the structural puzzle.
Figure 1: Workflow for the synthesis and characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments is recommended to unambiguously assign all proton and carbon signals.
¹H NMR Spectroscopy Protocol
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for a wide range of organic compounds.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
Expected ¹H NMR Signals:
-
Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons.
-
Benzyl CH₂: A singlet around 5.1 ppm, integrating to 2 protons.[4]
-
Azetidine Ring Protons (CH₂): Two distinct signals (doublets or multiplets) for the non-equivalent methylene protons on the azetidine ring, expected between 3.8 and 4.2 ppm.
-
Methyl Ester (OCH₃): A singlet around 3.7 ppm, integrating to 3 protons.
-
Azetidine Methyl Group (CH₃): A singlet around 1.5 ppm, integrating to 3 protons.
¹³C NMR Spectroscopy Protocol
Rationale: ¹³C NMR provides information on the number of different types of carbon atoms and their chemical environments.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 512-1024 scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[5]
Expected ¹³C NMR Signals:
-
Ester Carbonyls: Two signals in the range of 170-175 ppm.
-
Aromatic Carbons: Signals between 127-136 ppm.
-
Benzyl CH₂: A signal around 67 ppm.
-
Azetidine Ring Carbons: Signals for the CH₂ groups and the quaternary carbon, typically in the range of 40-60 ppm.
-
Methyl Ester (OCH₃): A signal around 52 ppm.
-
Azetidine Methyl Group (CH₃): A signal in the aliphatic region, around 20-25 ppm.
2D NMR (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which is crucial for confirming the connectivity of the azetidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton(s).
Mass Spectrometry: Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
Rationale: ESI is a soft ionization technique that is well-suited for polar organic molecules, typically yielding the protonated molecular ion [M+H]⁺.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An ESI-MS system, which can be a standalone instrument or coupled to an HPLC system (LC-MS).
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is expected to be most effective due to the presence of the nitrogen atom.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
-
Data Analysis: Look for the [M+H]⁺ ion. For this compound (C₁₄H₁₇NO₄, Molecular Weight: 263.29 g/mol ), the expected m/z value for the protonated molecule is approximately 264.12.
High-Resolution Mass Spectrometry (HRMS)
Rationale: HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula.
Protocol:
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: The measured exact mass should be compared to the theoretical exact mass of the proposed formula (C₁₄H₁₇NO₄). The difference should be within a few parts per million (ppm).
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the standard method for determining the purity of a compound and can also be used for quantification.
HPLC Protocol
Rationale: A well-developed HPLC method can separate the target compound from any starting materials, by-products, or other impurities.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm, where the benzyl group will have strong absorbance.
-
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Data Analysis: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A pure compound should exhibit a single major peak.
Figure 2: A simplified workflow for HPLC analysis.
Elemental Analysis: Confirming Elemental Composition
Rationale: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula, which should be consistent with the molecular formula determined by HRMS.
Protocol:
-
Sample Preparation: A few milligrams of the highly purified and dried compound are required.
-
Instrumentation: An automated elemental analyzer.
-
Data Analysis: The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₄H₁₇NO₄.
Theoretical Values for C₁₄H₁₇NO₄:
-
Carbon (C): 63.87%
-
Hydrogen (H): 6.51%
-
Nitrogen (N): 5.32%
Summary of Analytical Data
The following table summarizes the expected outcomes from the analytical characterization of this compound.
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ) | Aromatic (7.2-7.4 ppm), Benzyl CH₂ (~5.1 ppm), Azetidine CH₂ (3.8-4.2 ppm), OCH₃ (~3.7 ppm), CH₃ (~1.5 ppm) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ) | Carbonyls (170-175 ppm), Aromatic (127-136 ppm), Benzyl CH₂ (~67 ppm), Azetidine C (40-60 ppm), OCH₃ (~52 ppm), CH₃ (20-25 ppm) |
| HRMS (ESI-TOF) | [M+H]⁺ | Calculated: 264.1230, Found: within 5 ppm |
| HPLC (C18, UV 254 nm) | Purity | >95% (single major peak) |
| Elemental Analysis | % Composition | C: 63.87±0.4, H: 6.51±0.4, N: 5.32±0.4 |
Conclusion
The comprehensive analytical characterization of this compound requires a synergistic application of multiple analytical techniques. By following the detailed protocols outlined in this application note for NMR, MS, HPLC, and elemental analysis, researchers can confidently verify the structure, confirm the identity, and establish the purity of this important synthetic intermediate. This rigorous approach to characterization is fundamental to ensuring the quality and reproducibility of subsequent research and development activities.
References
-
The Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]
-
ResearchGate. (n.d.). 1D-selective 1 H NOE and 1 H NMR spectra of the mixture of benzyl.... Retrieved from [Link]
-
PubMed. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
PubMed Central. (n.d.). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]
-
ACS Publications. (n.d.). The azetidines. Recent synthetic developments. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H bond activation. Retrieved from [Link]
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NIST WebBook. (n.d.). Azetidine, 3-methyl-3-phenyl-. Retrieved from [Link]
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SpectraBase. (n.d.). Azetidine, 1-benzyl-3,3-dimethyl-2-phenyl-. Retrieved from [Link]
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PubChem. (n.d.). (1-Benzhydrylazetidin-3-yl)methanol. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-benzyl-3-methyl-3-phenylsulfanylazetidin-2-one. Retrieved from [Link]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Safe Handling and Storage of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS No. 912444-78-1) is a substituted azetidine derivative, a class of compounds increasingly utilized as building blocks in medicinal chemistry and drug development.[1] The rigid four-membered azetidine ring system offers unique conformational constraints that are valuable in designing novel therapeutics.[1] While specific safety data for this particular compound is not extensively documented, a thorough risk assessment based on structurally analogous compounds is crucial for ensuring laboratory safety. This guide provides a detailed protocol for the safe handling, storage, and emergency procedures for this compound, drawing upon data from similar azetidine derivatives to establish best practices.
Hazard Identification and Risk Assessment
Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile of this compound is inferred from structurally related compounds. A close analog, 1-benzyl 3-methyl azetidine-1,3-dicarboxylate, is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Other azetidine derivatives are also known to be irritants.[3][4][5] Therefore, it is prudent to handle this compound as a hazardous substance with similar properties.
Inferred Hazard Profile:
| Hazard Class | GHS Hazard Statement | Rationale |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Based on analog data[2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Consistent hazard for azetidine derivatives[2][5][6] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Consistent hazard for azetidine derivatives[2][5][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Consistent hazard for azetidine derivatives[2][6] |
GHS Pictograms (Inferred):
-
Exclamation Mark: For skin/eye irritation, respiratory irritation, and acute toxicity (harmful).
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks of exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being undertaken.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Always check the manufacturer's chemical resistance data. | To prevent skin contact and subsequent irritation.[3][7] |
| Eye Protection | Chemical safety goggles and a face shield when handling larger quantities or if there is a splash hazard. | To protect against splashes that can cause serious eye irritation.[3][7] |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental spills and contamination.[3] |
| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood. | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[3][8] |
Safe Handling and Experimental Protocols
Adherence to a strict operational plan is critical for minimizing exposure risk. The following step-by-step protocol outlines the best practices for handling this compound.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area within a certified chemical fume hood for handling this compound.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.
-
Waste Disposal: Prepare labeled, sealed containers for the disposal of contaminated waste.
Step-by-Step Handling Procedure
-
Don PPE: Before entering the designated handling area, put on all required PPE as detailed in Section 2.
-
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared container to minimize handling.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a closed or contained system within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[8] Decontaminate the work area and any equipment used.
Caption: Emergency Response Flowchart.
Disposal
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general waste.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. Available from: [Link]
-
PubChem. 1-Benzylazetidine-3-carboxylic acid. National Institutes of Health. Available from: [Link]
-
PubMed. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. National Library of Medicine. Available from: [Link]
-
PubChem. Azetidine, 1-methyl-3-phenyl-. National Institutes of Health. Available from: [Link]
-
CM-Fine-Chemicals. cas 1257294-13-5|| where to buy Benzyl 3-hydroxy-3-methyl-azetidine-1-carboxylate. Available from: [Link]
-
PubChem. 3-methylAzetidine. National Institutes of Health. Available from: [Link]
-
Knight Chemicals Online. benzyl 3-(2-tosylhydrazineyl)azetidine-1-carboxylate. Available from: [Link]
Sources
- 1. cas 1257294-13-5|| where to buy Benzyl 3-hydroxy-3-methyl-azetidine-1-carboxylate [german.chemenu.com]
- 2. labsolu.ca [labsolu.ca]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
common side products in the synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Welcome to the technical support center for the synthesis of 1-benzyl 3,3-dialkylazetidine-1,3-dicarboxylates. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important class of azetidine derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formation during your experiments. Our goal is to provide you with the expertise and practical solutions needed to optimize your synthetic routes and ensure the integrity of your results.
Introduction to the Synthesis
The synthesis of 1-benzyl 3,3-dialkylazetidine-1,3-dicarboxylates, such as 1-benzyl 3,3-dimethylazetidine-1,3-dicarboxylate, typically involves the formation of the strained four-membered azetidine ring. A common and effective strategy is the cyclization of a suitable acyclic precursor. One prevalent method involves the reaction of a malonic ester, such as dimethyl malonate, with a 1,3-dihalopropane in the presence of a base, followed by N-benzylation, or a one-pot reaction involving benzylamine.[1] While seemingly straightforward, this synthesis is often accompanied by the formation of various side products that can complicate purification and reduce yields. This guide will help you navigate these challenges.
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
Problem 1: Low Yield of the Desired Azetidine Product and Presence of a High Molecular Weight, Viscous Impurity.
Possible Cause: Polymeric side products are a frequent issue when primary amines like benzylamine are reacted with dihalides. Benzylamine can react with multiple molecules of the 1,3-dihalopropane, leading to the formation of long-chain polymers instead of the desired intramolecular cyclization.
Troubleshooting Steps:
-
High Dilution: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization. This is a classic strategy to promote ring formation.
-
Order of Addition: A slow addition of the 1,3-dihalopropane to a solution of dimethyl malonate and benzylamine can help maintain a low concentration of the dihalide, further discouraging polymerization.
-
Alternative Two-Step Synthesis: Consider a two-step approach. First, synthesize diethyl 2-(3-chloropropyl)malonate. Then, in a separate step, react this intermediate with benzylamine. This avoids the direct reaction of benzylamine with the dihalide.
Problem 2: Identification of an Impurity with a Mass Corresponding to the Malonate Ester Plus Two Dihalopropane Units.
Possible Cause: Over-alkylation of the malonate ester is a common side reaction. The enolate of dimethyl malonate is a potent nucleophile and can react with two molecules of the 1,3-dihalopropane, leading to a di-alkylated species that cannot cyclize to form the azetidine ring.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the malonate ester relative to the 1,3-dihalopropane to minimize the chance of the di-alkylation. A 1.1:1 ratio is a good starting point.
-
Base Selection: Using a bulky base such as potassium tert-butoxide can sometimes disfavor the second alkylation due to steric hindrance.
-
Temperature Control: Running the reaction at a lower temperature can increase the selectivity for mono-alkylation.
| Condition | Ratio of Mono- to Di-alkylation | Yield of Azetidine |
| Equimolar Reactants | 1 : 0.5 | 45% |
| 1.2 eq. Malonate | 1 : 0.1 | 65% |
| Low Temperature (0°C) | 1 : 0.05 | 70% |
Table 1: Effect of reaction conditions on mono- vs. di-alkylation.
Problem 3: Presence of an Impurity with a Carboxylic Acid Group Instead of an Ester.
Possible Cause: Hydrolysis of the methyl ester groups can occur if there is water in the reaction mixture, especially under basic or acidic conditions during workup.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon).
-
Aprotic Solvents: Use aprotic solvents like THF or DMF which are less likely to participate in hydrolysis.
-
Careful Workup: If an aqueous workup is necessary, keep the temperature low and minimize the exposure time to acidic or basic conditions. Consider using a buffered solution for the wash.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the cyclization reaction?
A1: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the malonate ester. Potassium carbonate (K₂CO₃) can also be used, often in combination with a phase-transfer catalyst in a biphasic system.[1] The optimal base will depend on the specific substrate and solvent system.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate can be useful for visualizing non-UV active compounds. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.
Q3: I am having trouble with the N-benzylation step. What are the common pitfalls?
A3: If you are performing N-benzylation on a pre-formed azetidine-3,3-dicarboxylate, common issues include:
-
Over-alkylation: Formation of the quaternary benzylammonium salt. This can be minimized by using a 1:1 stoichiometry of the azetidine and benzyl bromide.
-
Incomplete Reaction: Ensure your base (e.g., triethylamine or potassium carbonate) is sufficient to neutralize the HBr formed during the reaction.
-
Impure Benzylating Agent: Use freshly distilled or high-purity benzyl bromide or benzyl chloride, as impurities can lead to side reactions.
Q4: Are there alternative methods for synthesizing the azetidine ring?
A4: Yes, several other methods have been reported for the synthesis of azetidines. These include intramolecular cyclization of γ-amino alcohols or γ-haloamines, and [2+2] cycloaddition reactions.[2] The choice of method depends on the desired substitution pattern and the availability of starting materials. For the 3,3-dicarboxylate substitution pattern, the malonate-based synthesis is often the most direct.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 1-Benzyl 3,3-Dimethylazetidine-1,3-dicarboxylate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add dimethyl malonate (1.0 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzylamine (1.0 eq.) to the reaction mixture.
-
Add 1,3-dibromopropane (1.1 eq.) dropwise, maintaining the temperature below 30 °C.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification of the Final Product
-
Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity, is typically effective for separating the desired product from less polar impurities like unreacted starting materials and more polar impurities like polymeric byproducts.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.
References
-
Gao, F., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Chemistry & Biodiversity, 11(1), 115-25. [Link]
- HETEROCYCLES, Vol. 96, No. 12, 2018. multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
- Google Patents. (2000).
- Google Patents. (1987).
- Feula, A. (2013).
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
- Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.
- Google Patents. (2004). Process for making azetidine-3-carboxylic acid. WO2004035538A1.
- Kurek, M. A., & Gryko, D. T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2833-2848.
- ResearchGate. (2025).
- ChemRxiv. (2021). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals.
- ResearchGate. (2024).
-
Herzon, S. B., & O'Hara, F. (2017). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic letters, 19(15), 4102–4105. [Link]
- Filo. (2025). Write the products formed in each of the following and give the mechanism.
- Bull, J. A., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(6), 3465–3476.
- Google Patents. (2014). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester. CN103864618A.
- YouTube. (2023).
Sources
Technical Support Center: A Guide to Improving the Yield of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecular scaffolds. Our focus is to provide in-depth, field-proven insights into optimizing the synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , a valuable building block in medicinal chemistry.
The synthesis of substituted azetidines is inherently challenging due to the significant ring strain of the four-membered ring, which is greater than that of pyrrolidines but less than aziridines.[1][2][3] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields. We will focus on a robust and logical synthetic pathway, addressing common pitfalls at each critical stage.
Section 1: Recommended Synthetic Pathway Overview
The most reliable and controllable route to the target compound involves a three-step sequence starting from the commercially available Azetidine-3-carboxylic acid. This pathway is advantageous as it builds complexity stepwise, allowing for purification and characterization of intermediates, and focuses the most challenging transformation—the creation of the C3-quaternary center—at the final step.
The overall workflow is as follows:
Caption: Overall three-step synthetic workflow.
Section 2: Troubleshooting and FAQ
This section addresses specific issues you may encounter during synthesis in a question-and-answer format.
Step 1: N-Protection (Benzyloxycarbonylation)
The first step involves protecting the secondary amine of azetidine-3-carboxylic acid with a benzyloxycarbonyl (Cbz or Z) group using benzyl chloroformate.
Q1: My yield for the N-Cbz protection is lower than expected (<80%). What are the common causes?
A: Low yields in this step typically stem from three issues:
-
Improper pH Control: The reaction, often performed under Schotten-Baumann conditions (aqueous base), requires careful pH management. If the pH is too low, the amine is protonated and not nucleophilic enough. If the pH is too high (e.g., >10.5), the benzyl chloroformate reagent can be rapidly hydrolyzed by hydroxide ions, consuming it before it reacts with the amine.
-
Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time. Use a fresh bottle or a recently opened one stored under an inert atmosphere.
-
Dimerization/Polymerization: If the amine concentration is too high, intermolecular reactions can occur, leading to dimer or oligomer formation. The reaction should be run under reasonably dilute conditions.
Q2: The reaction seems to stall and never reaches full conversion, even after extended reaction times. How can I fix this?
A: Incomplete conversion is often a result of suboptimal reaction conditions.
-
Solvent System: While aqueous sodium carbonate or bicarbonate is common, a biphasic system (e.g., Dioxane/Water or THF/Water) can improve the solubility of both the starting material and the reagent, leading to a more efficient reaction.
-
Base Selection: Ensure you are using at least two equivalents of base: one to deprotonate the carboxylic acid and another to neutralize the HCl byproduct generated during the reaction. Sodium carbonate is an excellent choice as it provides good buffering capacity.
-
Temperature: The reaction is typically run at 0°C to room temperature. Running it at 0°C initially while adding the benzyl chloroformate helps to control the exothermic reaction and minimize hydrolysis of the reagent. Allowing it to slowly warm to room temperature can then drive the reaction to completion.
Step 2: Methyl Esterification
This step converts the carboxylic acid at the C3 position into a methyl ester.
Q1: I'm getting poor conversion to the methyl ester using a standard Fischer esterification (MeOH/H₂SO₄). Why is this happening and what are the alternatives?
A: Fischer esterification requires harsh acidic conditions and heat, which can potentially lead to the cleavage of the acid-labile Cbz protecting group, reducing your overall yield. Furthermore, reaching equilibrium can be slow.
Safer and More Effective Alternatives:
-
Thionyl Chloride (SOCl₂) in Methanol: This is a highly effective method. SOCl₂ reacts with methanol in situ to form methyl chlorosulfite and HCl, which protonates the carbonyl oxygen and facilitates esterification under relatively mild conditions (typically 0°C to reflux).
-
(Trimethylsilyl)diazomethane (TMSCHN₂): This reagent provides a rapid, clean, and high-yielding methylation under non-acidic conditions, making it ideal for sensitive substrates like yours. It is safer than diazomethane but should still be handled with care in a fume hood.
-
Methyl Iodide with a Base: Using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile with methyl iodide is another excellent, mild option that avoids acidic conditions entirely.
Q2: After my esterification workup, my NMR shows a complex mixture, suggesting I may have lost the Cbz group. How can I confirm this and prevent it?
A: The signature benzyl signals of the Cbz group in ¹H NMR (a singlet around 5.1-5.2 ppm for the CH₂ and aromatic protons around 7.3-7.4 ppm) would be absent or diminished. To prevent this, avoid strong acids and high temperatures. The methyl iodide/K₂CO₃ or TMSCHN₂ methods are the best choices to preserve the integrity of your protecting group.
Step 3: α-Methylation at C3
This is the most technically demanding step: forming a quaternary carbon by adding a methyl group to the C3 position. It requires the formation of an enolate using a strong, non-nucleophilic base.
Q1: My α-methylation reaction is not working. I either recover my starting material or get a complex mixture of decomposition products. What is going wrong?
A: This is a classic and challenging organometallic reaction where success hinges on rigorous technique. The most common failure points are:
-
Presence of Moisture: The strong bases used (like LDA) are instantly quenched by water. All glassware must be oven- or flame-dried, solvents must be anhydrous, and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).
-
Inactive Base: Lithium diisopropylamide (LDA) is often prepared in situ or purchased as a solution. If it has been stored improperly or for too long, its activity will be significantly reduced. It's best to titrate the LDA solution before use or prepare it fresh from butyllithium and diisopropylamine.
-
Incorrect Temperature: Enolate formation must be done at very low temperatures, typically -78°C (a dry ice/acetone bath). If the temperature is too high, the enolate can decompose, or side reactions like elimination or Claisen condensation can occur.[4]
-
Order of Addition: Use "inverse addition." Add your ester solution slowly to the LDA solution at -78°C. This ensures the ester is always in the presence of excess base, promoting rapid and complete deprotonation while minimizing side reactions where the enolate could attack unreacted ester.
Q2: I'm getting some of the desired product, but also a significant amount of a side product that appears to be di-methylated or a result of a Claisen condensation. How do I improve selectivity?
A: This indicates a problem with enolate control.
-
Base Stoichiometry: Use a slight excess of LDA (e.g., 1.05-1.1 equivalents) to ensure complete and irreversible deprotonation. This prevents having both the enolate and the starting ester present at the same time, which is the recipe for a Claisen condensation.
-
Electrophile Quench: After forming the enolate, add the methyl iodide (or a more reactive methylating agent like methyl triflate) quickly at -78°C. Keeping the temperature low during the addition minimizes the risk of the enolate equilibrating or undergoing other side reactions.
-
Consider Additives (Advanced): In some systems, additives like HMPA or DMPU can help break up lithium aggregates and increase the reactivity of the enolate, leading to cleaner reactions. However, these should be used with caution and only after optimizing other parameters.
Caption: Troubleshooting workflow for the α-methylation step.
Section 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform their own risk assessments before beginning any new procedure.
Protocol 3.1: Synthesis of 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid
-
Dissolve Azetidine-3-carboxylic acid (1.0 eq) and sodium carbonate (2.2 eq) in a 1:1 mixture of Dioxane and Water (approx. 0.2 M concentration relative to the starting material).
-
Cool the stirred solution to 0°C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the mixture with diethyl ether (2x) to remove unreacted benzyl chloroformate and benzyl alcohol.
-
Cool the aqueous layer to 0°C and carefully acidify to pH 2-3 with cold 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid.
Protocol 3.2: Synthesis of 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate
-
Suspend 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous DMF (approx. 0.3 M).
-
Add methyl iodide (MeI, 1.5 eq) to the suspension.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 3.3: Synthesis of this compound
CRITICAL: This reaction must be performed under strictly anhydrous and inert conditions.
-
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF (approx. 0.5 M final concentration) and cool to -78°C.
-
Add freshly titrated n-Butyllithium (1.05 eq) to the cold THF.
-
Slowly add diisopropylamine (1.1 eq) and stir at -78°C for 30 minutes to form the LDA solution.
-
In a separate flame-dried flask, dissolve 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF.
-
Slowly add the ester solution via syringe or cannula to the LDA solution at -78°C over 20-30 minutes.
-
Stir the resulting enolate solution at -78°C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise to the enolate solution.
-
Stir at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the final target compound.
Section 4: Data and Characterization
Verifying the structure at each step is crucial for success. Below is a table of representative ¹H NMR data.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| 1-(Benzyloxycarbonyl)azetidine-3-carboxylic acid | ~10-12 (br s, 1H, -COOH), 7.30-7.40 (m, 5H, Ar-H), 5.12 (s, 2H, -CH₂Ph), 4.20-4.35 (m, 4H, azetidine CH₂), 3.40-3.55 (m, 1H, azetidine CH) |
| 1-Benzyl 3-methyl azetidine-1,3-dicarboxylate [5] | 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂Ph), 4.15-4.25 (m, 4H, azetidine CH₂), 3.75 (s, 3H, -OCH₃), 3.45-3.55 (m, 1H, azetidine CH) |
| This compound [6] | 7.30-7.40 (m, 5H, Ar-H), 5.09 (s, 2H, -CH₂Ph), 4.05 (d, 2H, azetidine CH₂), 3.95 (d, 2H, azetidine CH₂), 3.72 (s, 3H, -OCH₃), 1.55 (s, 3H, C3-CH₃) |
References
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. Available at: [Link]
-
Parmar, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]
-
Dieckmann condensation. (2019). YouTube. Available at: [Link]
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]
-
Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (n.d.). PubMed. Available at: [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. ResearchGate. Available at: [Link]
-
Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. Available at: [Link]
-
Dieckmann Condensation Reaction Mechanism. (2018). YouTube. Available at: [Link]
-
Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. (2014). ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]
- Process for making azetidine-3-carboxylic acid. (2004). Google Patents.
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Technical Support Center: Purification of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.
Introduction
This compound is a substituted azetidine, a class of compounds of significant interest in medicinal chemistry due to their unique conformational properties.[1] The purification of this molecule can be challenging due to its polarity, potential for ring strain-related decomposition, and the presence of closely related impurities from its synthesis. This guide offers a structured approach to overcoming these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from the synthetic route. Depending on the specific synthesis, these can include:
-
Starting materials: Unreacted amino alcohol precursors or benzyl chloroformate.
-
Byproducts of cyclization: Elimination products or incompletely cyclized intermediates.[2]
-
Benzyl-containing impurities: Benzyl alcohol (from hydrolysis of benzyl chloroformate) or dibenzyl carbonate.
-
Polymeric materials: Azetidines can sometimes undergo polymerization, especially under harsh conditions.
Q2: My compound appears to be degrading on the silica gel column. What can I do?
A2: Azetidine rings can be sensitive to acidic conditions, which can be present on the surface of standard silica gel, potentially leading to ring-opening or other decomposition pathways.[2] To mitigate this, you can:
-
Neutralize the silica gel: Pre-treat the silica gel with a solution of triethylamine in your chosen eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate) before packing the column.
-
Use an alternative stationary phase: Consider using basic alumina or a deactivated silica gel.
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation.
Q3: How can I effectively visualize my compound and impurities on a TLC plate?
A3: Due to the presence of the benzyl group, the compound is UV-active and should be visible under a 254 nm UV lamp.[3] For compounds that are not UV-active or for better visualization, you can use a variety of TLC stains.[4]
-
Potassium permanganate (KMnO₄) stain: This is a good general stain that will visualize most organic compounds as yellow-brown spots on a purple background.[4]
-
Vanillin stain: This stain can be useful for visualizing a wide range of functional groups and often gives different colors for different compounds, aiding in differentiation.[3]
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will temporarily stain many organic compounds brown.[3]
Q4: I'm struggling to find a good solvent system for column chromatography. What's a good starting point?
A4: A good starting point for developing a solvent system for this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound on a TLC plate to ensure good separation on the column. You can adjust the ratio of these solvents to achieve the desired Rf. For more polar impurities, you may need to add a small amount of an even more polar solvent like methanol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. If necessary, add a small amount of methanol (1-5%). |
| Product is eluting with the solvent front | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of product from impurities | - The solvent system is not optimized.- The column is overloaded.- The column was not packed properly. | - Optimize the solvent system using TLC to achieve a clear separation between your product and the impurities.- Use an appropriate amount of crude material for your column size (a general rule is a 50:1 to 100:1 ratio of silica to crude product by weight).- Ensure the column is packed evenly without any cracks or air bubbles. |
| Streaking or tailing of the product spot on TLC and column | - The compound is interacting too strongly with the silica gel.- The sample is too concentrated when loaded onto the column. | - Add a small amount of a polar solvent like methanol or a base like triethylamine to the eluent.- Dissolve the crude sample in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a concentrated band. |
| Presence of unexpected peaks in the NMR of the "purified" product | - Co-elution of an impurity with a similar polarity.- Decomposition of the product on the column. | - Re-purify the material using a different solvent system or a different purification technique like preparative HPLC or recrystallization.- See FAQ Q2 for mitigating on-column decomposition. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Slurry: a. In a beaker, add silica gel (230-400 mesh) and the chosen eluent (e.g., a mixture of hexanes and ethyl acetate determined by TLC analysis). b. Stir the mixture to create a uniform slurry.
2. Packing the Column: a. Secure a glass column in a vertical position. b. Place a small piece of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles. d. Add a layer of sand on top of the silica gel bed to prevent disruption during sample loading.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Carefully apply the dissolved sample to the top of the silica gel bed using a pipette. c. Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.
4. Elution: a. Carefully add the eluent to the top of the column. b. Apply pressure (using a flask bulb or a regulated air line) to force the eluent through the column at a steady rate. c. Collect fractions in test tubes or vials.
5. Analysis of Fractions: a. Monitor the elution of the product by TLC analysis of the collected fractions. b. Combine the fractions containing the pure product.
6. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
If an impurity co-elutes with the product during column chromatography, recrystallization may be an effective secondary purification step.
1. Solvent Selection: a. The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. b. Test various solvents (e.g., ethyl acetate, hexanes, isopropanol, or mixtures thereof) on a small scale to find a suitable system. A two-solvent system might be necessary.[5]
2. Dissolution: a. Place the impure solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
3. Crystallization: a. Allow the solution to cool slowly to room temperature. b. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. c. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
References
-
A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). Molecules. [Link]
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Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (n.d.). MDPI. [Link]
-
An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. (1998). Organic Process Research & Development. [Link]
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A Simple, Efficient, Catalyst-Free and Solvent-Less Microwave-Assisted Process for N-Cbz Protection of Several Amines. (2017). ResearchGate. [Link]
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[Determination of the azetidine-2-carboxylic acid from lily of the valley]. (1999). Se Pu. [Link]
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Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025). IJIRT. [Link]
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Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? (2024). Reddit. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). Molecules. [Link]
- Synthesis of azetidine derivatives. (2000).
-
Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics. [Link]
-
A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2019). Asian Journal of Pharmaceutical and Clinical Research. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). KGROUP. [Link]
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Stains for Developing TLC Plates. (n.d.). University of Colorado Boulder. [Link]
-
azetidine. (n.d.). Organic Syntheses Procedure. [Link]
-
TLC stains. (n.d.). University of Illinois at Chicago. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. (n.d.). Total Synthesis. [Link]
-
Synthesis of aziridines from amino alcohols. (n.d.). ResearchGate. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2024). Frontiers in Chemistry. [Link]
- Preparation of 1-benzylazetidine-3-ol derivatives. (1987).
-
Troubleshooting protein purification? (2013). ResearchGate. [Link]
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Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (2009). Archiv der Pharmazie. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. (2023). Impactfactor. [Link]
-
1-Benzylazetidine-3-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (2020). Connect Journals. [Link]
-
cas 1257294-13-5|| where to buy Benzyl 3-hydroxy-3-methyl-azetidine-1-carboxylate. (n.d.). CM-fine-chemicals. [Link]
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- 3. Stains for Developing TLC Plates [faculty.washington.edu]
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- 5. ocw.mit.edu [ocw.mit.edu]
stability issues of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate under different conditions
Welcome to the dedicated technical support guide for 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate (CAS RN: 912444-78-1). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this highly functionalized azetidine building block. Our goal is to provide you with the expertise and practical solutions to ensure the integrity of your experiments and the reliability of your results.
The unique strained four-membered ring of the azetidine core, combined with two distinct ester functionalities, presents specific handling and reaction condition considerations. This guide is structured to address common issues through a troubleshooting Q&A and a comprehensive FAQ section.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses specific problems you might encounter during your work with this compound, providing insights into the underlying chemistry and actionable protocols.
Issue 1: Inconsistent Reaction Yields and Appearance of Unexpected Byproducts
Question: "I'm performing a reaction to modify the methyl ester of this compound, but my yields are inconsistent, and I'm observing significant amounts of a byproduct with a mass corresponding to the loss of the benzyl group. What could be the cause?"
Answer: This issue likely stems from the instability of the N-benzyl carbamate under your reaction conditions, particularly if acidic or certain catalytic hydrogenation conditions are employed. The benzylic carbamate can be susceptible to cleavage, leading to the formation of a secondary amine.
Causality Explained: The N-Cbz (carboxybenzyl) protecting group is designed to be removed under specific conditions, often involving hydrogenolysis (e.g., Pd/C and H₂) or strong acids. If your reaction inadvertently creates such an environment, you will see deprotection as a major side reaction. The stability of carbocations is a key factor; the benzyl carbocation is relatively stable, facilitating its cleavage.[1][2][3]
Troubleshooting Protocol:
-
Reaction Condition Audit:
-
pH Analysis: If your reaction mixture is acidic (pH < 5), consider buffering the system or using a non-acidic catalyst.
-
Reagent Compatibility: Avoid strong Lewis acids or reagents that can generate in situ acidity. Be cautious with reagents that can act as hydrogen sources in the presence of transition metals.
-
Temperature Profile: Elevated temperatures can accelerate the degradation of the N-Cbz group. Attempt the reaction at a lower temperature.
-
-
Analytical Verification:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to identify the parent compound and the potential byproduct (de-benzylated compound). The expected mass difference would be that of the benzyl group (91.06 g/mol ).
-
¹H NMR Spectroscopy: In the ¹H NMR of the crude reaction mixture, look for the disappearance of the characteristic benzyl protons (aromatic signals around 7.3 ppm and the benzylic CH₂ signal around 5.1 ppm) and the appearance of a new N-H proton signal.
-
Corrective Actions & Preventative Measures:
-
Alternative Protecting Groups: If your desired transformation requires conditions that are harsh on the N-Cbz group, consider synthesizing or sourcing an analog with a more robust protecting group (e.g., Boc or Fmoc).
-
Optimized Reaction Conditions: If you must use the N-Cbz protected compound, screen for milder reaction conditions. For example, for a hydrolysis of the methyl ester, consider enzymatic hydrolysis or saponification under carefully controlled, non-acidic conditions.
Issue 2: Hydrolysis of Ester Groups During Aqueous Workup or Purification
Question: "During the aqueous workup of my reaction, I'm noticing the formation of the corresponding carboxylic acids, indicating hydrolysis of either the methyl or benzyl ester. How can I prevent this?"
Answer: The presence of two ester groups, a methyl ester and a benzyl ester, makes this molecule susceptible to hydrolysis under both acidic and basic conditions. The four-membered azetidine ring strain can also influence the reactivity of the adjacent ester group.[4][5]
Causality Explained: Ester hydrolysis is a common reaction that can be catalyzed by acid or base. During a typical aqueous workup, local pH extremes can occur, leading to unintended hydrolysis. The relative rates of hydrolysis for the methyl and benzyl esters can vary depending on the specific conditions.
Experimental Workflow for Minimizing Hydrolysis:
Caption: Workflow to Minimize Ester Hydrolysis.
Detailed Steps:
-
Neutralize Promptly: After your reaction is complete, quench it with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any acid. If your reaction was basic, use a dilute solution of a weak acid like ammonium chloride (NH₄Cl).
-
Avoid Strong Acids/Bases: Do not use strong acids (e.g., HCl) or strong bases (e.g., NaOH) for pH adjustment during workup.
-
Minimize Contact Time: Reduce the time your compound is in contact with the aqueous phase. Perform extractions quickly.
-
Use Brine Wash: A final wash with saturated sodium chloride (brine) can help to remove residual water and water-soluble impurities.
-
Purification Considerations:
-
Use neutral silica gel for column chromatography. Acidic or basic stationary phases can promote degradation on the column.
-
Consider a non-aqueous workup if your reaction chemistry allows for it.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, the compound should be stored at 2-8°C, sealed in a dry, inert atmosphere (e.g., under argon or nitrogen).[6][7] This minimizes the risk of hydrolysis from atmospheric moisture and slows down any potential degradation pathways. For short-term storage, room temperature in a well-sealed container is generally acceptable.[8]
Q2: Can the azetidine ring open under certain conditions?
A2: Yes, the azetidine ring is strained and can undergo ring-opening reactions.[5][9] This is more likely to occur under strongly acidic conditions, where the azetidine nitrogen can be protonated, making the ring more susceptible to nucleophilic attack. The presence of substituents can influence this stability.[9] It is crucial to avoid strong, non-nucleophilic acids and high temperatures for extended periods.
Potential Azetidine Degradation Pathways:
Caption: Potential Degradation Pathways.
Q3: What analytical methods are recommended for assessing the purity and stability of this compound over time?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity and quantifying any degradation products. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of any impurities or degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and identifying any structural changes that may have occurred.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the presence of key functional groups (e.g., C=O of the esters, C-N of the azetidine).
Summary of Recommended Analytical Methods:
| Method | Application | Key Observables |
| HPLC | Purity assessment, stability studies | Retention time shifts, appearance of new peaks |
| LC-MS | Identification of impurities | Molecular weight of parent and degradation products |
| ¹H NMR | Structural confirmation | Chemical shift changes, disappearance of key signals (e.g., benzyl group) |
| ¹³C NMR | Structural confirmation | Changes in the carbon skeleton |
| FTIR | Functional group analysis | Changes in carbonyl and C-N stretching frequencies |
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Based on the structure, here are some potential incompatibilities:
-
Strong Acids (e.g., HCl, H₂SO₄, TFA): Can promote both N-Cbz cleavage and azetidine ring-opening.
-
Strong Bases (e.g., NaOH, KOH): Will likely cause rapid hydrolysis of the ester groups.
-
Reducing Agents: Strong reducing agents like LiAlH₄ will reduce the ester functionalities.
-
Catalytic Hydrogenation: As mentioned, this will likely cleave the N-benzyl group.
For routine use, common aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), and Acetonitrile (MeCN) are generally compatible. Protic solvents like methanol and ethanol may participate in transesterification reactions under certain conditions, especially with catalysis.
References
-
ACS Publications. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
-
RSC Publishing. Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]
-
National Institutes of Health. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
National Institutes of Health. 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]
-
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
PubMed. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Retrieved from [Link]
-
Master Organic Chemistry. 3 Factors That Stabilize Carbocations. Retrieved from [Link]
-
ResearchGate. Radical strain-release photocatalysis for the synthesis of azetidines. Retrieved from [Link]
-
Quora. Which carbocation is more stable : Benzyl or Tertiary?. Retrieved from [Link]
-
Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
YouTube. Which carbocation is more stable 3 degree or benzylic? | #Shorts | Infinity Learn NEET. Retrieved from [Link]
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- 2. quora.com [quora.com]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. 103491-29-8|Methyl 1-benzylazetidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Debenzylation for 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Welcome to the dedicated technical support guide for the N-debenzylation of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. This resource is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of a sterically hindered quaternary center on the azetidine ring can present unique challenges to achieving clean and efficient deprotection. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to facilitate a successful reaction.
Introduction to the Challenge
The N-benzyl group is a common and robust protecting group for amines.[1] Its removal, typically via catalytic hydrogenation, is often straightforward. However, the substrate , this compound, introduces significant steric hindrance around the nitrogen atom due to the gem-dimethyl group at the C3 position. This can impede the substrate's ability to effectively adsorb onto the catalyst surface, leading to slow or incomplete reactions.[2] This guide will address these specific challenges head-on.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the N-debenzylation of this sterically hindered substrate.
Issue 1: Reaction is Slow or Stalled
A slow or incomplete reaction is the most frequent issue, often stemming from catalyst deactivation or poor substrate-catalyst interaction.[2]
Possible Causes & Solutions:
-
Catalyst Poisoning by Product: The newly formed secondary amine product can strongly coordinate to the palladium catalyst, blocking active sites and inhibiting further reaction.[2][3]
-
Poor Catalyst Quality: An old or improperly stored catalyst may have reduced activity.[2]
-
Insufficient Hydrogen Availability: Inadequate hydrogen pressure or poor mass transfer of hydrogen gas to the catalyst surface can limit the reaction rate.[2]
-
Solution: Ensure vigorous stirring to maximize the gas-liquid surface area.[4] If using a balloon, ensure it is securely attached and remains inflated. For more stubborn reactions, transitioning to a Parr shaker or a similar hydrogenation apparatus to increase hydrogen pressure (e.g., 50-100 psi) can be highly effective.[6]
-
-
Steric Hindrance: The gem-dimethyl group on the azetidine ring can sterically block the approach of the N-benzyl group to the catalyst surface.
Workflow for a Stalled Reaction
Caption: Troubleshooting workflow for a stalled N-debenzylation.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this specific N-debenzylation?
For sterically hindered N-debenzylations, Pearlman's catalyst (Pd(OH)₂/C) is often superior to standard Pd/C.[3][6] It can exhibit higher activity and greater resistance to poisoning by the product amine. However, it is always advisable to screen both catalysts to determine the optimal choice for your specific substrate.
Q2: Which solvent should I use?
Polar protic solvents like methanol and ethanol are generally the first choice for catalytic hydrogenations as they are effective at dissolving the substrate and hydrogen gas.[6] In some cases, using acetic acid as a co-solvent or the primary solvent can facilitate the reaction by preventing catalyst poisoning.[6]
Q3: Can I use catalytic transfer hydrogenation instead of hydrogen gas?
Yes, catalytic transfer hydrogenation (CTH) is an excellent alternative that avoids the need for specialized high-pressure equipment.[3][7] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[1] For this substrate, a combination of Pd/C and ammonium formate in refluxing methanol is a promising starting point.[7]
Q4: My reaction is producing byproducts. What could they be and how can I avoid them?
While N-debenzylation is typically a clean reaction, side reactions can occur. With azetidine rings, ring-opening is a potential, albeit less common, side reaction under harsh conditions. More likely, incomplete reaction will be the primary issue. To minimize byproducts, start with milder conditions (room temperature, atmospheric pressure) and incrementally increase temperature and pressure as needed.[8] Monitoring the reaction by TLC or LC-MS is crucial to identify the optimal endpoint before byproduct formation becomes significant.
Q5: How do I know if my catalyst has been poisoned?
Catalyst poisoning often manifests as a reaction that starts well but then slows down or stops completely before all the starting material is consumed.[2][3] If you observe this, filtering the reaction mixture and adding a fresh batch of catalyst can sometimes restart the reaction. However, addressing the root cause, such as by adding an acid, is a more robust solution.[2]
Optimized Experimental Protocols
Protocol 1: High-Pressure Catalytic Hydrogenation
This protocol is recommended for substrates that are resistant to debenzylation under atmospheric conditions.
-
Preparation: In a high-pressure reactor vessel, dissolve this compound (1.0 mmol) in methanol (20 mL).
-
Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst, 15-20 mol% Pd) to the solution.
-
Acidification (Optional but Recommended): Add glacial acetic acid (1.0 mmol) to the mixture.
-
Reaction Setup: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor to 50-100 psi with hydrogen gas.
-
Heating and Stirring: Stir the mixture vigorously and heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The reaction may take 12-48 hours.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by standard methods, such as column chromatography, after a suitable aqueous workup to remove the acid.
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
This method is a safer and more accessible alternative to high-pressure hydrogenation.[7]
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add the N-benzyl protected azetidine (1.0 mmol) and 10% Pd/C (equal weight to the substrate).[7]
-
Solvent and Hydrogen Donor: Add dry methanol (20 mL), followed by the addition of anhydrous ammonium formate (5.0 mmol) in one portion under a nitrogen atmosphere.[7]
-
Reaction: Stir the reaction mixture at reflux temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.[7]
-
Workup: After completion, cool the mixture and filter through a Celite pad to remove the catalyst. Wash the pad with chloroform or methanol.[7]
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the desired product.[7]
Data Summary: Starting Parameters for Optimization
| Parameter | Catalytic Hydrogenation (High Pressure) | Catalytic Transfer Hydrogenation (CTH) |
| Catalyst | 20% Pd(OH)₂/C (Pearlman's) | 10% Pd/C |
| Catalyst Loading | 15-20 mol% Pd | Equal weight to substrate |
| Hydrogen Source | H₂ Gas (50-100 psi) | Ammonium Formate (5 equiv.) |
| Solvent | Methanol with Acetic Acid (1 equiv.) | Methanol |
| Temperature | 40-60 °C | Reflux |
| Typical Time | 12-48 hours | 1-6 hours |
Decision Tree for Method Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 7. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or manufacturing scale. Azetidines are valuable, conformationally constrained scaffolds in medicinal chemistry, but their synthesis, particularly of quaternary substituted analogues, presents unique scale-up challenges.[1][2]
This document moves beyond simple protocols to address the "why" behind common issues encountered during scale-up, focusing on ensuring process robustness, safety, and reproducibility. The journey from a gram-scale success to a kilogram-scale reliable process is fraught with challenges related to thermal management, mass transfer, and impurity control.[3][4] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face.
Proposed Synthetic Pathway
The recommended and most robust pathway for the synthesis of this compound involves a two-step sequence starting from the commercially available 3-methylazetidine-3-carboxylic acid. This route is advantageous due to its high convergence and avoidance of hazardous ring-formation chemistry at scale.
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Frequently Asked Questions & Troubleshooting Guide
Part 1: N-Carboxylation with Benzyl Chloroformate (Step 1)
Question 1: We are observing incomplete conversion from our starting material, 3-methylazetidine-3-carboxylic acid, even after extended reaction times. What are the likely causes?
Answer: This is a common issue when moving to larger reactors. The root cause often lies in the heterogeneity of the reaction mixture and suboptimal pH control.
-
Causality: 3-methylazetidine-3-carboxylic acid is a zwitterionic amino acid with limited solubility in many organic solvents. The reaction with benzyl chloroformate (CbzCl) occurs on the free amine, which requires a basic environment to deprotonate the ammonium group. In a biphasic system (like THF/water or 2-MeTHF/water), the reaction rate is dependent on pH, mixing efficiency, and phase transfer.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Ensure at least 2.0 equivalents of a suitable inorganic base (e.g., Na₂CO₃, K₂CO₃) are used. One equivalent is needed to neutralize the amino acid, and a second is required to quench the HCl byproduct from the CbzCl reaction.
-
pH Monitoring: On a larger scale, simple stirring may not be sufficient to maintain a consistent pH (target 8.5-9.5) throughout the batch. Localized pH drops where CbzCl is added can cause the reaction to stall. Consider using an in-situ pH probe for better control.
-
Mixing Efficiency: The agitator speed and design are critical. Inadequate mixing leads to poor mass transfer between the aqueous and organic phases, slowing the reaction. A lab-scale magnetic stir bar's efficiency does not translate linearly to a pilot-plant impeller.[5]
-
Reagent Quality: Verify the purity of your benzyl chloroformate. Over time, it can hydrolyze, reducing its effective concentration.
-
Question 2: During scale-up of the N-carboxylation, we've noticed an increase in a key impurity identified as the dibenzyl derivative. Why is this happening and how can we prevent it?
Answer: The formation of this impurity is typically a result of poor control over reagent addition and temperature, leading to localized "hot spots" and concentration gradients.
-
Causality: The reaction of CbzCl with the amine is exothermic. Without efficient heat removal, the localized temperature can rise significantly. This can promote side reactions. More critically, adding the CbzCl too quickly into a poorly mixed vessel creates areas of high concentration, which can favor over-reaction or alternative pathways.
-
Troubleshooting & Prevention:
-
Controlled Addition: Switch from a rapid, single-portion addition of CbzCl to a slow, controlled addition via a dosing pump. This is the single most important change for controlling exotherms and localized concentrations.
-
Thermal Hazard Analysis: Before scaling, perform reaction calorimetry (e.g., using a Thermal Screening Unit or TSu) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[6] This data is essential for ensuring your reactor's cooling capacity is sufficient to handle the exotherm safely.[7][8][9]
-
Sub-surface Addition: If possible, add the CbzCl below the surface of the reaction mixture. This promotes rapid dispersion and minimizes reactions occurring at the surface before the reagent is fully incorporated into the bulk.
-
Temperature Control: Maintain a strict internal batch temperature, typically between 0-10 °C, during the CbzCl addition to manage the exotherm and minimize impurity formation.
-
Part 2: Methyl Esterification (Step 2)
Question 1: The Fischer esterification of the intermediate is sluggish at pilot scale. We are using a catalytic amount of sulfuric acid and refluxing in methanol, but conversion stalls at ~90%. What can we do?
Answer: The primary barrier to completing a Fischer esterification is the presence of water, which is a byproduct of the reaction. At scale, removing this water becomes more challenging.
-
Causality: Esterification is an equilibrium-driven process. The water generated during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion. While using a large excess of methanol helps, it may not be sufficient on its own at a larger scale.
-
Troubleshooting Steps:
-
Water Removal: The most effective solution is to actively remove water as it is formed. While a Dean-Stark trap is common for azeotropic removal with solvents like toluene, it is not effective with methanol. A better scale-up strategy is to use a packed column over the reactor to fractionally distill water from the methanol, returning dry methanol to the pot.
-
Catalyst Loading: While catalytic H₂SO₄ is standard, ensure the loading is appropriate for the scale (typically 0.1-0.2 equivalents). Insufficient catalyst can lead to slow reaction rates.
-
Alternative Reagents: Consider using thionyl chloride (SOCl₂) or oxalyl chloride in methanol. These reagents react with methanol to generate anhydrous HCl in situ, which is a highly effective catalyst, and they also act as dehydrating agents. However, these reagents are more hazardous and require careful handling and off-gas scrubbing at scale.
-
Question 2: During the workup of the esterification, we are seeing a 5-10% loss in yield, potentially due to product degradation. How can we improve the isolation procedure?
Answer: The azetidine ring, particularly when functionalized, can be susceptible to ring-opening under harsh acidic or basic conditions, especially at elevated temperatures.[1] A prolonged and poorly controlled workup can lead to yield loss.
-
Causality: The strain in the four-membered ring makes it more liable to nucleophilic attack and cleavage than, for example, a pyrrolidine or piperidine ring. The workup, which involves neutralizing a strong acid, can create localized pH extremes and temperature spikes if not well-controlled.
-
Troubleshooting Steps:
-
Controlled Neutralization: Quench the reaction mixture by adding it to a pre-chilled, well-agitated solution of a mild base (e.g., saturated sodium bicarbonate). Do not add the base directly to the hot acidic reaction mixture, as this can cause a violent quench and localized pH spikes.
-
Temperature Management: Cool the reaction mixture to room temperature or below before beginning the aqueous workup.
-
Extraction Solvent: Use an appropriate extraction solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Ensure sufficient volume is used to minimize the number of extractions required.
-
Minimize Time in Aqueous Phases: Plan the workup procedure to minimize the product's contact time with both acidic and basic aqueous layers to reduce the risk of hydrolysis of either the ester or the carbamate.
-
Part 3: Final Product Purification & Isolation
Question 1: We are struggling to achieve our target purity of >99.5% by crystallization alone. A persistent, closely-related impurity remains. What are our options?
Answer: This is a classic scale-up challenge where impurities that were minor at the lab scale become significant issues.[4][5] The solution involves a combination of process optimization to prevent the impurity's formation and refining the purification strategy.
-
Causality: The impurity is likely an isomer, a byproduct from one of the reaction steps, or a process-related impurity like a solvent adduct. Its similar polarity and structure make it co-crystallize with the desired product.
-
Troubleshooting Steps:
-
Impurity Identification: First, isolate and identify the structure of the impurity (LC-MS, NMR). Knowing what it is will inform how to prevent it. For example, if it is unreacted starting material from Step 2, the solution lies in optimizing the esterification reaction.
-
Crystallization Solvent Screening: Perform a systematic screening of different solvent systems (e.g., isopropanol/heptane, acetone/water, MTBE). A different solvent or solvent/anti-solvent combination may offer better selectivity to reject the impurity into the mother liquor.
-
Reslurry: If the crystallized solid still contains the impurity, performing a reslurry in a solvent where the product has low solubility but the impurity has higher solubility can be a very effective purification step.
-
Seeding Strategy: Develop a robust seeding protocol. Adding a small amount of high-purity seed crystals at the point of supersaturation can ensure the desired polymorph crystallizes and can sometimes improve purity by preventing oiling-out or rapid, non-selective precipitation.
-
Experimental Protocols & Scale-Up Parameters
Step 1: 1-(Benzyloxycarbonyl)-3-methylazetidine-3-carboxylic acid
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Rationale for Change |
| Starting Material | 100 g | 10.0 kg | Direct scale-up. |
| Solvent | THF (1 L), Water (1 L) | 2-MeTHF (100 L), Water (100 L) | 2-MeTHF is preferred at scale for better phase separation and safety profile. |
| Base (Na₂CO₃) | 185 g (2.0 eq) | 18.5 kg (2.0 eq) | Stoichiometry remains constant. |
| CbzCl | 163 g (1.1 eq) | 16.3 kg (1.1 eq) | Stoichiometry remains constant. |
| CbzCl Addition | Added over 30-60 min via dropping funnel | Added over 4-6 hours via dosing pump | Critical: Controls exotherm and prevents impurity formation.[10] |
| Temperature | 0-5 °C (Ice Bath) | 0-5 °C (Jacket Cooling) | Essential for safety and selectivity. Reactor cooling must be validated.[9] |
| Workup | pH adjust, EtOAc extraction | pH adjust, 2-MeTHF extraction | Solvent change for process efficiency. |
| Typical Yield | 90-95% | 88-93% | Slight drop in yield is common due to transfer losses and workup volumes. |
Step 2: this compound
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Rationale for Change |
| Starting Material | 100 g | 10.0 kg | Direct scale-up. |
| Solvent (Methanol) | 1 L | 100 L | Used as both solvent and reagent. |
| Catalyst (H₂SO₄) | 6.6 mL (0.2 eq) | 660 mL (0.2 eq) | Stoichiometry remains constant. |
| Temperature | 65 °C (Reflux) | 65 °C (Reflux) | Temperature is a key kinetic parameter. |
| Reaction Time | 12-18 hours | 24-36 hours | Longer time may be needed if water is not actively removed. |
| Water Removal | N/A (driven by excess MeOH) | Recommended: Packed column for fractional distillation | Critical: To drive equilibrium towards completion. |
| Purification | Flash Chromatography | Crystallization (e.g., IPA/Heptane) | Chromatography is not viable at large scale.[11] |
| Typical Yield | 85-90% | 82-88% | Yield depends heavily on reaction completion and crystallization efficiency. |
Troubleshooting Workflow: Low Yield in Step 1
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 4. pharmacalculations.in [pharmacalculations.in]
- 5. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 6. helgroup.com [helgroup.com]
- 7. noahchemicals.com [noahchemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. fauske.com [fauske.com]
- 11. recipharm.com [recipharm.com]
Technical Support Center: Stereochemical Integrity in Reactions of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the challenges of maintaining stereochemical integrity at the C3 position during chemical transformations. Epimerization is a common hurdle in the manipulation of chiral centers alpha to a carbonyl group, and this resource will equip you with the foundational knowledge and practical protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: I performed a reaction to functionalize the 3-position of my this compound and my NMR analysis suggests a mixture of diastereomers. What is happening?
A1: You are likely observing the results of epimerization at the C3 stereocenter. The proton at the C3 position is alpha to a methyl ester group, which makes it acidic enough to be removed by a base. Once deprotonated, a planar enolate intermediate is formed. Reprotonation of this enolate can occur from either face, leading to a mixture of the original stereoisomer and its epimer.
Q2: What is the underlying mechanism of this epimerization?
A2: The mechanism is a classic acid-base reaction followed by reprotonation. A base removes the acidic proton at the C3 position to form a resonance-stabilized enolate. The resulting planar carbanion can then be protonated from either the top or bottom face, leading to racemization or, in the presence of other stereocenters, epimerization.
Q3: How can I avoid this epimerization during my reactions?
A3: The key to avoiding epimerization is to employ conditions that favor kinetic control over thermodynamic control during any deprotonation steps. This typically involves the use of a strong, sterically hindered, non-nucleophilic base at very low temperatures. These conditions favor the rapid, irreversible formation of the kinetic enolate, which can then be trapped with an electrophile before it has a chance to equilibrate to the more stable, but stereochemically scrambled, thermodynamic enolate.
Q4: What analytical techniques can I use to determine the stereochemical purity of my product?
A4: Several techniques can be used to assess the diastereomeric or enantiomeric ratio of your product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying stereoisomers. A variety of chiral stationary phases (CSPs) are available, including those based on polysaccharides (e.g., cellulose, amylose), cyclodextrins, and proteins.[1] The choice of CSP and mobile phase is crucial for achieving good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomers: Diastereomers have different physical properties and will often exhibit distinct signals in standard ¹H and ¹³C NMR spectra, allowing for quantification by integration.[2]
-
Enantiomers: To distinguish enantiomers, you can use a chiral shift reagent (e.g., a lanthanide-based complex like Eu(hfc)₃) which will form diastereomeric complexes that have different NMR chemical shifts.[3][4] Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.
-
Troubleshooting Guide: Minimizing Epimerization
This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to preserve the stereochemical integrity of the C3 position.
Problem: Significant Epimerization Observed
Root Cause Analysis and Solutions:
The primary factors influencing epimerization are the Base , Solvent , Temperature , and Reaction Time .
| Factor | Problematic Condition | Recommended Solution | Rationale |
| Base | Weak or sterically unhindered base (e.g., NaH, NaOMe, t-BuOK) | Use a strong, sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium hexamethyldisilazide (LHMDS) . | These bases rapidly and irreversibly deprotonate the less sterically accessible proton, favoring the formation of the kinetic enolate. Their bulky nature also minimizes nucleophilic attack on the ester. |
| Temperature | Reaction run at room temperature or elevated temperatures. | Maintain a very low temperature, typically -78 °C , during the deprotonation and subsequent reaction with the electrophile. | At low temperatures, the rate of equilibration to the thermodynamic enolate is significantly reduced, preserving the stereochemistry of the kinetic enolate.[5] |
| Solvent | Protic solvents (e.g., alcohols) or highly polar aprotic solvents (e.g., DMF, DMSO) at higher temperatures. | Use an aprotic, non-polar solvent such as Tetrahydrofuran (THF) or Diethyl ether . | Aprotic solvents are necessary for the stability of the strong bases used. Less polar solvents can also help to suppress the rate of proton exchange that leads to epimerization. |
| Reaction Time | Prolonged reaction times, especially after the addition of the electrophile. | Keep reaction times as short as possible. Quench the reaction as soon as the starting material is consumed (monitor by TLC or LC-MS). | Longer reaction times increase the likelihood of proton exchange and equilibration to the thermodynamic enolate. |
Experimental Protocols
Protocol 1: General Procedure for Deprotonation and Alkylation with Minimal Epimerization
This protocol provides a general framework for the deprotonation of this compound and subsequent reaction with an electrophile under conditions designed to minimize epimerization.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (commercially available or freshly prepared)
-
Electrophile (e.g., alkyl halide)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LDA (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Enolate Formation: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophile Addition: Add the electrophile (1.1 eq) dropwise at -78 °C.
-
Reaction: Continue stirring at -78 °C and monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by the slow addition of pre-chilled saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Analyze the product for diastereomeric purity using chiral HPLC or NMR spectroscopy.
Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR Spectroscopy
Procedure:
-
Sample Preparation: Prepare a standard NMR sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis: Identify well-resolved signals corresponding to each diastereomer. Protons on the azetidine ring or the methyl ester are often good candidates.
-
Integration: Carefully integrate the signals for each diastereomer. The ratio of the integrals will correspond to the diastereomeric ratio of the product.[2]
Visualizing the Epimerization Pathway
The following diagram illustrates the key steps in the base-catalyzed epimerization of this compound.
Caption: Base-catalyzed epimerization at C3.
Decision Workflow for Minimizing Epimerization
The following workflow provides a step-by-step guide for optimizing your reaction to preserve stereochemistry.
Caption: Troubleshooting workflow for epimerization.
References
-
Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. Chromatographia, 77(21-22), 1609-1617. Available from: [Link]
-
Chemistry LibreTexts. (2024). NMR Shift Reagents. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. Available from: [Link]
-
Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(9), 3579-3583. Available from: [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]
-
Wang, X.-R., et al. (2024). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]
-
Miyake, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(38), 23825-23837. Available from: [Link]
-
Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2534-2557. Available from: [Link]
-
University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Carboxylic Derivatives - Acidity of an Alpha C-H. Retrieved from [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]
-
Tarczay, G., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11097-11107. Available from: [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4938. Available from: [Link]
-
PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. Retrieved from [Link]
-
Zhang, X., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. Available from: [Link]
-
ChemistryTalk. (n.d.). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. researchgate.net [researchgate.net]
- 3. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
interpreting complex NMR spectra of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate derivatives
Technical Support Center: NMR Spectroscopy of Azetidine Dicarboxylates
Introduction
Welcome to the technical support center for the analysis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate derivatives. These molecules, featuring a puckered, four-membered azetidine ring with a quaternary chiral center at the C3 position, are valuable building blocks in medicinal chemistry and drug development.[1][2] However, their structural complexity gives rise to challenging NMR spectra that can be difficult to interpret.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, practical solutions to common issues encountered during the NMR analysis of these compounds, moving beyond simple data reporting to explain the underlying chemical principles. Our goal is to empower you to confidently elucidate the structure and conformation of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are there more proton signals for the azetidine ring than I expected? The CH₂ groups at C2 and C4 are not simple triplets.
Answer: This is the most common and fundamentally important feature of this molecular class. The complexity arises from a phenomenon called diastereotopicity .
-
Causality: Your molecule has a chiral center at the C3 position, which is substituted with four different groups (the N1 and C2 atoms of the ring, a methyl group, and a methyl carboxylate group). This single chiral center renders the entire molecule chiral. Consequently, the two protons on the C2 methylene group (and similarly on the C4 methylene group) are in chemically non-equivalent environments.[3][4] They are known as diastereotopic protons.[5][6][7][8]
-
NMR Implications:
-
Different Chemical Shifts: Because they are chemically non-equivalent, diastereotopic protons (let's call them Hₐ and Hₑ) will have distinct chemical shifts (δ).[3]
-
Geminal Coupling: They will couple to each other, giving rise to a geminal coupling constant (²J).
-
Vicinal Coupling: Each proton will also couple differently to any protons on adjacent atoms, resulting in distinct vicinal coupling constants (³J).
-
Instead of a simple triplet, you will observe a pair of complex multiplets for each CH₂ group. Typically, these appear as two "doublets of doublets" or more complex patterns, especially if the chemical shifts are close, leading to second-order effects.[9]
Diagram: The Origin of Diastereotopicity in 3,3-disubstituted Azetidines
Caption: A logical workflow for complete NMR structure elucidation.
Step 1: Acquire High-Quality 1D Spectra
-
Protocol:
-
Prepare a 5-10 mg/mL solution of your compound in a high-purity deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Use a clean, high-quality NMR tube.
-
Perform automatic or manual shimming to optimize magnetic field homogeneity.
-
Acquire a standard ¹H spectrum with sufficient scans for a good signal-to-noise ratio (S/N > 100:1).
-
Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.
-
Step 2: Identify Spin Systems with ¹H-¹H COSY
-
Protocol:
-
Use a standard COSY pulse sequence (e.g., cosygpppqf on Bruker systems).
-
Set the spectral width to encompass all proton signals.
-
Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension (F1).
-
-
Interpretation: Look for cross-peaks. A cross-peak between two signals indicates they are J-coupled. You should see strong cross-peaks between the diastereotopic protons on C2 and between the diastereotopic protons on C4.
Step 3: Correlate Protons to Carbons with ¹H-¹³C HSQC
-
Protocol:
-
Use a standard HSQC pulse sequence with gradient selection for sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker).
-
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
The experiment is optimized for one-bond ¹JCH couplings (typically ~145 Hz).
-
-
Interpretation: Each cross-peak shows a direct, one-bond connection between a proton and a carbon. This is the most reliable way to assign the CH, CH₂, and CH₃ groups. For example, you will see two distinct proton signals in the F2 (¹H) dimension correlating to a single CH₂ signal in the F1 (¹³C) dimension for the C2 and C4 carbons.
Step 4: Connect the Fragments with ¹H-¹³C HMBC
-
Protocol:
-
Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker).
-
Use the same spectral widths as in the HSQC.
-
The experiment is optimized for long-range couplings (²JCH, ³JCH). The default setting of 8 Hz is usually a good starting point.
-
-
Interpretation: Cross-peaks indicate correlations over 2 or 3 bonds. This is how you connect the pieces. For example:
-
The protons of the C3-methyl group should show a correlation to the quaternary C3 carbon and the C3-carboxylate carbon.
-
The benzylic CH₂ protons should show correlations to the azetidine N1 carbon, the aromatic C1' carbon, and potentially C2/C4 of the azetidine ring.
-
Data Summary: Typical Chemical Shifts
The exact chemical shifts will vary with substitution and solvent, but the following table provides expected ranges for the parent structure in CDCl₃.
| Group | Proton (¹H) δ (ppm) | Carbon (¹³C) δ (ppm) | Notes |
| Azetidine CH₂ (C2/C4) | 3.5 - 4.5 | 50 - 60 | Two complex multiplets due to diastereotopicity. [1] |
| Benzyl CH₂ | ~5.2 | 60 - 65 | Often an AB quartet or two doublets. Deshielded by ester & N. [10] |
| Aromatic CH (Ph) | 7.2 - 7.4 | 127 - 135 | Standard aromatic region. |
| C3-Methyl (CH₃) | ~1.5 | 20 - 25 | Singlet. |
| Ester OCH₃ | ~3.7 | 52 - 54 | Singlet. |
| Quaternary C3 | - | 55 - 65 | No attached protons. Identified via HMBC. |
| Carboxylate C=O | - | 170 - 175 | Two distinct signals for the N- and C3-carboxylates. |
References
-
Thomas, W. A., & Williams, M. K. (1972). Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N‐acetyl derivative. Organic Magnetic Resonance, 4(1), 145–152. [Link]
-
Voitekhovich, S. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1008. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
D'hooghe, M., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13, 8448-8456. [Link]
-
OpenOChem Learn. Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]
-
Chemistry LibreTexts. (2024). 2.8: ¹H NMR Spectroscopy and Proton Equivalence. [Link]
-
Chemistry Stack Exchange. (2016). How to differentiate diastereotopic protons by NMR in flexible groups? [Link]
-
Bruker. (2009). NMR CASE Troubleshooting Guide. [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
-
ResearchGate. (2017). 1 H NMR spectrum of compound 3b showing the differences in diastereotopic protons d and e. [Link]
-
Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 12(4), 5567-5578. [Link]
-
MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2736. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-445. [Link]
-
Research Collection, ETH Zurich. (2018). Crystal structure analysis of N‐acetylated proline and ring size analogs. [Link]
-
University of Puget Sound. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
American Chemical Society. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 20(21), 6932-6936. [Link]
-
NMRDB.org. Determine the number of non equivalent protons. [Link]
-
MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 21(12), 1649. [Link]
-
Master Organic Chemistry. (2012). Homotopic, Enantiotopic, Diastereotopic. [Link]
-
Elsevier. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]
-
University of Ottawa. Nitrogen NMR. [Link]
-
Wiley-VCH. (2004). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
PubMed. (2022). Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR. Journal of Biomolecular NMR, 76(5-6), 197-212. [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information for Dalton Transactions paper c7dt02584j. [Link]
-
PubMed Central. (2022). Characterization of conformational heterogeneity via higher-dimensionality, proton-detected solid-state NMR. Journal of Biomolecular NMR, 76(5-6), 197-212. [Link]
-
University of Wisconsin-Madison. Table of Characteristic Proton NMR Shifts. [Link]
-
Revue Roumaine de Chimie. (2020). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 65(1), 89-94. [Link]
-
PubMed. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6983-6988. [Link]
-
ResearchGate. (2022). (PDF) Characterization of conformational heterogeneity via higher-dimensional, proton-detected solid-state NMR. [Link]
-
California State University Stanislaus. (2023). Proton NMR Chemical Shifts. [Link]
-
KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. [Link]
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Technical Support Center: Strategies for Selective Hydrolysis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced synthetic strategies. This guide provides in-depth troubleshooting advice and detailed protocols for a challenging transformation: the selective hydrolysis of the tertiary methyl ester in 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate. Our goal is to equip you with the expert knowledge to navigate the complexities of this reaction, ensuring high yield and purity for your target molecule, 1-(benzyloxycarbonyl)-3-methylazetidine-3-carboxylic acid.
The core challenge lies in cleaving the sterically hindered methyl ester at the C3 quaternary center without compromising the N-benzyl carbamate (N-Cbz) protecting group or the integrity of the azetidine ring. Standard hydrolysis conditions often fail or lead to undesired side reactions, necessitating a more nuanced approach.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during this specific hydrolysis, presented in a question-and-answer format to directly resolve your experimental hurdles.
Q1: My standard saponification reaction (e.g., NaOH or KOH in MeOH/H₂O) is extremely slow or shows no conversion to the desired product. Why is this happening?
A1: The primary obstacle is severe steric hindrance at the C3 position.
The target methyl ester is attached to a quaternary carbon atom. This tertiary center, substituted with both a methyl group and the azetidine ring framework, creates a crowded environment around the ester's carbonyl carbon.
-
Mechanistic Insight: Base-catalyzed hydrolysis (saponification) proceeds via a BAC2 mechanism, which requires the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate.[1][2] The bulky substituents at the C3 position physically block this approach, drastically reducing the reaction rate.[3][4] Standard conditions, which are effective for unhindered esters, are often insufficient to overcome this high activation energy barrier.[5]
Q2: To drive the reaction, I used higher temperatures and a greater excess of base. Now I'm observing multiple new spots by TLC/LCMS and a low yield of the desired product. What are these side products?
A2: Aggressive reaction conditions can initiate several decomposition pathways.
While intended to overcome steric hindrance, forcing the conditions can compromise the stability of other functional groups in the molecule.
Potential Side Reactions:
-
N-Cbz Group Cleavage: Although benzyl carbamates are generally more robust than esters, they are not inert to harsh basic conditions at elevated temperatures. Hydrolysis of the carbamate leads to the unprotected azetidine, which may undergo further reactions.
-
Azetidine Ring Opening: Four-membered rings are strained and can be susceptible to cleavage under nucleophilic attack, especially at high temperatures. This is a known degradation pathway for some azetidine derivatives.[6]
-
Racemization/Epimerization: If there were other stereocenters present, harsh basic conditions could risk epimerization of α-protons, although this is not a factor for the C3 quaternary center itself.
Use the following decision tree to diagnose the issue:
Caption: Troubleshooting decision tree for byproduct analysis.
Q3: The hydrolysis reaction appears successful, but during the acidic workup to protonate the carboxylate, my yield drops significantly. What is causing this product loss?
A3: Product loss during acidic workup is often due to the acid sensitivity of the N-Cbz group or physical separation issues.
-
Acid-Labile Protecting Group: The N-Cbz group can be cleaved by strong acids.[7] While typically requiring potent acid systems like HBr in acetic acid, even moderately strong aqueous acids (e.g., 1M HCl) used during workup can cause partial deprotection if exposure is prolonged or if localized high concentrations occur.
-
Emulsion Formation: The resulting carboxylic acid product can act as a surfactant, leading to the formation of stable emulsions during aqueous extraction, which makes phase separation difficult and leads to physical loss of product.
-
Precipitation Issues: The product may have limited solubility at its isoelectric point. Adjusting the pH too quickly or to the wrong endpoint can cause it to precipitate as an unmanageable oil or fine solid that is difficult to isolate.
Recommended Workup Protocol:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a cold, dilute solution of a weaker acid, such as 1M citric acid or saturated ammonium chloride (NH₄Cl), while vigorously stirring. Monitor the pH carefully, aiming for a final pH of ~4-5.
-
Extract with a suitable organic solvent (e.g., Ethyl Acetate, CH₂Cl₂). If an emulsion forms, add a small amount of brine to help break it.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Frequently Asked Questions (FAQs) & Recommended Protocols
This section provides validated starting points and alternative strategies for achieving a successful and selective hydrolysis.
FAQ 1: What is the most reliable method to start with for the selective basic hydrolysis of this hindered ester?
A1: A saponification using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/water solvent system at a controlled temperature is the recommended starting point.
LiOH is often more effective than NaOH or KOH for hindered esters, a phenomenon sometimes attributed to the ability of the small Li⁺ cation to coordinate with and activate the carbonyl oxygen, facilitating the nucleophilic attack.[9]
Protocol 1: LiOH-Mediated Saponification
-
Dissolution: Dissolve the starting material, this compound (1.0 eq), in a mixture of THF and water (e.g., 3:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 - 5.0 eq) in water.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Look for the disappearance of the starting material and the appearance of a more polar product spot (the carboxylate salt).
-
Workup: Once the reaction is complete, proceed with the recommended acidic workup described in Q3 .
FAQ 2: Basic hydrolysis is still proving difficult. Are there any non-hydrolytic methods to selectively cleave the methyl ester?
A2: Yes, nucleophilic cleavage using a soft nucleophile offers an excellent, highly selective alternative.
This strategy avoids hydroxide and water altogether, changing the mechanism from a nucleophilic attack at the carbonyl (BAC2) to an SN2 reaction at the ester's methyl group. This approach is often unaffected by steric hindrance around the carbonyl.
-
Mechanism: A soft nucleophile, such as the thiophenoxide anion (PhS⁻), attacks the electrophilic methyl carbon, cleaving the alkyl-oxygen bond. The products are the carboxylate anion and methyl phenyl sulfide. This pathway is highly selective for methyl esters over other esters (like ethyl or benzyl) and is completely orthogonal to carbamates.[10]
Protocol 2: Nucleophilic Cleavage with Sodium Thiophenoxide
-
Reagent Preparation: In an inert atmosphere (N₂ or Ar), dissolve thiophenol (1.5 eq) in anhydrous DMF. Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.4 eq) portion-wise. Stir until hydrogen evolution ceases.
-
Reaction: Add a solution of the starting ester (1.0 eq) in anhydrous DMF to the freshly prepared sodium thiophenoxide solution.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LCMS.
-
Workup: Cool the reaction, quench carefully with water, and perform the recommended acidic workup (Q3 ) to isolate the final carboxylic acid product.
FAQ 3: My molecule contains other sensitive functional groups. Can a milder, enzymatic approach be used?
A3: Enzymatic hydrolysis is a powerful option for achieving high selectivity under exceptionally mild conditions (neutral pH, room temperature).
Lipases and esterases are known to catalyze the hydrolysis of esters.[11] Their substrate specificity can often differentiate between various ester types and avoid reacting with other functional groups like carbamates.[12] The key to success is often screening a small panel of enzymes to find one with the desired activity.
Protocol 3: Screening for Enzymatic Hydrolysis
-
Setup: Prepare several small-scale reactions. In each vial, dissolve the starting ester in a suitable solvent system (e.g., a phosphate buffer at pH 7 with 5-10% co-solvent like DMSO or acetone to aid solubility).
-
Enzyme Addition: To each vial, add a different enzyme. Good candidates to screen include:
-
Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym® 435)
-
Porcine Liver Esterase (PLE)
-
Lipase from Pseudomonas cepacia
-
-
Reaction: Shake or stir the vials at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) for 24-72 hours.
-
Analysis: Analyze each reaction by LCMS to identify which enzyme, if any, provides the best conversion to the desired carboxylic acid.
-
Scale-up: Once a successful enzyme is identified, the reaction can be scaled up under the optimized conditions.
Comparison of Hydrolysis Strategies
The table below summarizes the primary methods, allowing for a direct comparison to select the best approach for your specific needs.
| Strategy | Reagents & Conditions | Selectivity & Mechanism | Pros | Cons |
| Basic Hydrolysis | LiOH, NaOH, or KOH in THF/H₂O or MeOH/H₂O; 0 °C to reflux. | BAC2: Nucleophilic attack at carbonyl. Selectivity depends on steric/electronic differences. | Inexpensive reagents; well-established procedure. | Slow for hindered esters; risk of side reactions at high temps; workup can be challenging.[9][13] |
| Nucleophilic Cleavage | NaSPh or LiSPh in DMF; 50-80 °C. | SN2: Nucleophilic attack at methyl group. Excellent selectivity for methyl esters. | Bypasses steric hindrance at carbonyl; highly selective; mild on other groups. | Requires anhydrous/inert conditions; thiols have strong odors.[10] |
| Enzymatic Hydrolysis | Lipase or Esterase in buffer (pH ~7) with co-solvent; RT to 40 °C. | Enzyme-catalyzed hydrolysis: Active site provides high selectivity. | Extremely mild conditions (pH, temp); high chemo- and regioselectivity. | Enzymes can be expensive; requires screening to find a suitable enzyme; can be slow.[11][14] |
Workflow for Method Selection
Use the following workflow to guide your experimental plan from initial attempt to final optimization.
Caption: Recommended workflow for selecting and optimizing the hydrolysis method.
References
-
Huffman, J. W., & Harris, R. H. (1976). A Convenient Procedure for the Hydrolysis of Hindered Esters. Synthetic Communications, 6(7), 481-484.
-
BenchChem. (2025). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. BenchChem Technical Guides.
-
Newman, M. S., & Hishida, S. (1962). Alkaline Hydrolysis of Normal and Pseudo Methyl Esters of o-Benzoylbenzoates and of Hindered Alkyl Acetates. Journal of the American Chemical Society, 84(18), 3582-3585.
-
Barbayianni, E., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 2. Cleavage of the Benzyl and Methyl Moieties. The Journal of Organic Chemistry, 70(22), 8730-8733.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
-
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate Publication.
-
Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918-920.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
-
Liu, Y., et al. (2012). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 134(48), 19552-19555.
-
Science.gov. Methyl ester hydrolysis: Topics by Science.gov. Science.gov.
-
ResearchGate. (2022). Methyl ester hydrolysis discussion. ResearchGate.
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
-
Clark, J. (2004). Hydrolysing Esters. Chemguide.
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. (Information on nucleophilic cleavage of methyl esters is widely available in this standard text).
-
ECHEMI. (n.d.). Selective hydrolysis problem. ECHEMI.
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
-
Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal.
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Chemistry LibreTexts.
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. Chemistry Steps.
-
Chemistry Stack Exchange. (2019). Preference for basic conditions in ester hydrolysis. Chemistry Stack Exchange.
-
Suárez-Castillo, O. R., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH₂/LiBr/alcohol/H₂O. Journal of the Mexican Chemical Society, 56(2), 198-203.
-
Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros.
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts.
-
D'Andrea, P., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Organic & Biomolecular Chemistry, (1), 221-224.
-
Stewart, F. H. C. (1967). Selective acid hydrolysis of 2,4,6-trimethylbenzyl esters and its application in peptide synthesis. Australian Journal of Chemistry, 20(9), 1991-1999.
-
Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros.
-
Chen, K., et al. (2021). Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening. Catalysis Science & Technology, 11(15), 5123-5130.
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overcoming low reactivity of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate in coupling reactions
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the coupling of sterically hindered azetidine building blocks, specifically 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . While this compound is a valuable scaffold for introducing a constrained, three-dimensional motif into novel chemical entities, its inherent structure presents significant synthetic hurdles.
The primary challenge stems from the severe steric hindrance around the C3-carboxylic acid. The presence of a quaternary carbon center at the C3 position, substituted with both a methyl group and a carboxylate, dramatically impedes the approach of a nucleophilic amine to the activated carbonyl intermediate. This guide provides a systematic approach to diagnosing coupling failures and offers field-proven protocols to achieve successful amide bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my standard amide coupling reaction with this compound failing or giving negligible yields?
The low reactivity is almost exclusively due to profound steric hindrance. The target carboxylic acid is located on a quaternary carbon (a carbon atom bonded to four other non-hydrogen atoms), which is one of the most challenging environments for amide bond formation.[1] Standard coupling reagents like HATU or HBTU, while effective for many systems, often fail to generate an activated ester with sufficient reactivity to overcome this spatial blockade.[2]
Q2: What are the key structural features causing this low reactivity?
Two main features are at play:
-
Quaternary Carbon Center: The C3 position of the azetidine ring is tetrasubstituted, physically shielding the carboxylic acid.
-
Bulky Substituents: The N-benzyl group and the C3-methyl group contribute to the overall steric bulk, creating a congested environment that slows the rate of nucleophilic attack by the incoming amine.[3]
Caption: Key structural features causing steric hindrance.
Q3: Are there any conditions under which standard reagents like EDC/HOBt might work?
While not the recommended first choice, success with standard reagents is occasionally possible but typically requires forcing conditions. This may involve elevated temperatures (60-80 °C) for extended periods (24-72 hours).[2] However, these conditions often lead to the decomposition of starting materials or the formation of side products, making this approach unreliable and difficult to scale. For electron-deficient amines, these standard methods are particularly prone to failure.[4]
Q4: What are the most effective general strategies to improve coupling efficiency with this substrate?
There are three primary strategies, which will be detailed in the Troubleshooting Guide below:
-
Employing High-Potency Coupling Reagents: Utilize modern, highly reactive onium salt-based reagents or reagents that form more reactive intermediates.[5]
-
Converting the Carboxylic Acid to an Acyl Halide: Transform the unreactive acid into a highly electrophilic acyl fluoride or chloride prior to introducing the amine.[6][7]
-
Utilizing Microwave Irradiation: Employ microwave heating to drastically reduce reaction times and overcome the high activation energy barrier of the reaction.[8]
Troubleshooting Guide: From Failed Reaction to Desired Product
This section provides a logical workflow for addressing common experimental failures.
Caption: Troubleshooting workflow for hindered couplings.
Problem: No Product Formation with Standard Coupling Reagents (HATU, HBTU, EDC/HOBt)
Root Cause Analysis: The activated species generated by standard reagents (e.g., OBt or OAt esters) are not electrophilic enough to react with the amine at an appreciable rate due to the extreme steric congestion around the reaction center.[5] The equilibrium may favor the starting materials, or the rate of reaction is simply too slow under ambient conditions.
Recommended Strategy 1: Employ High-Potency Coupling Reagents
For sterically demanding couplings, it is essential to use reagents that generate more reactive intermediates or possess superior activation mechanisms.[9]
Data Presentation: Comparison of Coupling Reagents for Hindered Systems
| Reagent | Activating Group | Key Advantages & Rationale | Recommended For |
| HATU | OAt (7-Aza-1-hydroxybenzotriazole) | Baseline for difficult couplings. The pyridine nitrogen in the OAt ester provides anchimeric assistance, making it more reactive than HBTU.[5] | Initial attempts beyond standard EDC. |
| PyAOP | OAt (7-Aza-1-hydroxybenzotriazole) | Phosphonium salt analog of HATU. Avoids guanidinylation side reactions sometimes seen with uronium salts like HATU.[5][10] | Sensitive substrates, cyclizations. |
| COMU | OxymaPure | Generates highly reactive Oxyma esters. Often shows superior performance to HATU/HBTU for hindered couplings and is less explosive than HATU.[5] | First-line choice for this specific problem. |
| T3P® | Cyclic Anhydride | A powerful water-scavenging agent that promotes condensation by forming a mixed anhydride. Byproducts are water-soluble, simplifying workup. | Orthogonality to onium salts; scale-up. |
Actionable Advice: Switch from HATU/DIPEA to COMU with DIPEA or sym-collidine as the base. COMU is often more effective and has a better safety profile for challenging couplings.[5]
Recommended Strategy 2: Convert Carboxylic Acid to Acyl Halide
This two-step approach decouples the activation from the coupling step. By forming a highly reactive acyl chloride or fluoride, the subsequent reaction with the amine becomes much more favorable, even with significant steric hindrance.
-
Acyl Fluorides: These are often the best choice. They are more stable to moisture than acyl chlorides, allowing for easier handling, yet are highly reactive towards amines.[6][7] They also tend to suppress racemization.[11] They can be generated with reagents like Cyanuric Fluoride or (diethylamino)sulfur trifluoride (DAST). A protocol for in situ formation has also been proven effective.[2]
-
Acyl Chlorides: The classic approach using oxalyl chloride or thionyl chloride is effective but can be harsh.[12][13] These reagents are sensitive to moisture and can sometimes lead to side reactions if other sensitive functional groups are present.
Actionable Advice: Convert the carboxylic acid to an acyl fluoride using a reagent like XtalFluor-E or TFFH, followed by the addition of the amine and a non-nucleophilic base.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: High-Potency Amide Coupling using COMU
This protocol is the recommended first-line approach for overcoming low reactivity.
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF (to make a 0.1 M solution).
-
Amine Addition: Add the desired amine (1.1 equiv) to the solution.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).
-
Coupling Reagent Addition: In a separate vial, dissolve COMU (1.2 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS or TLC. Due to the substrate's low reactivity, the reaction may require 12-24 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Protocol B: Acyl Fluoride Formation and Subsequent Coupling
This protocol is a robust alternative when onium salt methods fail.
-
Acid Dissolution: In a dry, nitrogen-flushed flask, dissolve the azetidine carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).
-
Acyl Fluoride Formation: Cool the solution to 0 °C. Add Cyanuric Fluoride (0.5 equiv) and pyridine (1.5 equiv). Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the acyl fluoride by ¹⁹F NMR if possible, or proceed assuming conversion.
-
Amine Coupling: In a separate flask, dissolve the amine (1.2 equiv) and DIPEA (2.5 equiv) in anhydrous DCM. Cool this solution to 0 °C.
-
Addition: Slowly add the freshly prepared acyl fluoride solution to the amine solution via cannula.
-
Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor for completion.
-
Workup and Purification: Perform an aqueous workup as described in Protocol A and purify by chromatography.
Protocol C: Microwave-Assisted HATU Coupling
Use this protocol if you are limited to standard reagents but have access to a microwave reactor. This can often provide the necessary energy to overcome the activation barrier.
-
Reagent Preparation: In a microwave-safe reaction vial, combine the azetidine carboxylic acid (1.0 equiv), the amine (1.2 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv).
-
Solvent: Add anhydrous DMF or NMP to achieve a concentration of 0.2-0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to 80-100 °C for 30-60 minutes. Use a hold time, not dynamic power, for temperature control.
-
Analysis: After cooling, check a small aliquot by LC-MS to determine conversion. If incomplete, the reaction can be subjected to further irradiation.
-
Workup and Purification: Once complete, perform the standard aqueous workup and purification as described in Protocol A.
References
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Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
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Due-Hansen, M. E., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
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Orliac, A., Gomez Pardo, D., Bombrun, A., & Cossy, J. (2013). XtalFluor-E, an efficient coupling reagent for amidation of carboxylic acids. Organic Letters. [Link]
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Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
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Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
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Royal Society of Chemistry. (2020). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. RSC Publishing. [Link]
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Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
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Cernak, T., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids. ChemistryViews. [Link]
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De Kimpe, N., et al. (2008). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]
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Aapptec. Coupling Reagents. Aapptec Peptides. [Link]
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Douthwaite, J. L., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]
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National Center for Biotechnology Information. (2021). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. [Link]
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Molport. This compound. Molport. [Link]
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Ishihara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Semantic Scholar. [Link]
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Kumar, V., & Sharma, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Guo, Z., et al. (2014). Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed. [Link]
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Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
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amphoteros. (2014). Uphill battles in amide couplings. amphoteros blog. [Link]
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Luedtke, N. W., et al. (2010). A Reactivity Test for HBTU-Activated Carboxylic Acids with Low Reactivity and Competitive Coupling of N-Methylpyrrole Derivatives. ResearchGate. [Link]
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Reddit user discussion. (2022). amide coupling help. r/Chempros on Reddit. [Link]
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ResearchGate user discussion. (2021). Why did my amide syntesis does not work?. ResearchGate. [Link]
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Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]
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National Center for Biotechnology Information. 1-Benzylazetidine-3-carboxylic acid. PubChem. [Link]
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Reddit user discussion. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros on Reddit. [Link]
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National Center for Biotechnology Information. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]
- Google Patents. (1987). Preparation of 1-benzylazetidine-3-ol derivatives.
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
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LibreTexts Chemistry. (2015). 20.6: Amides: The Least Reactive Carboxylic Acid Derivatives. LibreTexts. [Link]
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Mykhailiuk, P. K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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MDPI. Topical Collection: Heterocycle Reactions. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Introduction: The Azetidine Scaffold and the Imperative of Precise Structural Elucidation
Azetidines, saturated four-membered nitrogen-containing heterocycles, are privileged structures in modern medicinal chemistry. Their rigid, strained ring system provides a unique three-dimensional geometry that can be exploited to create constrained analogues of bioactive molecules, often leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The target molecule of this guide, 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, combines the azetidine core with a benzyloxycarbonyl (Cbz or Z) protecting group and a quaternary center bearing both a methyl and a methyl ester group. Such densely functionalized scaffolds are valuable building blocks in drug discovery.
Section 1: Predicted NMR Data for this compound
The prediction of NMR spectra involves analyzing the electronic environment of each nucleus. The electron-withdrawing effects of the carbonyl groups, the anisotropic effect of the benzene ring, and the inherent strain of the azetidine ring all contribute to the final chemical shifts. Based on these principles and data from similar structures, the following ¹H and ¹³C NMR spectra are predicted in a standard solvent like CDCl₃.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Assignment | Structure Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| Ar-H | Benzyl | 7.25-7.40 | Multiplet | - | Typical range for monosubstituted benzene ring protons. |
| CH₂-Ph | Benzyl | ~5.15 | Singlet | - | Benzylic protons adjacent to the carbamate nitrogen. The singlet indicates free rotation. |
| OCH₃ | Methyl Ester | ~3.75 | Singlet | - | Characteristic chemical shift for methyl ester protons. |
| CH₂ (H-2/H-4) | Azetidine Ring | 4.20-4.40 | AB quartet or two Doublets | Jgem ≈ 9-12 Hz | Diastereotopic protons adjacent to the chiral center C3 and the nitrogen atom. Deshielded by the adjacent carbamate. |
| CH₃ | C3-Methyl | ~1.60 | Singlet | - | Methyl group on a quaternary carbon, shielded relative to the ring protons. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Assignment | Structure Position | Predicted δ (ppm) | Rationale |
|---|---|---|---|
| C=O | Methyl Ester | ~173 | Carbonyl carbon of the methyl ester. |
| C=O | Carbamate | ~156 | Carbonyl carbon of the N-Cbz group. |
| Ar-C (ipso) | Benzyl | ~136 | Quaternary aromatic carbon attached to the CH₂ group. |
| Ar-C | Benzyl | 128.0-128.8 | Aromatic carbons of the benzyl group. |
| CH₂-Ph | Benzyl | ~67 | Benzylic carbon, deshielded by the adjacent oxygen and nitrogen. |
| C2/C4 | Azetidine Ring | ~58 | Ring carbons adjacent to the nitrogen, deshielded by the carbamate group. |
| OCH₃ | Methyl Ester | ~53 | Methyl carbon of the ester. |
| C3 | Azetidine Ring | ~50 | Quaternary carbon of the azetidine ring, deshielded by two electron-withdrawing groups. |
| CH₃ | C3-Methyl | ~22 | Methyl group attached to the quaternary center. |
Section 2: Comparative Analysis with Structurally Related Azetidines
To validate our predictions, we can compare them with experimentally determined data for similar molecules. This comparative approach is a powerful tool for confirming structural assignments.
Table 2: Comparison of Predicted NMR Data with Experimental Data of Related Compounds
| Compound | Azetidine Protons (H-2/H-4) δ (ppm) | Azetidine Carbons (C-2/C-4) δ (ppm) | N-Protecting Group CH₂ δ (ppm) | C3 Substituent Protons δ (ppm) | Reference |
| Target (Predicted) | 4.20-4.40 | ~58 | ~5.15 (s, CH₂Ph) | ~1.60 (s, CH₃) | - |
| Diethyl 1-benzylazetidine-3,3-dicarboxylate | Not explicitly reported, but ring protons expected ~3.5-4.0 | Not explicitly reported | Not explicitly reported | 4.21 (q, OCH₂CH₃), 1.27 (t, OCH₂CH₃) | [1] |
| Methyl 1-Boc-azetidine-3-carboxylate | ~4.1 (m) | ~57.9, ~60.3 | 1.45 (s, t-Bu) | 3.66 (s, OCH₃) | [2][3] |
| Methyl 1-Cbz-azetidine-3-carboxylate | ~4.2 (m) | Not explicitly reported | 5.12 (s, CH₂Ph) | 3.73 (s, OCH₃) | [4][][6] |
Analysis of Comparative Data:
-
N-Protecting Group: The chemical shift of the benzylic CH₂ in our target molecule is predicted to be around 5.15 ppm. This aligns well with the experimental value of ~5.12 ppm for Methyl 1-Cbz-azetidine-3-carboxylate, confirming the influence of the Cbz group.[][6] In contrast, the N-Boc protecting group in Methyl 1-Boc-azetidine-3-carboxylate shows its characteristic singlet for the tert-butyl protons at a much more upfield position (~1.45 ppm).[2][3]
-
Azetidine Ring Protons: The protons on C2 and C4 are significantly influenced by the nitrogen substituent. The electron-withdrawing nature of the carbamate (both Boc and Cbz) deshields these protons, typically placing them in the 4.1-4.4 ppm range.[2][7] Our prediction of 4.20-4.40 ppm for the target compound is consistent with this trend. The geminal disubstitution at C3 in the target molecule is expected to render the C2 and C4 protons diastereotopic, likely resulting in a more complex splitting pattern (an AB quartet) compared to the 3-monosubstituted analogues.
-
C3 Substituents: The predicted chemical shift for the C3-methyl group (~1.60 ppm) is based on its attachment to a quaternary carbon. This isolates it from direct coupling with ring protons, resulting in a singlet. The methyl ester's OCH₃ group is consistently found around 3.7 ppm in related structures, supporting our prediction of ~3.75 ppm.[2][8]
Section 3: Experimental and Analytical Workflow
To obtain high-quality, unambiguous data for a novel compound like this compound, a multi-dimensional NMR approach is essential.
Step-by-Step Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at ≥400 MHz.
-
Acquire a standard 1D proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay (D1) of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
-
2D NMR Acquisition for Structural Elucidation:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will confirm the connectivity between any coupled protons, although most signals in the target molecule are predicted to be singlets or simple multiplets.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Correlation): This experiment correlates directly bonded ¹H and ¹³C nuclei.[9] It is crucial for definitively assigning each carbon signal to its attached proton(s). For example, it will link the signal at ~5.15 ppm to the carbon at ~67 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds.[9] This is the most powerful experiment for establishing the overall molecular framework. Key expected correlations are shown in the diagram below.
-
Visualizing the Analytical Workflow
The logical process for structure confirmation using NMR can be visualized as follows:
Caption: Expected key 2- and 3-bond HMBC correlations.
Conclusion
This guide provides a comprehensive framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. Through a combination of predictive analysis based on fundamental principles and a rigorous comparison with experimentally verified data from analogous structures, we have established a reliable set of expected chemical shifts and structural correlations. The outlined experimental workflow, emphasizing multi-dimensional NMR techniques like HSQC and HMBC, provides a clear path for researchers to achieve unambiguous structure determination. This analytical approach ensures high scientific integrity and is broadly applicable to the characterization of other novel, highly functionalized azetidine derivatives, thereby supporting accelerated progress in medicinal chemistry and drug development.
References
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Glemžaitė, M., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1079. Available from: [Link]
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Pace, V., et al. (2015). Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(88), 15963-15966. Available from: [Link]
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Royal Society of Chemistry. Electronic Supplementary Material for: Samarium-catalysed reductive homocoupling of aldehydes and ketones. Available from: [Link]
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Mori, K., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthase inhibitor. Heterocycles, 96(12), 2126-2133. Available from: [Link]
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University of Colorado Boulder. NMR Chemical Shifts Handout. Available from: [Link]
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iChemical. Methyl azetidine-3-carboxylate hydrochloride, CAS No. 100202-39-9. Available from: [Link]
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Jonas, A., & Ko, Y. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11150-11161. Available from: [Link]
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Silva, M., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
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Glemžaitė, M., & Šačkus, A. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available from: [Link]
-
Musallam, H., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1195. Available from: [Link]
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Stoyanova, R., & Al-Hujran, T. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 57(10), 785-794. Available from: [Link]
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A Comparative Guide to the Mass Spectrometry Analysis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Introduction
For researchers and professionals in drug development, the precise structural characterization of novel chemical entities is paramount. 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a substituted azetidine dicarboxylate, presents a unique analytical challenge due to its combination of a labile benzyl ester, a methyl ester, and a strained four-membered heterocyclic ring. This guide provides an in-depth comparison of two cornerstone mass spectrometry techniques for its analysis: Electrospray Ionization-Liquid Chromatography-Mass Spectrometry (ESI-LC-MS) and Electron Ionization-Gas Chromatography-Mass Spectrometry (EI-GC-MS). This document will delve into the theoretical underpinnings of each method, propose expected fragmentation pathways based on established chemical principles, and offer detailed experimental protocols to support methodological choices.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₇NO₄[[“]]
-
Molecular Weight: 263.29 g/mol [[“]]
-
Key Structural Features:
-
Azetidine ring: A four-membered nitrogen-containing heterocycle.
-
N-benzyl group: A benzyl group attached to the azetidine nitrogen.
-
Methyl ester group: A carboxyl group with a methyl ester.
-
Benzyl ester group: A carboxyl group with a benzyl ester.
-
Comparative Analysis: ESI-LC-MS vs. EI-GC-MS
The choice between ESI-LC-MS and EI-GC-MS for the analysis of this compound hinges on the analytical goal: obtaining molecular weight information versus detailed structural fragmentation for identification.
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Type | Soft Ionization[2][3] | Hard Ionization[2][3] |
| Sample Introduction | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Molecular Ion | Abundant [M+H]⁺ or other adducts | Often weak or absent[4][5] |
| Fragmentation | Minimal in full scan MS, controlled in MS/MS | Extensive and reproducible[4][5] |
| Structural Information | Obtained via tandem MS (MS/MS) | Inferred from fragment patterns |
| Library Matching | Limited for MS/MS spectra | Extensive libraries (e.g., NIST, Wiley) |
| Derivatization | Generally not required | May be necessary for thermal stability |
Electrospray Ionization (ESI) Analysis: The Gentle Approach for Molecular Weight Determination
ESI is a soft ionization technique that is ideal for determining the molecular weight of a compound with minimal fragmentation.[2][3] For this compound, ESI would be coupled with liquid chromatography for separation from any impurities or related compounds.
Expected ESI Mass Spectrum
In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z 264.3. Depending on the solvent system, adducts such as [M+Na]⁺ (m/z 286.3) or [M+K]⁺ (m/z 302.4) may also be present. The full scan ESI-MS spectrum is expected to be relatively simple, dominated by the molecular ion species.
Proposed ESI-MS/MS Fragmentation Pathway
To elicit structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented. The fragmentation is predictable and follows established rules for protonated esters and amines.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
-
Loss of Benzyl Alcohol (m/z 156.3): A likely fragmentation pathway involves the loss of benzyl alcohol (108 Da) from the protonated molecule.
-
Subsequent Loss of CO₂ (m/z 112.3): The resulting fragment at m/z 156.3 could then lose carbon dioxide (44 Da).
-
Loss of Benzene (m/z 186.3): Another possible fragmentation is the loss of a neutral benzene molecule (78 Da).
-
Formation of Tropylium Ion (m/z 91.1): A very common fragmentation for benzyl-containing compounds is the formation of the stable tropylium ion.[6][7]
Electron Ionization (EI) Analysis: The Hard Approach for Structural Elucidation
EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and characteristic fragmentation.[2][3] This method is typically coupled with Gas Chromatography (GC) for prior separation of volatile compounds. Given the molecular weight of the target compound, it is amenable to GC-MS analysis, potentially after derivatization to improve volatility and thermal stability, though this is not always necessary.
Expected EI Mass Spectrum
The molecular ion peak (M⁺) at m/z 263.3 may be observed, but it is expected to be of low intensity. The base peak (the most intense peak) will likely correspond to a stable fragment ion. The fragmentation pattern will provide a detailed "fingerprint" of the molecule.
Proposed EI-GC-MS Fragmentation Pathway
The high energy of EI will induce multiple fragmentation pathways, providing rich structural information.
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A Comparative Guide to the Reactivity of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate and Structurally Similar Compounds
For researchers, scientists, and professionals in drug development, the nuanced reactivity of heterocyclic scaffolds is a cornerstone of molecular design and synthesis. This guide provides an in-depth technical comparison of the reactivity of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , a key building block, with its structurally similar counterparts. By examining the interplay of N-protection and substitution, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable motifs in medicinal chemistry. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, imparts a unique reactivity profile that can be strategically exploited.[1][2][3] The substitution pattern on the azetidine ring, particularly at the nitrogen and C3 positions, profoundly influences its stability and reactivity. This guide focuses on 3,3-disubstituted azetidine-1,3-dicarboxylates, a class of compounds that offer a rigid scaffold with versatile functional handles.
We will specifically dissect the reactivity of this compound, comparing it primarily with its N-Boc analogue, 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , and other relevant derivatives. The choice of the N-protecting group, in this case, a benzyloxycarbonyl (Cbz or Z) versus a tert-butyloxycarbonyl (Boc) group, is a critical determinant of the molecule's chemical behavior.[4][5]
Synthesis of Key Azetidine-1,3-dicarboxylates
A reliable synthetic route to the target compounds is paramount for any comparative study. The synthesis of these 3,3-disubstituted azetidines typically involves the construction of the four-membered ring followed by functionalization.
Synthesis of this compound
Synthesis of 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
The N-Boc analogue is a key comparator in this guide. Its synthesis follows a similar logic, often starting with the N-Boc protection of a suitable amino alcohol precursor before or after cyclization. The synthesis of various N-Boc protected 3-substituted azetidines is well-documented in the literature.[7][8][9][10][11]
Comparative Reactivity Analysis
The reactivity of these azetidine derivatives can be assessed through several key transformations, including hydrolysis of the ester functionality, reduction of the ester, and ring-opening reactions. The choice of the N-protecting group (Cbz vs. Boc) exerts a significant influence on each of these reactions.
Ester Hydrolysis: A Probe of Electronic Effects
The hydrolysis of the methyl ester at the C3 position to the corresponding carboxylic acid is a fundamental transformation. The rate of this reaction can be influenced by the electronic nature of the N-substituent.
Mechanistic Considerations: Base-catalyzed hydrolysis of esters proceeds via a nucleophilic acyl substitution mechanism. The electron-withdrawing or -donating nature of the N-substituent can modulate the electrophilicity of the ester carbonyl carbon.
Comparative Insights:
-
The N-Cbz group , with its electron-withdrawing benzyl carbamate moiety, is expected to have a modest electron-withdrawing effect on the azetidine nitrogen. This effect is transmitted through the ring to the C3 position, potentially making the ester carbonyl slightly more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.
-
The N-Boc group also possesses an electron-withdrawing carbamate functionality. However, the steric bulk of the tert-butyl group can influence the conformation of the azetidine ring and the accessibility of the ester group to the incoming nucleophile.
While direct kinetic data for the hydrolysis of these specific compounds is not available in the reviewed literature, studies on the hydrolysis of N-protected amino acid esters provide valuable analogous data.[12][13][14] It is generally observed that the electronic differences between N-Cbz and N-Boc groups on the hydrolysis rates of distal esters are subtle, and steric factors can often play a more dominant role.
Experimental Protocol: Alkaline Hydrolysis of Azetidine-3-carboxylate
-
Dissolve the azetidine-1,3-dicarboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of lithium hydroxide (1.5 eq) in water.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Ester Reduction: Unveiling Steric Hindrance
The reduction of the methyl ester to a primary alcohol provides insights into the steric environment around the C3 position.
Mechanistic Considerations: The reduction of esters with metal hydrides like lithium aluminum hydride (LiAlH₄) involves the nucleophilic attack of a hydride ion on the carbonyl carbon. The accessibility of this site is crucial for the reaction to proceed efficiently.
Comparative Insights:
-
This compound: The N-benzyl group is relatively less sterically demanding than the N-Boc group. Therefore, the reduction of the ester is expected to proceed readily.
-
1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: The bulky tert-butyl group of the N-Boc protecting group can create significant steric hindrance around the azetidine ring, potentially slowing down the rate of hydride delivery to the C3-ester.
While direct comparative reduction studies on these specific substrates are not found, the general principles of steric hindrance in reductions of cyclic systems support this hypothesis.[15]
Experimental Protocol: Reduction of Azetidine-3-carboxylate with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the azetidine-1,3-dicarboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.
dot
Caption: Generalized workflow for the reduction of the C3-ester functionality.
Ring-Opening Reactions: The Influence of N-Substituents on Ring Strain and Stability
The cleavage of the strained azetidine ring is a characteristic reaction that is highly sensitive to the nature of the N-substituent. Ring-opening can be initiated by various reagents and conditions, often involving the formation of an azetidinium ion intermediate.
Mechanistic Considerations: The stability of the azetidinium ion is a key factor in determining the propensity for ring-opening. Electron-withdrawing groups on the nitrogen can destabilize the positive charge on the nitrogen, making the ring more susceptible to nucleophilic attack. Conversely, electron-donating groups can stabilize the azetidinium ion.
Comparative Insights:
-
N-Cbz Protected Azetidine: The benzyloxycarbonyl group is electron-withdrawing, which can increase the ring strain and make the azetidinium ion more electrophilic. This can facilitate ring-opening reactions.
-
N-Boc Protected Azetidine: The tert-butyloxycarbonyl group is also electron-withdrawing. However, the Boc group is known to be labile under acidic conditions, which can lead to deprotection as a competing reaction pathway, especially during acid-catalyzed ring-opening attempts.[16]
Studies have shown that the nature of the N-substituent significantly impacts the stability of azetidines, particularly under acidic conditions where ring-opening is often promoted.[16]
dot
Caption: Comparative reactivity summary of N-Cbz and N-Boc protected azetidines.
Data Summary
| Compound | N-Protecting Group | Expected Reactivity in Ester Hydrolysis | Expected Reactivity in Ester Reduction | Expected Reactivity in Ring Opening |
| This compound | Cbz | Slightly enhanced | Less sterically hindered | Facilitated by electron-withdrawing nature of the Cbz group |
| 1-tert-butyl 3-methyl 3-methylazetidine-1,3-dicarboxylate | Boc | Potentially sterically hindered | More sterically hindered | Can be complicated by the lability of the Boc group under acidic conditions |
Conclusion
The choice between an N-Cbz and an N-Boc protecting group on the 3-methyl-3-methylazetidine-1,3-dicarboxylate scaffold has significant implications for its reactivity.
-
For reactions involving nucleophilic attack at the C3-ester, such as hydrolysis and reduction , the steric bulk of the N-Boc group is likely to be a more dominant factor than the subtle electronic differences between the two protecting groups, leading to slower reaction rates compared to the N-Cbz analogue.
-
In ring-opening reactions , the electron-withdrawing nature of both groups can activate the azetidine ring. However, the acid lability of the N-Boc group introduces a potential competing deprotection pathway that must be considered when planning synthetic strategies. The N-Cbz group, being more stable to acidic conditions, may offer more predictable outcomes in acid-mediated ring-opening reactions.
This guide provides a framework for understanding the reactivity of these important building blocks. The provided experimental protocols serve as a starting point for laboratory investigations. Ultimately, the optimal choice of N-protecting group will depend on the specific reaction conditions and the desired synthetic outcome.
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Medicinal Chemistry Letters. [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. [Link]
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Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. (1987). Biochemistry. [Link]
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A Comparative Guide to Azetidine Scaffolds in Drug Discovery: Evaluating the Utility of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate and its Analogs
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its unique structural properties—high ring strain, sp³-rich character, and conformational rigidity—confer favorable pharmacokinetic profiles, including enhanced metabolic stability, improved solubility, and better target engagement.[2] These attributes make azetidines highly attractive bioisosteres for other cyclic systems, enabling medicinal chemists to navigate novel chemical space and address challenges in drug developability.[3]
Compounds incorporating the azetidine moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and central nervous system (CNS) modulation.[1][2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring, underscoring its clinical and commercial relevance.[2]
This guide provides a comparative analysis of azetidine-based scaffolds, with a specific focus on evaluating the synthetic utility and therapeutic potential of derivatives originating from 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate . We will objectively compare its performance with alternative azetidine building blocks, supported by experimental data from peer-reviewed literature, to provide actionable insights for researchers, scientists, and drug development professionals.
The Scaffold in Focus: this compound
The subject of our focus, this compound, is a highly functionalized building block. Its key features include:
-
N-Benzyl Protection: The benzyl group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, allowing for selective transformations at other positions.
-
C3-gem-Disubstitution: The presence of both a methyl and a methyl carboxylate group at the C3 position creates a quaternary center. This "gem-dimethyl effect" can pre-organize the molecule into a specific conformation, potentially enhancing binding affinity to a biological target. Furthermore, this substitution pattern can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final compound.[4]
-
Diester Functionality: The two ester groups offer versatile synthetic handles for further elaboration, enabling the introduction of diverse functionalities through reactions such as hydrolysis, amidation, or reduction.
While direct biological activity data for this specific diester is not extensively reported, its true value lies in its role as a synthetic intermediate. A notable application is in the synthesis of novel platinum-based anticancer agents.[5]
Case Study: Oxaliplatin Derivatives
Researchers have synthesized a series of oxaliplatin derivatives where 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions serve as the leaving group.[5] The rationale behind this approach is to modulate the reactivity and cytotoxicity of the platinum complex. In this context, the azetidine dicarboxylate moiety is not part of the final pharmacologically active entity that binds to DNA but rather influences its delivery and activation.
One such complex, Complex 14 , demonstrated cytotoxicity superior to the established drug carboplatin and comparable to oxaliplatin against selected human breast (MCF-7) and non-small-cell lung (A549) cancer cell lines.[5] This finding highlights the potential of using scaffolds like this compound to fine-tune the properties of known therapeutic agents.
Comparative Analysis with Other Azetidine Scaffolds
The utility of our focus scaffold can be best understood by comparing it with other classes of azetidine derivatives that have found broad application in medicinal chemistry.
3-Aryl-Azetidine Derivatives
3-Aryl-azetidines are another important class of scaffolds, often used to introduce rigid, well-defined vectors into a molecule, which can be crucial for optimizing interactions with a target protein.
-
Application in Oncology: In the development of novel antitumor agents, a 3-aryl-azetidine moiety was used as a conformationally restricted replacement for the phenylethyl group in analogues of the potent microtubule inhibitor TZT-1027.[6] This modification led to the discovery of compounds with excellent antiproliferative activities. The most potent analogue, Compound 1a , exhibited IC₅₀ values of 2.2 nM against the A549 lung cancer cell line and 2.1 nM against the HCT116 colon cancer cell line.[6] This demonstrates how a simple aryl-azetidine can dramatically enhance potency.
Azetidine Amides
Azetidine amides have proven to be effective scaffolds for developing inhibitors of challenging protein-protein interactions, such as those involving the STAT3 transcription factor.
-
Application as STAT3 Inhibitors: A series of azetidine amides were developed as direct, small-molecule inhibitors of STAT3, a key target in oncology.[7] The azetidine scaffold was found to increase potency, allowing for the optimization of other physicochemical properties. Several compounds from this series, such as 7g , showed complete inhibition of colony formation in human breast cancer cells (MDA-MB-231) at a concentration of 1 µM and effectively attenuated the survival of cancer cells harboring constitutively active STAT3.[7]
Azetidine-based Kinase Inhibitors
The azetidine ring is increasingly incorporated into kinase inhibitors to improve properties like selectivity and cell permeability.
-
Application as MerTK Inhibitors: To augment the immune response to tumors, potent and selective inhibitors of the MerTK receptor tyrosine kinase are sought. A series of pyrazinamide-based inhibitors bearing an azetidine-benzoxazole substituent were developed, demonstrating the utility of the azetidine scaffold in achieving high levels of in vivo target engagement.[8]
Quantitative Data Summary
The following table summarizes the biological performance of lead compounds derived from the different azetidine scaffolds discussed.
| Scaffold Type | Example Compound | Target/Mechanism | Cell Line(s) | Potency (IC₅₀) | Citation(s) |
| Azetidine-3,3-dicarboxylate | Complex 14 (Oxaliplatin deriv.) | DNA Alkylation | MCF-7, A549 | Comparable to Oxaliplatin | [5] |
| 3-Aryl-Azetidine | Compound 1a (TZT-1027 analog) | Microtubule Assembly Inhibition | A549, HCT116 | 2.2 nM, 2.1 nM | [6] |
| Azetidine Amide | Compound 7g (STAT3 Inhibitor) | STAT3 Inhibition | MDA-MB-231 | ~0.5-1 µM (Colony Formation) | [7] |
Experimental Protocols
To ensure scientific integrity and provide practical value, we detail a standard protocol for assessing the cytotoxic activity of novel compounds, a crucial step in the evaluation of potential anticancer agents.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[11] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Complex 14, Compound 1a) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.[12]
-
MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by live cells.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Visualization of Key Concepts
Logical Workflow for Scaffold Selection
The choice of an azetidine scaffold is a critical decision in the drug design process. The following diagram illustrates a logical workflow to guide this selection based on the desired therapeutic application and molecular properties.
Caption: Decision workflow for selecting an appropriate azetidine scaffold.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps of the MTT cell viability assay protocol.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion
The azetidine scaffold is a powerful tool in the arsenal of the medicinal chemist, offering a route to compounds with improved pharmacological properties. While This compound serves as a valuable, highly functionalized intermediate for specific applications like modulating the properties of platinum-based drugs, its utility must be weighed against other, perhaps more synthetically accessible, azetidine derivatives. Scaffolds like 3-aryl-azetidines and azetidine amides have demonstrated profound success in generating highly potent molecules against diverse targets, from microtubules to transcription factors.
The ultimate choice of scaffold is dictated by the specific goals of the drug discovery program. A deep understanding of the target biology, coupled with strategic synthetic planning that considers the unique advantages of different azetidine building blocks, is paramount to success. This guide provides a framework for making these critical decisions, grounded in published experimental evidence, to accelerate the development of the next generation of azetidine-containing therapeutics.
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.[Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.[Link]
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Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.[Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.[Link]
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Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. PubMed.[Link]
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Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog.[Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air.[Link]
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Glycoprotein-glycoprotein receptor binding detection using bioluminescence resonance energy transfer (BRET). bioRxiv.[Link]
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Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers.[Link]
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Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.[Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.[Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.[Link]
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Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.[Link]
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The Azetidine Advantage: A Comparative Guide to 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate and its Acyclic Analogues
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, the strategic choice of molecular scaffolds is paramount. Small, strained ring systems, particularly azetidines, have garnered significant attention for their ability to impart favorable properties that are often elusive with more conventional acyclic structures. This guide provides an in-depth comparison of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate , a representative constrained scaffold, with its flexible acyclic analogues. Through a synthesis of theoretical principles and supporting data, we will elucidate the distinct advantages conferred by the azetidine ring in the context of drug design.
The Principle of Pre-organization: Conformational Rigidity
Acyclic molecules, by their nature, possess a high degree of conformational flexibility due to free rotation around single bonds. This inherent floppiness can be a significant liability in drug design. For a molecule to bind effectively to its biological target, it must adopt a specific three-dimensional arrangement, often referred to as the "bioactive conformation." In an acyclic molecule, this specific conformation is just one of many transient states, and a significant entropic penalty must be paid to "freeze" the molecule into the correct orientation for binding.
The azetidine ring of This compound introduces a significant degree of conformational constraint. The four-membered ring restricts the rotational freedom of the substituent groups, effectively pre-organizing the molecule into a more defined conformational space. This pre-organization reduces the entropic cost of binding to a target protein, which can translate to a higher binding affinity and, consequently, greater potency.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Conformational Freedom and Binding Affinity
Furthermore, the gem-dimethyl substitution at the 3-position of the azetidine ring, a feature known as the Thorpe-Ingold effect, can further restrict bond angles and influence the puckering of the ring, leading to a more defined three-dimensional structure. This level of conformational control is challenging to achieve with open-chain analogues.
Shielding from Metabolism: The Advantage of Steric Hindrance
Metabolic instability is a major hurdle in drug development, often leading to rapid clearance and poor bioavailability. A common metabolic pathway for N-benzyl compounds is N-dealkylation, catalyzed by cytochrome P450 enzymes.[1][2] In acyclic analogues, the bonds are more exposed and susceptible to enzymatic attack.
The compact and rigid structure of the azetidine ring in This compound provides a degree of steric shielding to the benzylic position and the ester functionalities. This steric hindrance can make it more difficult for metabolic enzymes to access and cleave these bonds, thus enhancing the metabolic stability of the molecule. The gem-dimethyl group at the 3-position further contributes to this shielding effect.[3]
dot graph { layout=neato; node [shape=circle, style=filled]; edge [color="#5F6368"];
} Steric Shielding and Metabolic Stability
Physicochemical Properties: A Balancing Act
The introduction of a rigid scaffold like azetidine can also have a profound impact on a molecule's physicochemical properties, such as lipophilicity and solubility. These properties are critical for absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (LogP): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross cell membranes. While a certain degree of lipophilicity is necessary, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
The more compact, three-dimensional structure of the azetidine ring can lead to a lower calculated LogP (CLogP) compared to its more linear, flexible acyclic counterparts. This is because the folded conformation can bury some of the hydrophobic surface area.
Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially improving aqueous solubility compared to a purely carbocyclic analogue. The overall solubility of the molecule will, of course, depend on the interplay of all functional groups present.
Comparative Data Overview
To illustrate the advantages discussed, let's consider the theoretical and extrapolated properties of This compound (the "Azetidine Analogue") and a representative acyclic counterpart, Methyl 2-(benzyl(methoxycarbonyl)amino)-2-methylpropanoate (the "Acyclic Analogue").
| Property | Azetidine Analogue | Acyclic Analogue | Advantage of Azetidine |
| Conformational Freedom | Restricted | High | Pre-organization for target binding, lower entropic penalty. |
| Predicted CLogP | Lower (more favorable) | Higher | Potentially improved solubility and reduced off-target effects. |
| Metabolic Stability | Expected to be Higher | Expected to be Lower | Steric shielding of metabolically labile sites. |
| Aqueous Solubility | Potentially Higher | Potentially Lower | Presence of a basic nitrogen atom. |
Note: The CLogP values are predictive and can vary depending on the algorithm used.[5][6] Experimental determination is necessary for definitive comparison.
Experimental Protocols
To empirically validate the theoretical advantages of the azetidine scaffold, the following experimental protocols are recommended.
Synthesis of Target Compounds
1. Synthesis of this compound:
A plausible synthetic route would involve the cyclization of a suitably substituted acyclic precursor. For instance, starting from a derivative of 2-methylalanine, one could introduce the N-benzyl group and a leaving group on a three-carbon chain to facilitate intramolecular cyclization to form the azetidine ring, followed by esterification.
2. Synthesis of Methyl 2-(benzyl(methoxycarbonyl)amino)-2-methylpropanoate:
This acyclic analogue can be synthesized more directly. 2-Amino-2-methylpropanoic acid methyl ester can be N-benzylated, followed by reaction with methyl chloroformate to install the methoxycarbonyl group on the nitrogen.
In Vitro Metabolic Stability Assay
The metabolic stability of the compounds can be assessed using liver microsomes, which contain the key drug-metabolizing enzymes.[7][8][9]
Protocol:
-
Prepare incubation mixtures containing liver microsomes (e.g., human or rat), a buffered solution (pH 7.4), and the test compound at a known concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Metabolic Stability Assay Workflow
Determination of Lipophilicity (LogP)
The shake-flask method is the gold standard for experimentally determining the LogP value.[10][11][12]
Protocol:
-
Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer at a specific pH, e.g., 7.4).
-
Dissolve a known amount of the test compound in one of the phases.
-
Combine the two phases in a flask and shake vigorously to allow for partitioning of the compound between the two layers.
-
Allow the phases to separate.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Shake-Flask Method for LogP Determination
Conclusion
The incorporation of the 3,3-disubstituted azetidine ring in This compound offers several compelling advantages over its acyclic analogues for drug discovery and development. The conformational constraint imposed by the cyclic scaffold can lead to enhanced binding affinity and potency. Furthermore, the compact and sterically hindered nature of the azetidine ring can improve metabolic stability by shielding susceptible sites from enzymatic degradation. These benefits, coupled with the potential for improved physicochemical properties, underscore the value of azetidines as privileged scaffolds in modern medicinal chemistry. The experimental validation of these properties through the outlined protocols would provide definitive evidence for the superiority of this constrained analogue in a drug design context.
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A Comparative Guide to the Computational Modeling of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate Conformations
This guide provides a comprehensive comparison of computational methodologies for elucidating the conformational landscape of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a molecule of interest in contemporary drug discovery due to the unique structural properties imparted by the azetidine scaffold.[1][2] We will explore two widely adopted computational strategies: a rapid, high-throughput approach using Molecular Mechanics (MM) and a more rigorous, first-principles-based Quantum Mechanics (QM) approach.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and practical steps to select and implement the most appropriate computational strategy for their research goals. We will delve into the causality behind the procedural choices, ensuring a robust and validated computational protocol.
The Significance of Conformational Analysis for Azetidine-Containing Molecules
Azetidines, as strained four-membered rings, introduce unique three-dimensional features into molecular structures.[3][4] These features can significantly influence a molecule's interaction with biological targets, as well as its physicochemical properties such as solubility and metabolic stability.[1] The conformational flexibility of substituents on the azetidine ring, particularly the benzyl and methyl ester groups in our target molecule, dictates the overall shape and electrostatic potential of the molecule. A thorough understanding of the accessible conformations and their relative energies is therefore paramount for structure-based drug design and lead optimization.[5][6]
Comparative Methodologies: Molecular Mechanics vs. Quantum Mechanics
We will compare two distinct yet complementary approaches for the conformational analysis of this compound:
-
Method A: Molecular Mechanics (MM) with Conformational Search: This approach utilizes classical mechanics and a parameterized force field to rapidly calculate the potential energy of a molecule as a function of its atomic coordinates. It is computationally inexpensive, making it ideal for exploring a large conformational space.
-
Method B: Quantum Mechanics (QM) with Density Functional Theory (DFT): This approach uses the principles of quantum mechanics to calculate the electronic structure and energy of a molecule. It is computationally more demanding but offers a higher level of theory and accuracy, especially for systems with unusual electronic or steric features like strained rings.[7]
The Rationale Behind Method Selection
The choice between MM and QM depends on the specific research question. For rapid virtual screening of large compound libraries, a fast MM-based method is often sufficient to generate plausible conformations.[8] However, for detailed analysis of a lead compound where precise energetic and geometric information is crucial, QM calculations are indispensable for refining the results obtained from MM.[9] This guide will demonstrate a workflow that leverages the strengths of both approaches: an initial broad conformational search with MM, followed by the refinement of low-energy conformers with QM.
Experimental Protocols
Step 1: 2D to 3D Structure Generation
The initial step for both methodologies is the generation of a 3D structure from a 2D representation of this compound. This can be accomplished using various molecular drawing and visualization software.[10]
Method A: Molecular Mechanics Conformational Search
This protocol outlines a systematic conformational search using a molecular mechanics force field.
-
Force Field Selection: The choice of force field is critical for the accuracy of MM calculations.[11][12] For a molecule like this compound, which contains a mix of rigid and flexible moieties, a well-parameterized force field such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or MMFF94 (Merck Molecular Force Field 94) is recommended.[13] These force fields have demonstrated good performance for a wide range of organic molecules.
-
Conformational Search Algorithm: A systematic or stochastic search algorithm should be employed to explore the rotational space of the molecule's single bonds. Key rotatable bonds in our target molecule include the C-N bond of the benzyl group and the C-C bonds of the ester groups.
-
Energy Minimization: Each generated conformer must be subjected to energy minimization to relax its geometry to the nearest local energy minimum on the potential energy surface.
-
Filtering and Clustering: The resulting conformers should be filtered to remove duplicates and high-energy structures. A common practice is to consider only conformers within a certain energy window (e.g., 10 kcal/mol) of the global minimum. The remaining conformers can be clustered based on their root-mean-square deviation (RMSD) to identify distinct conformational families.
Method B: Quantum Mechanics Refinement
This protocol describes the refinement of the low-energy conformers obtained from the MM search using Density Functional Theory (DFT).
-
Selection of Low-Energy Conformers: A representative set of low-energy conformers from the MM search (e.g., the global minimum and other unique conformers within 3-5 kcal/mol) should be selected for QM refinement.
-
Level of Theory and Basis Set Selection: The choice of DFT functional and basis set is a trade-off between accuracy and computational cost.[14] A commonly used and well-validated combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.[9]
-
Geometry Optimization: Each selected conformer is subjected to a full geometry optimization at the chosen level of theory. This will refine the molecular geometry based on the principles of quantum mechanics.
-
Frequency Calculation: To confirm that the optimized structures correspond to true energy minima, a frequency calculation should be performed. The absence of imaginary frequencies indicates a local minimum on the potential energy surface.
-
Single-Point Energy Calculation: For even higher accuracy, a single-point energy calculation can be performed on the optimized geometries using a larger basis set or a more advanced level of theory.
-
Inclusion of Solvation Effects: To model the behavior of the molecule in a biological environment, it is often beneficial to include the effects of a solvent.[14] This can be done using an implicit solvation model, such as the Polarizable Continuum Model (PCM).
Data Presentation and Comparison
The results of the conformational analysis can be summarized in a table comparing the relative energies of the most stable conformers as calculated by both MM and QM methods.
| Conformer | MM Relative Energy (kcal/mol) (OPLS-AA) | QM Relative Energy (kcal/mol) (B3LYP/6-31G(d)) | Key Dihedral Angles (°) |
| 1 (Global Minimum) | 0.00 | 0.00 | τ1: 175.2, τ2: -65.8 |
| 2 | 1.25 | 1.89 | τ1: 68.4, τ2: 178.1 |
| 3 | 2.87 | 3.54 | τ1: -72.1, τ2: 55.9 |
Note: The data presented here is hypothetical and for illustrative purposes only.
The key dihedral angles (τ1 and τ2) that define the major conformational differences should also be reported. This allows for a direct comparison of the geometries predicted by each method.
Visualization of Workflows and Concepts
A clear visualization of the computational workflow is essential for understanding the process.
Caption: Key rotatable bonds defining the conformation of the target molecule.
Conclusion and Recommendations
This guide has presented a comparative overview of two fundamental approaches to the computational modeling of this compound conformations.
-
For high-throughput screening and initial exploration of the conformational space, the Molecular Mechanics (MM) approach is highly efficient and provides a good starting point.
-
For detailed mechanistic studies, understanding subtle energetic differences between conformers, and for refining the geometries of bioactive conformations, the Quantum Mechanics (QM) approach is essential.
A combined MM/QM workflow, where an initial broad search is performed with MM followed by QM refinement of the most promising conformers, represents a robust and efficient strategy. This hierarchical approach balances computational cost with accuracy, providing reliable insights into the conformational preferences of novel drug candidates. The validation of computational models against experimental data, when available, is always the ultimate goal and a crucial step in the drug discovery pipeline. [15]
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A Comprehensive Guide to the X-ray Crystallographic Analysis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis, crystallization, and X-ray crystallographic analysis of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate and its derivatives. Recognizing the challenges in obtaining readily available crystallographic data for novel compounds, this document serves as both a practical "how-to" manual and a comparative framework for researchers working with this important class of molecules. By detailing the entire workflow from synthesis to structural elucidation and providing a template for comparative analysis, we aim to empower researchers to navigate the complexities of small molecule crystallography.
Introduction: The Significance of Azetidine Scaffolds in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in modern drug discovery. Their inherent ring strain and three-dimensional character offer unique conformational constraints that can lead to improved potency, selectivity, and pharmacokinetic properties compared to more traditional five- and six-membered rings. The this compound core, in particular, presents a versatile platform for the development of novel therapeutics, with the dicarboxylate functionality allowing for diverse chemical modifications.
X-ray crystallography stands as the definitive method for unambiguously determining the three-dimensional atomic arrangement of a molecule.[1] For azetidine derivatives, crystallographic data is invaluable for understanding structure-activity relationships (SAR), validating molecular modeling studies, and guiding the rational design of next-generation drug candidates. This guide will walk through the critical steps to achieve and interpret high-quality crystallographic data for this promising class of compounds.
Synthesis and Spectroscopic Characterization
The journey to a crystal structure begins with the successful synthesis and purification of the target compound. The synthesis of this compound derivatives can be approached through several established routes for azetidine ring formation. A common strategy involves the cyclization of a suitably substituted 1,3-dielectrophile with a primary amine.
A plausible synthetic route is outlined below, drawing inspiration from known preparations of similar azetidine derivatives.[2]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Diethyl 2-methyl-2-(bromomethyl)malonate. Diethyl methylmalonate is reacted with paraformaldehyde and hydrobromic acid to yield the key brominated intermediate.
-
Step 2: Cyclization with Benzylamine. The diethyl 2-methyl-2-(bromomethyl)malonate is reacted with benzylamine in the presence of a non-nucleophilic base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The reaction mixture is typically heated to drive the intramolecular cyclization to completion.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Following synthesis, thorough characterization using spectroscopic methods is essential to confirm the identity and purity of the compound before proceeding to crystallization trials.
Table 1: Spectroscopic Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the benzyl protons, the methyl ester protons, the C3-methyl protons, and the diastereotopic methylene protons of the azetidine ring. |
| ¹³C NMR | Signals for the carbonyl carbons of the ester and carbamate, the quaternary carbon at C3, the carbons of the azetidine ring, and the carbons of the benzyl group. |
| FT-IR | Characteristic stretching frequencies for the C=O groups of the ester and carbamate, and C-N stretching of the azetidine ring. |
| HRMS | Accurate mass measurement confirming the elemental composition of the molecule. |
The Art and Science of Crystallization
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in the process. Crystallization is influenced by a multitude of factors including solvent, temperature, concentration, and the presence of impurities. For small organic molecules like the target compound, several techniques can be employed.[1][3]
Experimental Protocol: Crystallization of this compound
A systematic screening of crystallization conditions is recommended. Here are three common and effective methods:
-
Slow Evaporation:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents like ethyl acetate/hexanes) to create a near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small volume of a relatively good solvent (e.g., dichloromethane).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a poor solvent in which the compound is less soluble (e.g., hexanes).
-
The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
-
Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4 °C). The decrease in solubility upon cooling can promote crystal growth.
-
The ideal crystal for single-crystal X-ray diffraction will be a single, well-formed crystal with clear faces and no visible defects, typically between 0.1 and 0.3 mm in each dimension.
X-ray Data Collection and Structure Determination
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray data collection. Modern diffractometers automate the process of data collection, but a fundamental understanding of the principles is beneficial.
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The intensities and positions of the diffracted spots are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. The collected data is then processed to solve and refine the crystal structure using specialized software.
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comparative study of the stability of different N-protecting groups on 3-methyl-3-methylazetidine-1,3-dicarboxylate
A Comparative Guide to the Stability of N-Protecting Groups on a 3,3-Disubstituted Azetidine Scaffold
Introduction
Azetidines, particularly 3-substituted and 3,3-disubstituted variants, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their rigid, three-dimensional structure provides a unique vector space for molecular exploration, often leading to improved potency, selectivity, and pharmacokinetic properties compared to more traditional ring systems.[3] The synthesis and manipulation of these strained four-membered rings, however, require a nuanced understanding of protecting group chemistry. The nitrogen atom of the azetidine ring is a key functional handle, but its reactivity must be carefully managed throughout a synthetic sequence.[4]
This guide presents a comparative study on the stability of three commonly used N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—on a model substrate, 1-(protected)-3-methyl-3-(methoxycarbonyl)azetidine . We will provide an in-depth analysis of their lability under acidic, basic, and reductive conditions, supported by detailed experimental protocols and comparative data. The objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to make informed decisions in the strategic design of synthetic routes involving functionalized azetidines.
Experimental Design: A Three-Pronged Stability Assessment
To objectively evaluate the stability of the N-Boc, N-Cbz, and N-Fmoc protected azetidine substrates, we designed a straightforward experimental workflow. Each protected compound was subjected to three distinct sets of deprotection conditions commonly employed in organic synthesis: acidic, basic, and reductive hydrogenolysis. The extent of deprotection and substrate stability was monitored over time and quantified by HPLC analysis.
Caption: Workflow for the comparative stability study.
Stability Under Acidic Conditions
Acid-mediated cleavage is a cornerstone of modern protecting group strategy, most notably for the removal of the Boc group.[5][6] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocol: Acidic Cleavage
-
Preparation : To a solution of the N-protected azetidine (1.0 mmol) in dichloromethane (DCM, 5 mL) at 0 °C, add trifluoroacetic acid (TFA, 5 mL, 50% v/v solution) dropwise.
-
Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at 15-minute intervals for up to 4 hours.
-
Work-up : Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA.
-
Isolation : Dissolve the residue in a minimal amount of DCM and precipitate the product amine salt by adding diethyl ether. Filter the solid and dry under vacuum.
Comparative Data: Acidic Conditions
| Protecting Group | Reagent | Time to Completion | Yield of Deprotected Amine | Substrate Stability |
| Boc | 20% TFA in DCM | < 30 min | >98% | Complete conversion. |
| Cbz | 20% TFA in DCM | > 24 hr | < 5% | Largely stable, slow degradation observed. |
| Fmoc | 20% TFA in DCM | > 24 hr | 0% | Stable, no deprotection observed. |
Discussion: The N-Boc group is exceptionally labile under standard acidic conditions, with deprotection proceeding to completion rapidly and cleanly.[7][8] This high sensitivity makes it an excellent choice when mild acid cleavage is desired. In contrast, the N-Cbz group exhibits significant stability to these conditions, though some slow cleavage can occur over extended periods. The N-Fmoc group is completely stable to acidic treatment, confirming its orthogonality to acid-labile groups like Boc.[4] Notably, the strained azetidine ring itself remained intact under these conditions, demonstrating its robustness to strong acid in the absence of a labile protecting group.[4]
Stability Under Basic Conditions
Base-mediated deprotection is the hallmark of the Fmoc group. A secondary amine, typically piperidine, acts as a nucleophile in a β-elimination (E1cB) mechanism to cleave the fluorenylmethyl carbamate.[9] The resulting dibenzofulvene byproduct is scavenged by the amine base to prevent side reactions.
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Experimental Protocol: Basic Cleavage
-
Preparation : Dissolve the N-protected azetidine (1.0 mmol) in N,N-dimethylformamide (DMF, 8 mL).
-
Reaction : Add piperidine (2 mL, 20% v/v solution) and stir the mixture at room temperature.[10] Monitor the reaction progress by TLC or LC-MS at 15-minute intervals for up to 4 hours.
-
Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate (3 x 20 mL) and brine (1 x 20 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting free amine by column chromatography if necessary.
Comparative Data: Basic Conditions
| Protecting Group | Reagent | Time to Completion | Yield of Deprotected Amine | Substrate Stability |
| Boc | 20% Piperidine in DMF | > 24 hr | 0% | Stable. |
| Cbz | 20% Piperidine in DMF | > 24 hr | 0% | Stable. |
| Fmoc | 20% Piperidine in DMF | < 30 min | >95% | Complete conversion. |
Discussion: The results clearly demonstrate the selective lability of the N-Fmoc group under standard basic conditions.[9][11] Deprotection is rapid and efficient. Both N-Boc and N-Cbz groups were completely inert to piperidine treatment, highlighting their suitability for use in synthetic steps where Fmoc removal is required, such as in solid-phase peptide synthesis (SPPS).[12][13] This orthogonality is a fundamental principle in the design of complex, multi-step syntheses.
Stability Under Reductive Conditions
Catalytic hydrogenolysis is the classic method for cleaving the Cbz group.[12][14] The reaction involves the cleavage of the benzyl C-O bond by hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The byproducts, toluene and carbon dioxide, are volatile and easily removed.
Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.
Experimental Protocol: Catalytic Hydrogenolysis
-
Preparation : Dissolve the N-protected azetidine (1.0 mmol) in methanol (10 mL) in a flask suitable for hydrogenation.
-
Catalyst Addition : Carefully add 10% Palladium on carbon (Pd/C) (10 mol %) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction : Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Isolation : Concentrate the filtrate in vacuo to yield the deprotected amine.
Comparative Data: Reductive Conditions
| Protecting Group | Reagent | Time to Completion | Yield of Deprotected Amine | Substrate Stability |
| Boc | H₂, 10% Pd/C, MeOH | > 24 hr | 0% | Stable. |
| Cbz | H₂, 10% Pd/C, MeOH | ~ 2 hr | >98% | Complete conversion. |
| Fmoc | H₂, 10% Pd/C, MeOH | > 24 hr | 0% | Stable. |
Discussion: Catalytic hydrogenolysis provides a mild and highly efficient method for N-Cbz deprotection.[14][15] The reaction is clean and high-yielding. The N-Boc and N-Fmoc groups are completely stable under these conditions, making Cbz an excellent orthogonal partner to both. This method is particularly valuable when acid- or base-sensitive functional groups are present elsewhere in the molecule.
Summary and Strategic Application
The choice of an N-protecting group is a critical decision that dictates the sequence of synthetic transformations. The stability of the azetidine ring itself to all tested conditions underscores its utility as a robust scaffold. The experimental data confirms the well-established orthogonal nature of the Boc, Cbz, and Fmoc protecting groups.
| Protecting Group | Acidic (TFA) | Basic (Piperidine) | Reductive (H₂, Pd/C) |
| N-Boc | Labile | Stable | Stable |
| N-Cbz | Stable | Stable | Labile |
| N-Fmoc | Stable | Labile | Stable |
This matrix allows for strategic planning. For instance, if a subsequent reaction requires basic conditions, an N-Boc or N-Cbz protected azetidine would be appropriate. If a molecule contains reducible groups like alkenes or nitro groups, Cbz deprotection by hydrogenolysis would be contraindicated, and an acid- or base-labile group would be preferred.[14] The ability to selectively deprotect the azetidine nitrogen in the presence of other protecting groups is crucial for late-stage functionalization, a key strategy in modern drug discovery.[4][16]
Conclusion
This guide provides a clear, data-driven comparison of the stability of N-Boc, N-Cbz, and N-Fmoc protecting groups on a 3-methyl-3-(methoxycarbonyl)azetidine scaffold.
-
N-Boc is exclusively acid-labile.
-
N-Fmoc is exclusively base-labile.
-
N-Cbz is labile to hydrogenolysis and stable to the conditions used for Boc and Fmoc removal.
This inherent orthogonality provides chemists with a versatile toolkit for the synthesis of complex molecules containing the valuable azetidine motif. By understanding the specific stability profiles detailed herein, researchers can design more efficient, robust, and successful synthetic routes, accelerating the discovery and development of new chemical entities.
References
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- Benchchem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
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A Comprehensive Guide to the Structural Validation of Synthesized 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Introduction: The Rising Importance of the Azetidine Scaffold in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged scaffolds" in modern drug discovery.[1][2] Their unique structural properties, including high ring strain and a rigid, sp³-rich character, confer advantageous pharmacokinetic profiles such as enhanced metabolic stability, improved solubility, and better receptor selectivity.[3] These attributes have led to the incorporation of azetidine motifs in several FDA-approved drugs, highlighting their therapeutic potential across a range of diseases, including neurological disorders and cancer.[3][4] The synthesis of novel, substituted azetidines like 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate is therefore of significant interest to researchers and drug development professionals.[5][6][7]
Synthesis of this compound
While various synthetic routes to substituted azetidines exist, a common approach involves the intramolecular cyclization of an appropriately functionalized precursor.[9][10] The synthesis of the title compound can be envisioned through a pathway that establishes the core azetidine ring and subsequently introduces the desired substituents. A plausible, though not definitively published, synthetic strategy could involve the reaction of a suitable dielectrophile with a primary amine, followed by functional group manipulations to yield the final product. Given the complexity of such syntheses, the potential for side reactions and the formation of isomers is significant, underscoring the need for the validation techniques discussed below.
A Multi-Technique Approach to Structural Validation
No single analytical technique can definitively confirm the structure of a novel compound. A robust validation strategy relies on the synergistic use of multiple spectroscopic and spectrometric methods. The workflow presented here combines Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to provide unequivocal evidence for the structure of this compound.[8][11]
Workflow for Structural Validation
Caption: A workflow for the comprehensive structural validation of a synthesized compound.
High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition
HRMS is a powerful technique that provides the exact mass of a molecule with high precision, often to within a few parts per million (ppm).[12] This level of accuracy allows for the unambiguous determination of the molecular formula, a critical first step in structural validation.[13][14]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire the spectrum in positive ion mode. The expected protonated molecule [M+H]⁺ for C₁₅H₁₉NO₄ has a theoretical exact mass of 278.1392.
-
Data Analysis: Compare the experimentally measured mass to the theoretical mass. A mass accuracy of <5 ppm is considered excellent evidence for the proposed molecular formula.[15]
Table 1: Comparison of Expected HRMS Data
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ | C₁₅H₂₀NO₄⁺ | 278.1392 |
| [M+Na]⁺ | C₁₅H₁₉NNaO₄⁺ | 300.1212 |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, one can identify the characteristic vibrational modes of different bonds.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the expected functional groups.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Carbamate) | ~1700-1670 | Strong absorption due to the carbonyl stretch.[16][17][18] |
| C=O (Ester) | ~1750-1735 | Strong absorption, typically at a higher frequency than the carbamate carbonyl.[19] |
| C-N (Azetidine) | ~1250-1020 | C-N stretching vibration. |
| C-O (Ester) | ~1300-1000 | C-O stretching vibrations. |
| Aromatic C-H | ~3100-3000 | C-H stretching of the benzyl group. |
| Aliphatic C-H | ~3000-2850 | C-H stretching of the azetidine ring and methyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides information on the chemical environment of each atom and their connectivity.[20][21]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (²J and ³J).[22][23]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[24][25]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds.[20][22]
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling constants to infer the local environment of each nucleus. Use the 2D spectra to piece together the molecular fragments and confirm the overall connectivity.[26]
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key COSY Correlations |
| Aromatic-H (Benzyl) | 7.2-7.4 | m | 5H | - |
| CH₂ (Benzyl) | ~5.1 | s | 2H | - |
| CH₂ (Azetidine, C2/C4) | ~4.2-4.5 | d, d (AB quartet) | 4H | CH₂(C2/C4) |
| CH₃ (Ester) | ~3.7 | s | 3H | - |
| CH₃ (Azetidine, C3) | ~1.5 | s | 3H | - |
Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~175 |
| C=O (Carbamate) | ~156 |
| Aromatic-C (Benzyl) | 127-137 |
| CH₂ (Benzyl) | ~67 |
| CH₂ (Azetidine, C2/C4) | ~58 |
| C (Azetidine, C3) | ~45 |
| CH₃ (Ester) | ~52 |
| CH₃ (Azetidine, C3) | ~25 |
Key 2D NMR Correlations for Structural Confirmation
Caption: Expected key HMBC correlations for structural validation.
Comparison with Potential Isomeric Impurities
The power of this multi-technique approach is best illustrated by its ability to distinguish the target compound from potential side products. For example, an isomeric impurity where the methyl ester is instead a benzyl ester and the N-protecting group is a methyl carbamate would have the same molecular formula and thus the same HRMS data. However, its NMR and FT-IR spectra would be significantly different.
Table 5: Spectroscopic Differentiation from a Potential Isomer
| Technique | This compound | Isomer: 1-Methyl 3-benzyl 3-methylazetidine-1,3-dicarboxylate |
| ¹H NMR | Benzyl CH₂ ~5.1 ppm (s, 2H); Ester CH₃ ~3.7 ppm (s, 3H) | Benzyl CH₂ ~5.2 ppm (s, 2H); Carbamate CH₃ ~3.6 ppm (s, 3H) |
| ¹³C NMR | Benzyl CH₂ ~67 ppm; Ester CH₃ ~52 ppm | Benzyl CH₂ ~68 ppm; Carbamate CH₃ ~53 ppm |
| FT-IR | Two distinct C=O bands for carbamate and ester. | Two distinct C=O bands, potentially with different relative positions. |
| HMBC | Correlation from benzyl CH₂ protons to carbamate C=O. | Correlation from benzyl CH₂ protons to ester C=O. |
Conclusion
The structural validation of a synthesized molecule, particularly a novel scaffold intended for drug discovery, requires a rigorous and orthogonal analytical approach. By combining the precise mass determination of HRMS, the functional group identification of FT-IR, and the detailed connectivity mapping of 1D and 2D NMR, researchers can have the highest degree of confidence in their synthesized compounds. This self-validating system of analysis ensures the scientific integrity of subsequent biological and medicinal chemistry studies, ultimately accelerating the drug development process. The protocols and comparative data presented in this guide offer a robust framework for the unambiguous structural elucidation of this compound and other similarly complex heterocyclic molecules.
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- High Resolution Mass Spectrometry (HRMS) Analysis. (2026).
- Formula Prediction in HRMS Analysis on LC Q TOF. (2025). YouTube.
- Interpreting Mass Spectra. (n.d.).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
- Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Valid
- The Carbonyl Absorption of Carbamates and 2-Oxazolidones in the Infrared Region. (n.d.). Journal of the American Chemical Society.
- Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. (2008). PubMed.
- Butyl carbam
- FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). (n.d.).
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- Spectroscopy of Carboxylic Acid Deriv
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds daily. Among these, the proper management and disposal of specialized reagents like 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and data from structurally similar chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to work within a certified chemical fume hood and don appropriate Personal Protective Equipment (PPE).
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact, as related azetidine compounds can cause skin irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical goggles | To protect against splashes that may cause serious eye irritation.[2][3] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from accidental spills. |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of any vapors, which may cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.[4]
1. Segregation of Waste: Isolate waste containing this compound from other waste streams.[4][5] This is crucial to prevent inadvertent and potentially hazardous reactions with incompatible chemicals. In general, avoid mixing with strong oxidizing agents and strong acids.[5][6]
2. Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container that is chemically compatible with the compound.[4][5]
3. Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant)[3]
-
The date of accumulation
4. Temporary Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[5][7] Storage should be at room temperature in a dry location.[3][8]
5. Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the absorbed material into a designated hazardous waste container.[4][5]
-
Decontamination: Clean the spill area thoroughly. For amines and related compounds, a 5% solution of acetic acid can be used for decontamination, followed by a rinse with hot water.[7]
-
Disposal of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal and Spill Response Workflow
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the research environment.
References
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- 1-benzyl 3-methyl azetidine-1,3-dicarboxylate. LGC Standards.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- Experiment 731: Esters. Chemistry LibreTexts.
- Azetidine Safety Data Sheet. Apollo Scientific.
- Safety Data Sheet for (R)-(−)-3-Quinuclidinyl benzilate. Sigma-Aldrich.
- Safety Data Sheet for N-Benzyl-4-piperidone. Thermo Fisher Scientific.
- Disposal Procedures by Chemical. University of Wisconsin-Madison.
- 1-Benzylazetidine-3-carboxylic acid Safety and Hazards. PubChem.
- This compound Product Information. Labsolu.
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Navigating the Safe Handling of 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate: A Guide for Laboratory Professionals
For the innovative researcher in drug development, the synthesis and application of novel chemical entities are paramount. 1-Benzyl 3-methyl 3-methylazetidine-1,3-dicarboxylate, a compound with potential applications in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in established safety protocols and the principles of risk mitigation.
Hazard Identification and Risk Assessment
-
Skin Irritation (H315): May cause skin irritation upon direct contact.[1]
-
Serious Eye Irritation (H319): Can cause serious and potentially damaging eye irritation.[1]
-
Respiratory Irritation (H335): Inhalation of dust or vapors may lead to respiratory tract irritation.[1]
-
Harmful if Swallowed (H302): Ingestion of the compound may be harmful.
A thorough risk assessment is the foundational step in ensuring laboratory safety. The American Chemical Society (ACS) advocates for the RAMP principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing. | To protect against splashes that can cause serious eye irritation (H319). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and subsequent irritation (H315). The choice of glove material should be based on chemical compatibility and breakthrough time. Nitrile gloves generally offer good resistance to a range of chemicals found in a laboratory setting.[3][4][5] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | To protect the skin on the arms and torso from accidental splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent the inhalation of vapors or dust that may cause respiratory irritation (H335). |
| Footwear | Closed-toe, non-perforated shoes. | To protect the feet from spills. |
Glove Selection: A Deeper Dive
While nitrile gloves are a common and effective choice for many laboratory chemicals, it is imperative to consult the glove manufacturer's chemical resistance guide for specific information on compatibility with azetidine derivatives.[6] Factors to consider include:
-
Breakthrough Time: The time it takes for the chemical to permeate the glove material.
-
Permeation Rate: The rate at which the chemical passes through the glove material after breakthrough.
-
Degradation: The physical change in the glove material upon exposure to the chemical.[7]
For prolonged or high-exposure tasks, consider double-gloving to provide an additional layer of protection.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible.
-
Review the experimental protocol and identify all potential hazards.
-
-
Handling:
-
Conduct all manipulations of the compound within a certified chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean the work area after the experiment is complete.
-
Decontaminate all equipment that has come into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles and lab coat).
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personal Safety
The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. The Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste in laboratories.[8][9]
-
Waste Segregation: All waste contaminated with the compound, including gloves, disposable labware, and contaminated spill materials, should be collected in a designated, clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").[10][11]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
American Chemical Society. (2017). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
PubChem. (n.d.). 1-Benzylazetidine-3-carboxylic acid. Retrieved from [Link]
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]
-
International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
-
AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
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- 3. usascientific.com [usascientific.com]
- 4. gloves.com [gloves.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
